molecular formula C4H12ClN B041361 Diethylamine hydrochloride CAS No. 660-68-4

Diethylamine hydrochloride

Cat. No.: B041361
CAS No.: 660-68-4
M. Wt: 109.6 g/mol
InChI Key: HDITUCONWLWUJR-UHFFFAOYSA-N
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Description

Diethylamine hydrochloride is a versatile organic salt widely employed as a key reagent in synthetic chemistry and biochemical research. Its primary utility lies in its role as a convenient, stabilized source of diethylamine, particularly for the generation of the diethylammonium ion. This compound is extensively used in the deprotection and cleavage of oligonucleotides and peptides from solid-phase synthesis supports, especially in protocols involving Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The mechanism involves the nucleophilic cleavage of the ester or amide bond linking the synthesized molecule to the resin, facilitating high-yield purification. Furthermore, it serves as a crucial precursor and catalyst in various organic transformations, including the synthesis of pharmaceutical intermediates, dyes, and complex organic molecules. Its high solubility in polar solvents like water and ethanol makes it an ideal candidate for homogeneous reaction conditions. Researchers value this compound for its consistent performance, high purity, and critical function in advancing projects in medicinal chemistry, molecular biology, and material science.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethylethanamine;hydrochloride
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InChI

InChI=1S/C4H11N.ClH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HDITUCONWLWUJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClN
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DSSTOX Substance ID

DTXSID9044320
Record name Diethylamine hydrochloride
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Molecular Weight

109.60 g/mol
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Physical Description

Off-white hygroscopic solid; [Acros Organics MSDS]
Record name Diethylamine hydrochloride
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Vapor Pressure

0.0000645 [mmHg]
Record name Diethylamine hydrochloride
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CAS No.

660-68-4
Record name Diethylammonium chloride
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Record name Ethanamine, N-ethyl-, hydrochloride (1:1)
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Record name Diethylamine hydrochloride
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Record name Diethylammonium chloride
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Record name DIETHYLAMINE HYDROCHLORIDE
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Foundational & Exploratory

Diethylamine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 660-68-4

This technical guide provides an in-depth overview of diethylamine (B46881) hydrochloride, a versatile chemical compound with significant applications in pharmaceutical and chemical industries. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physicochemical Properties

Diethylamine hydrochloride is a white to off-white crystalline solid.[1][2] It is hygroscopic and should be stored in a cool, dry, and well-ventilated area.[3][4] The compound is highly soluble in water and soluble in ethanol (B145695).[2][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₁₂ClN[2]
Molecular Weight 109.60 g/mol [5][6]
Melting Point 227-230 °C[2]
Boiling Point 320-330 °C[2]
Density 1.0 g/mL at 20 °C[2]
Vapor Pressure <0.00001 hPa at 20 °C[2]
pH 4.5-6.5 (10 g/L in H₂O at 20 °C)[2]
Water Solubility Soluble[2]
LogP -1.3 at 20 °C[2]

Synthesis and Purification

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of diethylamine with hydrochloric acid.[7]

Experimental Protocol:

  • In a suitable reaction vessel, dissolve diethylamine in a solvent such as ethanol.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid to the solution while stirring. The reaction is exothermic and may require cooling to control the temperature.

  • Continue stirring for a specified period to ensure complete reaction.

  • The this compound salt will precipitate out of the solution.

  • Isolate the solid product by filtration.

  • Wash the product with a cold solvent to remove any unreacted starting materials or impurities.

  • Dry the purified this compound under vacuum.

A general procedure for preparing amine hydrochloride salts involves refluxing the amine with ammonium (B1175870) chloride in ethanol for 2 hours, followed by removal of the solvent by rotary evaporation to yield the hydrochloride salt.[1]

Purification

Purification of this compound can be achieved by recrystallization from a suitable solvent, such as absolute ethanol or a mixture of dichloroethane and methanol.[8]

Experimental Protocol:

  • Dissolve the crude this compound in a minimum amount of hot solvent (e.g., absolute ethanol).

  • If the solution is colored, treat it with activated charcoal to decolorize.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, which will induce crystallization.

  • Further cooling in an ice bath can maximize the yield of the crystals.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Key Applications in Chemical Synthesis

This compound is a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.

Figure 1: Logical relationship of this compound applications.

Synthesis of Ranitidine

Ranitidine, an H₂ histamine (B1213489) receptor antagonist, can be synthesized using a multi-step process where a key intermediate is formed using a derivative of diethylamine.[9] While detailed protocols often involve proprietary steps, a general outline is as follows:

Experimental Workflow:

G start Starting Materials (Furfuryl alcohol derivative, Dimethylamine (B145610), etc.) intermediate1 Formation of 5-((dimethylamino)methyl)furan-2-yl)methanol start->intermediate1 intermediate2 Reaction with Cysteamine Hydrochloride intermediate1->intermediate2 intermediate3 Condensation with N-methyl-1-methylthio-2-nitroethenamine intermediate2->intermediate3 ranitidine Ranitidine intermediate3->ranitidine

Figure 2: General workflow for the synthesis of Ranitidine.

Synthesis of Atrazine (B1667683)

Atrazine, a widely used herbicide, is synthesized from cyanuric chloride and amines, including diethylamine.[10][11]

Experimental Protocol (General):

  • Cyanuric chloride is dissolved in a suitable solvent (e.g., toluene).[10]

  • The solution is cooled, and isopropylamine (B41738) is added, followed by the addition of a base like sodium hydroxide.[10]

  • Subsequently, ethylamine (B1201723) (or in other variants, diethylamine) is added to the reaction mixture.[10]

  • Another portion of the base is then added, and the reaction is allowed to proceed at a controlled temperature.[10]

  • The final product, atrazine, is then isolated and purified.

G cyanuric_chloride Cyanuric Chloride reaction1 First Amination cyanuric_chloride->reaction1 isopropylamine Isopropylamine isopropylamine->reaction1 ethylamine Ethylamine/ Diethylamine reaction2 Second Amination ethylamine->reaction2 naoh Sodium Hydroxide naoh->reaction1 naoh->reaction2 reaction1->reaction2 atrazine Atrazine reaction2->atrazine

Figure 3: Experimental workflow for the synthesis of Atrazine.

Synthesis of DEAE-Cellulose

Diethylaminoethyl (DEAE) cellulose (B213188) is a positively charged resin used in ion-exchange chromatography. It is synthesized by reacting cellulose with 2-chloro-N,N-diethylethylamine, which can be derived from diethylamine.[12]

Experimental Protocol (Conceptual):

  • Cellulose (e.g., from cotton) is treated with a strong base, such as sodium hydroxide, to activate the hydroxyl groups.

  • The activated cellulose is then reacted with 2-chloro-N,N-diethylethylamine hydrochloride.

  • The reaction mixture is heated to facilitate the etherification reaction.

  • The resulting DEAE-cellulose is then washed extensively to remove unreacted reagents and byproducts.

  • The final product is dried and can be characterized by its degree of substitution.

G cellulose Cellulose activation Activation cellulose->activation naoh Sodium Hydroxide naoh->activation reaction Etherification activation->reaction deae_reagent 2-chloro-N,N-diethylethylamine hydrochloride deae_reagent->reaction deae_cellulose DEAE-Cellulose reaction->deae_cellulose

Figure 4: Conceptual workflow for the synthesis of DEAE-Cellulose.

Mannich Reaction

This compound is a common reagent in the Mannich reaction, a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine.[13][14]

Experimental Protocol (Mannich reaction of indole (B1671886) with formaldehyde (B43269) and diethylamine):

  • In a reaction flask, combine indole, formaldehyde, and diethylamine (or this compound) in a suitable solvent, such as ethanol or acetic acid.[13][14]

  • The reaction mixture is stirred at a specific temperature (e.g., room temperature or elevated temperatures) for a period sufficient for the reaction to go to completion.[15]

  • The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is worked up by adding water and a base to neutralize any acid.

  • The product, a Mannich base (e.g., gramine (B1672134) if dimethylamine is used), is then extracted with an organic solvent.

  • The organic layer is dried, and the solvent is evaporated to yield the crude product.

  • The product can be further purified by crystallization or chromatography.

G indole Indole reaction Mannich Condensation indole->reaction formaldehyde Formaldehyde formaldehyde->reaction diethylamine Diethylamine/ Diethylamine HCl diethylamine->reaction mannich_base Mannich Base (3-((diethylamino)methyl)-1H-indole) reaction->mannich_base

References

Diethylamine hydrochloride molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

Technical Data Sheet: Diethylamine (B46881) Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides the core chemical properties of Diethylamine Hydrochloride (CAS No. 660-68-4), a compound frequently utilized as a chemical intermediate in various organic synthesis applications, including the production of pharmaceuticals and agrochemicals.[1][2][3] The focus of this guide is to present the fundamental molecular formula and weight, which are critical for stoichiometric calculations in reaction chemistry.

Core Chemical Identifiers and Properties

This compound is the hydrochloride salt of the secondary amine diethylamine.[4] It presents as a white to off-white crystalline powder that is hygroscopic and soluble in water.[1][3]

Molecular Formula and Structure

The molecular formula for this compound is C4H12ClN.[1][5][6] The structure consists of a diethylammonium (B1227033) cation and a chloride anion.

  • Empirical Formula: C4H12ClN[1][7]

  • Structural Formula: (C2H5)2NH · HCl[7]

Molecular Weight

The molecular weight is a crucial parameter for all quantitative chemical work. The values derived from calculations based on atomic weights are presented in the table below.

ParameterValueSource
Molecular Weight109.60 g/mol PubChem[5][8]
Molecular Weight109.598 g/mol NIST[6]
Molecular Weight109.6 g/mol ChemicalBook[1]
Molecular Weight109.61 g/mol Alkyl Amines[3]

Note: Minor variations in molecular weight values are due to differences in the atomic weight values used for calculation by different sources.

Logical Relationship of Components

The compound is formed from the reaction of diethylamine, a weak base, with hydrochloric acid, a strong acid. This acid-base reaction results in the formation of the diethylammonium salt.

Base Diethylamine (C4H11N) Salt This compound (C4H12ClN) Base->Salt + Acid Hydrochloric Acid (HCl) Acid->Salt +

References

An In-depth Technical Guide to the Synthesis of Diethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of diethylamine (B46881) hydrochloride from diethylamine and hydrochloric acid. It includes detailed experimental protocols, quantitative data, and process visualizations to support research and development activities.

Introduction

Diethylamine hydrochloride (CAS No: 660-68-4) is a crucial chemical intermediate with significant applications in organic synthesis.[1] It serves as a versatile building block in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Notably, it is used as a precursor in the synthesis of various pharmaceutical compounds, including the local anesthetic ranitidine, and acts as a reactant in Mannich reactions. Given its importance, a thorough understanding of its synthesis is essential for chemists aiming for efficient and high-purity production. This guide details the straightforward acid-base reaction for its preparation, focusing on practical laboratory-scale execution.

Reaction Principle

The synthesis of this compound is a classic acid-base neutralization reaction. Diethylamine ((C₂H₅)₂NH), a weak base, reacts with strong hydrochloric acid (HCl) to form the corresponding salt, diethylammonium (B1227033) chloride ((C₂H₅)₂NH₂⁺Cl⁻).

The reaction is highly exothermic and proceeds readily upon mixing the reactants. The chemical equation for this reaction is:

(C₂H₅)₂NH + HCl → (C₂H₅)₂NH₂⁺Cl⁻

This reaction can be carried out in various solvents, with ethanol (B145695) and water being common choices, or by bubbling hydrogen chloride gas through a solution of diethylamine in an inert solvent.[1] The resulting salt is a stable, white crystalline solid.[1][2]

Data Presentation

The following tables summarize the key quantitative data for the reactants and the product, along with typical reaction parameters for a laboratory-scale synthesis.

Table 1: Physicochemical Properties of Reactants and Product

CompoundMolar Mass ( g/mol )Density (g/mL at 20°C)Melting Point (°C)Boiling Point (°C)
Diethylamine73.140.707-5055.5
Hydrochloric Acid (37% w/w)36.46~1.18N/A~50
This compound109.601.048225-231330

Data sourced from multiple chemical suppliers and databases.[2][3][4][5]

Table 2: Stoichiometry and Typical Yield for a 0.1 Molar Scale Synthesis

Reactant / ProductMolar Amount (mol)Mass (g)Volume (mL)Notes
Diethylamine0.107.3110.34Limiting Reagent
Hydrochloric Acid (37%)0.109.858.35Stoichiometric Amount
Product
This compound (Theoretical Yield)0.1010.96N/A
Typical Actual Yield N/A ~10.4 - 10.8 N/A ~95-99%

Experimental Protocol

This protocol describes the synthesis of this compound by the controlled addition of hydrochloric acid to diethylamine in an ethanol solvent.

4.1 Materials and Equipment

  • Diethylamine (≥99.5%)

  • Concentrated Hydrochloric Acid (37% w/w)

  • Absolute Ethanol

  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Vacuum source

  • Drying oven or desiccator

4.2 Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7.31 g (10.34 mL, 0.10 mol) of diethylamine in 50 mL of absolute ethanol.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Acid Addition: Slowly add 8.35 mL (0.10 mol) of concentrated hydrochloric acid dropwise to the stirred diethylamine solution using a dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain the internal temperature below 15 °C.[1]

  • Crystallization: After the addition is complete, a white precipitate of this compound will form. Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete reaction and crystallization.

  • Isolation: Isolate the white crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold absolute ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C or in a desiccator over a suitable drying agent to a constant weight. The product is hygroscopic and should be stored in a tightly sealed container.[2][3]

Process and Reaction Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow.

G cluster_reactants Reactants cluster_product Product Diethylamine Diethylamine ((C₂H₅)₂NH) DEA_HCl This compound ((C₂H₅)₂NH₂⁺Cl⁻) Diethylamine->DEA_HCl Acid-Base Neutralization HCl Hydrochloric Acid (HCl) HCl->DEA_HCl Acid-Base Neutralization

Caption: Acid-base synthesis of this compound.

References

Technical Guide: Physicochemical Properties of Diethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylamine (B46881) hydrochloride ((C₂H₅)₂NH·HCl) is a secondary amine salt with significant applications in organic synthesis, serving as a precursor in the production of various pharmaceuticals and agrochemicals. A thorough understanding of its physicochemical properties, such as melting and boiling points, is crucial for its effective use in research and development, ensuring purity, stability, and optimal reaction conditions. This guide provides an in-depth overview of the melting and boiling points of diethylamine hydrochloride, detailed experimental protocols for their determination, and workflows for its synthesis and quality control.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid. It is known to be hygroscopic and is very soluble in water.

Quantitative Data Summary

The following table summarizes the reported melting and boiling points for this compound from various sources.

PropertyValueSource(s)
Melting Point220 - 225 °C[1]
227.0 to 234.0 °C[2]
231 °C[3]
220 °C[4]
227-230 °C[5][6][7]
225 °C[8]
Boiling Point320 °C[1]
330 °C[4]
320-330 °C[5][6]

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of this compound.

Melting Point Determination Protocol (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a solid crystalline substance like this compound.[6][8]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Heating:

    • For an unknown sample, a rapid heating rate (e.g., 10-20 °C/min) can be used to determine an approximate melting range.

    • For a more precise measurement, heat rapidly to about 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.

  • Observation: Observe the sample through the magnifying eyepiece.

  • Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range). A pure substance will have a sharp melting range of 1-2 °C.

Boiling Point Determination Protocol (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a liquid, and can be adapted for high-boiling point solids by using a suitable heating medium.

Apparatus:

  • Thiele tube

  • High-boiling point heating oil (e.g., mineral oil or silicone oil)

  • Thermometer (calibrated)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Bunsen burner or hot plate

Procedure:

  • Sample Preparation: Place a small amount of this compound into the small test tube.

  • Capillary Inversion: Place the capillary tube, with its open end down, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in the Thiele tube filled with heating oil, ensuring the oil level is above the side arm. Gently heat the side arm of the Thiele tube with a Bunsen burner or on a hot plate. The shape of the Thiele tube promotes convection currents, ensuring uniform heating of the oil.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream of bubbles is observed.

  • Cooling and Data Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

Synthesis and Analysis Workflow

Synthesis of this compound

A common method for the synthesis of this compound is through the acid-base reaction of diethylamine with hydrochloric acid.[2]

SynthesisWorkflow DEA Diethylamine Solution Reaction Reaction Vessel (Controlled Temperature) DEA->Reaction HCl Hydrochloric Acid HCl->Reaction CrudeProduct Crude Diethylamine Hydrochloride Solution Reaction->CrudeProduct Recrystallization Recrystallization (e.g., from Ethanol/Ether) CrudeProduct->Recrystallization PurifiedSolid Purified Crystalline Solid Recrystallization->PurifiedSolid Drying Drying under Vacuum PurifiedSolid->Drying FinalProduct This compound Drying->FinalProduct

Caption: Synthesis and purification workflow for this compound.

Quality Control and Analysis Workflow

To ensure the purity and identity of the synthesized this compound, a series of quality control checks are essential.

QCWorkflow Sample This compound Sample Physical Physical Characterization (Appearance, Solubility) Sample->Physical MeltingPoint Melting Point Determination Sample->MeltingPoint Purity Purity Analysis (e.g., HPLC, Titration) Sample->Purity Moisture Moisture Content (Karl Fischer Titration) Sample->Moisture Identity Identity Confirmation (e.g., FTIR, NMR) Sample->Identity Result Certificate of Analysis (CoA) Physical->Result MeltingPoint->Result Purity->Result Moisture->Result Identity->Result

Caption: Quality control workflow for this compound analysis.

References

Diethylamine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data for Diethylamine hydrochloride (CAS No. 660-68-4). The information is compiled from various Safety Data Sheets (SDS) and standardized experimental guidelines to ensure a high level of detail and accuracy for professionals in research and drug development.

Chemical and Physical Properties

This compound is an off-white solid that is hygroscopic, meaning it readily absorbs moisture from the air.[1][2] It is soluble in water and chloroform, and also soluble in ethanol (B145695) at 78°C, but insoluble in diethyl ether.[3]

PropertyValueReference
Molecular Formula C₄H₁₂ClN[4]
Molecular Weight 109.60 g/mol [4][5]
Appearance Off-white solid/crystals or crystalline powder[1][2][6][7]
Odor Odorless[2][6]
Melting Point 227 - 230 °C (440.6 - 446 °F)[6][7]
Boiling Point 320 - 330 °C (608 - 626 °F) at 760 mmHg[6]
Density 1.041 g/cm³ at 21°C[3]
Solubility Water: 232 g/100 g at 25°CChloroform: SolubleEthanol: Soluble (at 78°C)Diethyl ether: Insoluble[3]
Hygroscopicity Hygroscopic[1][2]

Toxicological Data

The primary routes of exposure to this compound are through skin contact, absorption, and inhalation of dust.[8]

Acute Toxicity
TestSpeciesRouteValueReference
LD50RatOral9900 mg/kg[1]
LD50MouseOral4860 mg/kg[1]
Health Effects
  • Eye Contact: Causes serious eye irritation.[2][5][6][9]

  • Skin Contact: Causes skin irritation.[1][2][5][6][9]

  • Inhalation: May cause respiratory irritation.[1][2][5][6][9]

  • Ingestion: Causes gastrointestinal tract irritation.[1]

  • Chronic Exposure: No chronic effects have been reported.[1]

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating its hazards.

GHS_Classification cluster_product This compound cluster_pictograms GHS Hazard Pictograms cluster_signal Signal Word cluster_hazards Hazard Statements product {this compound | CAS: 660-68-4} pictogram1 Irritant product->pictogram1 signal Warning product->signal H315 H315: Causes skin irritation product->H315 H319 H319: Causes serious eye irritation H335 H335: May cause respiratory irritation Acute_Oral_Toxicity_Workflow start Start animal_selection Select Healthy Young Adult Rodents start->animal_selection acclimatization Acclimatize to Lab Conditions animal_selection->acclimatization range_finding Perform Range-Finding Test acclimatization->range_finding grouping Assign Animals to Dose Groups range_finding->grouping dosing Administer Single Oral Dose by Gavage grouping->dosing observation Observe for Toxicity and Mortality dosing->observation necropsy_dead Necropsy of Deceased Animals observation->necropsy_dead If mortality occurs termination Euthanize and Necropsy Survivors observation->termination At end of study calculation Calculate LD50 Value necropsy_dead->calculation termination->calculation end End calculation->end Spill_Response_Workflow spill Spill Occurs alert Alert Personnel in the Area spill->alert ppe Don Appropriate PPE (Gloves, Goggles, Respirator) alert->ppe contain Contain the Spill (Use absorbent materials) ppe->contain cleanup Clean Up Spill (Sweep or vacuum solid material) contain->cleanup decontaminate Decontaminate the Area (Wash with water) cleanup->decontaminate dispose Dispose of Waste (In a suitable, labeled container) decontaminate->dispose end End dispose->end

References

An In-depth Technical Guide to Diethylamine Hydrochloride: Chemical Structure and Bonding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, bonding, and physicochemical properties of diethylamine (B46881) hydrochloride. It includes detailed experimental protocols for its synthesis and characterization, along with quantitative data presented for comparative analysis.

Chemical Structure and Bonding

Diethylamine hydrochloride, with the chemical formula C₄H₁₂ClN, is an organic salt.[1][2][3][4] Its structure is characterized by an ionic bond between the diethylammonium (B1227033) cation ([ (CH₃CH₂)₂NH₂ ]⁺) and the chloride anion (Cl⁻).[5] The diethylammonium cation is formed by the protonation of the nitrogen atom of diethylamine by hydrochloric acid.

The bonding within the diethylammonium cation is covalent. The central nitrogen atom is bonded to two ethyl groups and two hydrogen atoms. The geometry around the nitrogen atom is tetrahedral, consistent with sp³ hybridization. The key bonds are:

  • N-H bonds: These are polar covalent bonds.

  • C-N bonds: These are also polar covalent bonds.

  • C-C bonds: These are nonpolar covalent bonds within the ethyl groups.

  • C-H bonds: These are essentially nonpolar covalent bonds.

The positive charge is formally localized on the nitrogen atom. The interaction between the cation and the anion is primarily electrostatic.

Caption: Ionic interaction in this compound.

Physicochemical Properties

This compound is a white to off-white crystalline solid that is hygroscopic.[5][6][7][8] A summary of its key quantitative properties is provided below.

Table 1: General and Physical Properties

PropertyValueReference(s)
Molecular FormulaC₄H₁₂ClN[1][2][4]
Molecular Weight109.60 g/mol [1][2][9]
AppearanceWhite to off-white crystalline powder/crystals[5][6][7]
Melting Point227-230 °C[6][7]
Boiling Point320-330 °C[3][6]
Density~1.0 g/mL at 20 °C[6]
pH (10 g/L in H₂O at 20°C)4.5 - 6.5[6][7]
HygroscopicityHygroscopic[5][6][10]

Table 2: Solubility Data

SolventSolubilityReference(s)
Water232 g/100 g at 25°C[3]
Ethanol (B145695)Soluble[3]
ChloroformSoluble[3]
Diethyl etherInsoluble[3]

Spectroscopic Data

Spectroscopic methods are crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a triplet corresponding to the methyl (CH₃) protons, a quartet for the methylene (B1212753) (CH₂) protons, and a broad singlet for the amine (NH₂⁺) protons.[11][12]

  • ¹³C NMR: The carbon-13 NMR spectrum will typically display two signals, one for the methyl carbons and another for the methylene carbons.[13]

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands. A broad band in the region of 3000-2700 cm⁻¹ is indicative of the N-H stretching vibrations of the ammonium (B1175870) salt. C-H stretching vibrations of the ethyl groups are observed around 2950-2850 cm⁻¹. Other characteristic peaks for C-N stretching and various bending vibrations are also present.[14][15]

Experimental Protocols

Synthesis of this compound

There are several methods for the synthesis of this compound. Two common laboratory-scale procedures are detailed below.

Method 1: From Diethylamine and Hydrochloric Acid

This is the most direct method.

  • Materials: Diethylamine, concentrated hydrochloric acid, diethyl ether (or ethanol).

  • Procedure:

    • Dissolve diethylamine in a suitable solvent like diethyl ether or ethanol in a flask, cooled in an ice bath.

    • Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with continuous stirring.

    • The reaction is exothermic, and the hydrochloride salt will precipitate out of the solution.[5]

    • Continue stirring in the ice bath for 30 minutes after the addition is complete.

    • Collect the white solid precipitate by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove any unreacted starting material.

    • Dry the product under vacuum to yield pure this compound.

Method 2: From Ammonium Chloride and Diethylamine

This method involves an amine exchange reaction.

  • Materials: Ammonium chloride, diethylamine, ethanol.

  • Procedure:

    • To a round-bottomed flask, add ammonium chloride (10 mmol) and ethanol (3 mL).[1][16]

    • Add diethylamine (10 mmol) to the mixture.[1][16]

    • Stir the mixture magnetically and reflux for 2 hours.[1][16]

    • After the reflux period, remove the solvent by rotary evaporation.[1][16]

    • The resulting solid is this compound, typically obtained in a quantitative yield.[1]

G start Start: Reactants reactants Diethylamine + HCl (in solvent, ice bath) start->reactants reaction Stirring and Precipitation reactants->reaction filtration Vacuum Filtration reaction->filtration washing Wash with cold solvent filtration->washing drying Dry under vacuum washing->drying product End: Pure Diethylamine HCl drying->product

Caption: Synthesis workflow of this compound.

Characterization Protocols

NMR Sample Preparation:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

IR Spectroscopy (KBr Pellet Method):

  • Grind 1-2 mg of the dry this compound with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a small amount of the powder into a pellet press.

  • Apply pressure to form a thin, transparent pellet.

  • Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Applications in Research and Development

This compound serves as a versatile reagent and intermediate in organic synthesis.

  • It is a precursor in the synthesis of various pharmaceutical compounds, including ranitidine.[6]

  • It is used in the production of dyes.[6]

  • It acts as a reactant in the Mannich reaction.[6]

  • It is employed in the synthesis of diethylaminoethyl (DEAE) cotton.[6]

  • It can be used as an organic acid-binding agent to remove hydrogen chloride in reactions.[16]

Safety and Handling

This compound is corrosive and can cause severe irritation to the skin, eyes, and respiratory system.[5][7] It is also hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[5][6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[7] All work should be conducted in a well-ventilated fume hood.

References

Commercial Production of Diethylamine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylamine (B46881) hydrochloride ((C₂H₅)₂NH·HCl), a crucial intermediate in the pharmaceutical and chemical industries, is primarily synthesized through the exothermic acid-base neutralization of diethylamine with hydrochloric acid. This guide provides a comprehensive overview of the commercial production process, including detailed experimental protocols, process optimization, safety considerations, and purification methods. Quantitative data is presented to inform process development and scale-up, and key process flows are visualized to facilitate understanding.

Introduction

Diethylamine hydrochloride serves as a fundamental building block in the synthesis of numerous active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[1][2] Its production via the reaction of diethylamine and hydrochloric acid is a well-established industrial process.[1] The reaction is a straightforward acid-base neutralization, yielding the hydrochloride salt.[1] Key challenges in the commercial production of this compound include managing the exothermic nature of the reaction, ensuring high purity and yield, and implementing safe handling procedures.[1][3]

Synthesis of this compound: Reaction Mechanism and Process

The core of this compound production is the reaction between diethylamine, a weak base, and hydrochloric acid, a strong acid. The lone pair of electrons on the nitrogen atom of diethylamine accepts a proton (H⁺) from hydrochloric acid, forming the diethylammonium (B1227033) ion and the chloride ion, which together constitute the salt, diethylammonium chloride.

Reaction Pathway

Reaction Pathway DEA Diethylamine ((C₂H₅)₂NH) Product This compound ((C₂H₅)₂NH₂⁺Cl⁻) DEA->Product + HCl HCl Hydrochloric Acid (HCl) HCl->Product

Caption: Reaction of Diethylamine with Hydrochloric Acid.

Commercial Manufacturing Process

The industrial-scale production of this compound is typically carried out in a controlled reactor system. The process involves the careful addition of concentrated hydrochloric acid to a solution of diethylamine in a suitable solvent to manage the exothermic reaction.[1]

Experimental Protocol: Industrial Scale Synthesis

Objective: To produce a multi-kilogram batch of high-purity this compound.

Materials:

  • Diethylamine (99.5% purity)

  • Concentrated Hydrochloric Acid (37% w/w)

  • Ethanol (B145695) (95%) or Deionized Water

  • Activated Carbon

Equipment:

  • Glass-lined or stainless steel reactor with cooling jacket and agitator

  • Addition funnel or dosing pump

  • pH meter

  • Nutsche filter or centrifuge

  • Vacuum dryer

Procedure:

  • Charging the Reactor: The reactor is charged with a pre-determined quantity of diethylamine, followed by the addition of a solvent such as ethanol or water. The use of a solvent is critical for heat dissipation.[1]

  • Acid Addition: Concentrated hydrochloric acid is added slowly to the agitated diethylamine solution. The rate of addition is carefully controlled to maintain the reaction temperature within a specified range, typically between 20-40°C.

  • pH Control: The pH of the reaction mixture is continuously monitored and adjusted to be near-neutral (pH 6-7) to ensure complete salt formation and avoid excess acidity.

  • Reaction Completion and Decolorization: Once the addition of hydrochloric acid is complete, the mixture is stirred for an additional period to ensure the reaction goes to completion. Activated carbon may be added to decolorize the solution.

  • Filtration: The reaction mixture is filtered to remove the activated carbon and any other solid impurities.

  • Crystallization: The filtrate is cooled to induce crystallization of the this compound. The cooling rate is controlled to obtain crystals of a desired size and purity.

  • Isolation and Drying: The crystallized product is isolated from the mother liquor using a nutsche filter or centrifuge. The resulting wet cake is then washed with a cold solvent (e.g., ethanol) to remove residual impurities. The final product is dried under vacuum at a controlled temperature to achieve a moisture content of less than 0.5%.[4]

Process Flow Diagram

Commercial Production Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_final Final Product DEA Diethylamine Reactor Reactor DEA->Reactor Solvent Solvent (Ethanol/Water) Solvent->Reactor ActivatedCarbon Activated Carbon Reactor->ActivatedCarbon Reaction Mixture HCl Hydrochloric Acid HCl->Reactor Slow Addition & Cooling Filter1 Filtration ActivatedCarbon->Filter1 Crystallizer Crystallizer Filter1->Crystallizer Filtrate Filter2 Nutsche Filter / Centrifuge Crystallizer->Filter2 Crystal Slurry Dryer Vacuum Dryer Filter2->Dryer Wet Cake FinalProduct This compound (>99% Purity) Dryer->FinalProduct

Caption: Commercial Production Workflow for this compound.

Quantitative Data and Process Optimization

Process optimization is crucial for achieving high yield and purity in a cost-effective manner. Key parameters to monitor and control include reactant molar ratio, temperature, and solvent selection.

Table 1: Typical Production Parameters and Specifications

ParameterValue/RangeReference
Purity > 99.0%[1][5]
Yield Typically > 95%General chemical knowledge
Melting Range 225-228°C[6]
Moisture Content (by K.F.) < 0.5%[4][6]
Appearance White to off-white crystalline powder[7][8]
Solubility Highly soluble in water[7]

Process Optimization Considerations:

  • Stoichiometry: While the reaction is a 1:1 molar ratio, a slight excess of one reactant may be used to drive the reaction to completion, followed by a neutralization step.

  • Temperature Control: Due to the exothermic nature of the reaction, efficient cooling is essential to prevent side reactions and ensure safety.

  • Solvent Choice: The choice of solvent (e.g., ethanol, isopropanol (B130326), or water) can influence crystallization behavior, crystal size, and impurity profile.[7] Recrystallization from ethanol or isopropanol is a common purification method.[7]

Purification of this compound

High purity is a critical requirement for this compound, especially for pharmaceutical applications. The primary method for purification is recrystallization.

Experimental Protocol: Industrial Recrystallization

Objective: To purify crude this compound to >99.5% purity.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water (if necessary)

Equipment:

  • Crystallization reactor with heating and cooling capabilities

  • Reflux condenser

  • Filter press or centrifuge

  • Vacuum dryer

Procedure:

  • Dissolution: The crude this compound is dissolved in a minimal amount of hot ethanol or an ethanol/water mixture under reflux.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered.

  • Cooling and Crystallization: The clear solution is slowly cooled to a specified temperature to induce crystallization. The cooling profile is critical for controlling crystal size and minimizing impurity inclusion.

  • Isolation: The purified crystals are collected by filtration or centrifugation.

  • Washing: The crystal cake is washed with a small amount of cold ethanol to remove any remaining mother liquor.

  • Drying: The purified this compound is dried under vacuum at an appropriate temperature to remove residual solvent.

Table 2: Impurity Profile and Control

ImpuritySourceControl Strategy
Unreacted DiethylamineIncomplete reactionpH control, slight excess of HCl
Excess HClOver-addition of acidpH control and adjustment
Solvent ResiduesDrying processEffective vacuum drying, analytical testing (GC)
Color ImpuritiesSide reactions, raw material impuritiesActivated carbon treatment, recrystallization

Safety and Environmental Considerations

Safety:

  • Diethylamine: Is a flammable and corrosive liquid with a strong, unpleasant odor.[9] Handling should be done in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection.[3][6]

  • Hydrochloric Acid: Is a highly corrosive acid. Appropriate PPE is mandatory.

  • Reaction: The reaction is exothermic and can lead to a rapid temperature increase if not controlled, potentially causing boiling of the solvent and pressure buildup.

  • Dust Explosion: this compound dust can form explosive mixtures with air.[10] Proper grounding of equipment and dust control measures are necessary.

Environmental Considerations:

  • Waste Disposal: The primary waste stream is the mother liquor from crystallization, which may contain unreacted starting materials and impurities. This should be treated as hazardous waste and disposed of according to local regulations.[8][10][11] Incineration of waste containing high levels of nitrogen and chlorine can produce harmful nitrogen oxides and hydrochloric acid gas, requiring flue gas treatment.[2]

  • Solvent Recovery: Where feasible, solvents from the mother liquor and washing steps should be recovered and recycled to minimize environmental impact and reduce costs.

Conclusion

The commercial production of this compound is a well-understood process centered around the controlled neutralization of diethylamine with hydrochloric acid. Success in large-scale manufacturing hinges on meticulous control of reaction conditions, particularly temperature, and effective purification through crystallization. By adhering to detailed protocols, implementing robust safety measures, and considering the environmental impact, high-purity this compound can be produced efficiently and safely to meet the demands of the pharmaceutical and chemical industries.

References

Diethylamine Hydrochloride: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylamine (B46881) hydrochloride ((C₂H₅)₂NH·HCl), a crystalline solid, is a versatile and widely utilized precursor in organic synthesis.[1] Its stability, ease of handling compared to the volatile free base diethylamine, and its ability to act as a source of the diethylamino moiety make it an indispensable reagent in the synthesis of a diverse array of organic compounds. This technical guide provides a comprehensive overview of the applications of diethylamine hydrochloride, with a focus on its role in the pharmaceutical and chemical industries. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to assist researchers in leveraging this key synthetic building block.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueReference
CAS Number 660-68-4[1]
Molecular Formula C₄H₁₂ClN[2]
Molecular Weight 109.60 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point 223–227 °C (decomposes)[3]
Solubility Highly soluble in water (>600 g/L at 25°C), ethanol, and methanol; insoluble in non-polar solvents.[3]
pKa ~10.9 (for the diethylammonium (B1227033) ion)[3]

Core Applications in Organic Synthesis

This compound serves as a crucial reagent in several key organic transformations, most notably the Mannich reaction, and in the synthesis of important active pharmaceutical ingredients (APIs) and other valuable chemicals.

The Mannich Reaction: A Cornerstone of C-C Bond Formation

The Mannich reaction is a three-component condensation involving an active hydrogen compound (the substrate), formaldehyde, and a secondary amine, typically provided as its hydrochloride salt.[4] this compound is frequently employed in this reaction to introduce a diethylaminomethyl group onto the substrate.

General Reaction Scheme:

Mannich_Reaction cluster_reactants Reactants cluster_product Product substrate R-H (Active Hydrogen Compound) product R-CH₂-N(C₂H₅)₂ (Mannich Base) substrate->product Nucleophilic Attack formaldehyde CH₂O (Formaldehyde) eschenmoser_salt [(C₂H₅)₂N=CH₂]⁺Cl⁻ (Iminium Salt) formaldehyde->eschenmoser_salt Formation of Eschenmoser's Salt diethylamine_hcl (C₂H₅)₂NH·HCl (this compound) diethylamine_hcl->eschenmoser_salt Formation of Eschenmoser's Salt eschenmoser_salt->product Nucleophilic Attack

Caption: General workflow of the Mannich reaction.

Mechanism of the Mannich Reaction:

The reaction proceeds through the initial formation of an electrophilic iminium ion (Eschenmoser's salt) from the reaction of diethylamine (liberated from its salt) and formaldehyde. The active hydrogen compound then acts as a nucleophile, attacking the iminium ion to form the final Mannich base.

Mannich_Mechanism A (C₂H₅)₂NH + CH₂O B [(C₂H₅)₂N-CH₂OH] A->B Nucleophilic addition C [(C₂H₅)₂N=CH₂]⁺ B->C Dehydration (acid-catalyzed) F R-CH₂-N(C₂H₅)₂ C->F Final Product Formation D R-H E R⁻ D->E Deprotonation E->C Nucleophilic attack Procaine_Synthesis PABA p-Aminobenzoic Acid Procaine Procaine PABA->Procaine Esterification with DEAE N,N-Diethylethanolamine DEAE->Procaine HCl HCl ProcaineHCl Procaine Hydrochloride HCl->ProcaineHCl Procaine->ProcaineHCl Salt formation with Ranitidine_Synthesis_Step Furfuryl_derivative 5-(Chloromethyl)furfural derivative Ranitidine_intermediate Ranitidine Intermediate with diethylaminomethyl group Furfuryl_derivative->Ranitidine_intermediate Nucleophilic Substitution Diethylamine (C₂H₅)₂NH Diethylamine->Ranitidine_intermediate DEAE_Cellulose_Synthesis Cellulose Cellulose-OH DEAE_Cellulose Cellulose-O-CH₂CH₂-N(C₂H₅)₂ Cellulose->DEAE_Cellulose Etherification Reagent Cl-CH₂CH₂-N(C₂H₅)₂ Reagent->DEAE_Cellulose Base NaOH Base->DEAE_Cellulose Catalyst

References

Physical and chemical characteristics of Diethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylamine (B46881) hydrochloride ((C₂H₅)₂NH·HCl), also known as diethylammonium (B1227033) chloride, is a white to off-white crystalline solid. It is the hydrochloride salt of the secondary amine diethylamine. This compound serves as a crucial intermediate and reagent in a multitude of applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes. Its utility in organic synthesis is primarily as a source of the diethylamino group or as a catalyst. This technical guide provides an in-depth overview of the physical and chemical characteristics of diethylamine hydrochloride, complete with detailed experimental protocols and data presented for clarity and practical application in a research and development setting.

Physical and Chemical Characteristics

This compound is a hygroscopic substance, meaning it readily absorbs moisture from the atmosphere. It is stable under normal laboratory conditions but is incompatible with strong oxidizing agents.[1] When heated to decomposition, it may emit toxic fumes of nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
CAS Number 660-68-4[2]
Molecular Formula C₄H₁₂ClN[3]
Molecular Weight 109.60 g/mol [4]
Appearance White to off-white crystalline solid[5]
Melting Point 227-230 °C[6]
Boiling Point 320-330 °C[6]
Density 1.041 g/cm³ at 21 °C[3]
pKa (of diethylammonium ion) ~11.0[2][4]
Table 2: Solubility of this compound
SolventSolubilitySource(s)
Water Highly soluble[5]
Ethanol (B145695) Soluble[3]
Chloroform Soluble[2]
Diethyl ether Insoluble[3]

Synthesis and Purification

The most common method for the preparation of this compound is the acid-base reaction between diethylamine and hydrochloric acid.

Experimental Protocol: Synthesis of this compound

Materials:

  • Diethylamine

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve diethylamine in ethanol.

  • Cool the flask in an ice bath to manage the exothermic nature of the reaction.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid to the stirred solution.

  • After the addition is complete, continue to stir the reaction mixture for a designated period to ensure complete salt formation.

  • Remove the solvent using a rotary evaporator to yield the crude this compound salt.[5]

Experimental Protocol: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Diethyl ether

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.[5]

  • If any insoluble impurities are present, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • To the cold solution, slowly add diethyl ether, in which the salt is insoluble, to precipitate out the purified product.[5]

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to remove residual solvent.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification DEA Diethylamine in Ethanol Reaction Reaction Vessel (Ice Bath) DEA->Reaction HCl Hydrochloric Acid HCl->Reaction Crude_Salt Crude Diethylamine HCl Reaction->Crude_Salt Solvent Evaporation Dissolution Dissolve in Hot Ethanol Crude_Salt->Dissolution Crystallization Cool and Precipitate with Diethyl Ether Dissolution->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Pure_Salt Pure Diethylamine HCl Filtration->Pure_Salt Drying Analytical_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Weigh and Dissolve Diethylamine HCl Sample Headspace Headspace Incubation (100°C for 20 min) Sample->Headspace Standard Prepare Diethylamine Standard Solutions Standard->Headspace Injection Automated Injection Headspace->Injection GC_Separation GC Separation (DB-624 column) Injection->GC_Separation FID_Detection FID Detection GC_Separation->FID_Detection Chromatogram Generate Chromatograms FID_Detection->Chromatogram Quantification Peak Integration and Quantification Chromatogram->Quantification Result Report Purity/Impurity Profile Quantification->Result

References

Diethylamine Hydrochloride: A Technical Guide to its Hygroscopic Nature and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylamine (B46881) hydrochloride ((C₂H₅)₂NH·HCl) is a widely utilized intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other organic compounds.[1] Its physical properties, particularly its hygroscopic nature, present significant challenges in handling, storage, and formulation development. This technical guide provides an in-depth analysis of the hygroscopic properties of diethylamine hydrochloride, outlines detailed protocols for its handling and storage, and offers experimental methodologies for the quantitative assessment of its water sorption behavior.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its proper handling and application. Key data are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₄H₁₂ClN[2]
Molecular Weight 109.60 g/mol [2]
Appearance White to off-white crystalline solid[1]
Melting Point 227-230 °C[1]
Boiling Point 320-330 °C[1]
Solubility in Water Highly soluble[1]
Hygroscopicity Hygroscopic[1]

Hygroscopic Nature

This compound is classified as a hygroscopic material, meaning it readily absorbs moisture from the atmosphere.[1] This property can significantly impact its physical and chemical stability, leading to caking, changes in crystal form, and potential degradation through hydrolysis.[3]

Quantitative Assessment of Hygroscopicity

A typical water sorption isotherm plots the change in mass of a substance against increasing and decreasing relative humidity (RH) at a constant temperature. The shape of this isotherm reveals the mechanism of water uptake and the material's propensity to retain water.

Illustrative Example: Water Sorption Isotherm of a Related Amine Salt

The following diagram illustrates a representative water sorption isotherm for an amine salt, showing a monotonic increase in water uptake with increasing relative humidity, which is characteristic of many hygroscopic materials.

G Figure 1: Illustrative Water Sorption Isotherm x_axis x_axis y_axis y_axis origin origin origin->x_axis Relative Humidity (%) origin->y_axis Water Uptake (% weight) x_40 40 x_60 60 x_80 80 y_2 2 y_4 4 y_6 6 y_8 8 p2_sorp p3_sorp p4_sorp p5_sorp p2_desorp p1_desorp p1_desorp p2_desorp->p1_desorp Desorption p3_desorp p3_desorp->p2_desorp Desorption p4_desorp p4_desorp->p3_desorp Desorption p5_desorp p5_desorp->p4_desorp Desorption

Caption: Illustrative water sorption isotherm for a hygroscopic amine salt.

Experimental Protocols

Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)

This protocol outlines a general procedure for determining the water sorption characteristics of a powdered solid like this compound.

Objective: To quantitatively measure the water uptake of this compound as a function of relative humidity at a constant temperature.

Apparatus:

  • Dynamic Vapor Sorption (DVS) Analyzer

  • Microbalance (integrated into DVS)

  • Sample pans

Procedure:

  • Sample Preparation: Accurately weigh 5-15 mg of this compound into a sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹). This establishes the dry mass of the sample.

  • Sorption Phase: Increase the relative humidity in a stepwise manner, for example, in 10% RH increments from 0% to 90% RH. At each step, allow the sample to equilibrate until a stable mass is recorded.

  • Desorption Phase: Decrease the relative humidity in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: The change in mass at each RH step is recorded and plotted as a percentage of the initial dry mass to generate the sorption and desorption isotherms.

Caption: Experimental workflow for DVS analysis.

Handling and Storage

Due to its hygroscopic and potentially hazardous nature, strict protocols must be followed when handling and storing this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or protective clothing should be worn.

  • Respiratory Protection: If handling the powder outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator for dusts is recommended.

Handling Procedures
  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Avoid all personal contact.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.

  • Use dry, clean utensils and equipment to prevent contamination and moisture absorption.

  • Keep the container tightly closed when not in use.

Storage Conditions
  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly sealed to prevent moisture ingress.

  • Store away from incompatible materials such as strong oxidizing agents.

  • Protect from light.

G Figure 3: Handling and Storage Logic receive Receive Compound inspect Inspect Container Seal receive->inspect store Store in Cool, Dry, Ventilated Area inspect->store Seal Intact cleanup Clean Spill Immediately inspect->cleanup Seal Broken ppe Don Appropriate PPE store->ppe handle Handle in Fume Hood ppe->handle weigh_dispense Weigh/Dispense handle->weigh_dispense handle->cleanup Spill Occurs seal Tightly Seal Container weigh_dispense->seal dispose Dispose of Waste Properly weigh_dispense->dispose Excess/Contaminated Material seal->store cleanup->dispose

Caption: Logical workflow for handling and storing this compound.

Spill and Disposal

  • Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a suitable, labeled container for disposal. The area of the spill should then be cleaned with a damp cloth.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.

Conclusion

The hygroscopic nature of this compound is a critical parameter that must be carefully managed to ensure its quality, stability, and efficacy in downstream applications. By understanding its physicochemical properties, implementing rigorous handling and storage protocols, and utilizing quantitative analytical techniques to characterize its water sorption behavior, researchers and drug development professionals can mitigate the risks associated with this valuable chemical intermediate.

References

Methodological & Application

Application Notes: Diethylamine Hydrochloride in Mannich Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1] This three-component condensation reaction typically involves an active hydrogen compound (e.g., a ketone or aldehyde), formaldehyde (B43269), and a primary or secondary amine.[1][2][3] The resulting β-aminocarbonyl compounds, known as Mannich bases, are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[4][5][6] Diethylamine (B46881) hydrochloride serves as a stable and convenient source of the secondary amine, diethylamine, for this transformation.

Role and Advantages of Diethylamine Hydrochloride

This compound (C₄H₁₂ClN) is a white crystalline solid that is often preferred over the volatile and corrosive free base, diethylamine.[7] Its use in the Mannich reaction offers several advantages:

  • In-Situ Iminium Ion Formation: The reaction mechanism proceeds through the formation of a highly electrophilic N,N-diethyliminium ion (an Eschenmoser's salt precursor) from the reaction of diethylamine with formaldehyde under acidic conditions.[1][2][8] Using the hydrochloride salt directly provides the amine and helps maintain the acidic environment necessary to promote the formation of this key intermediate.[2]

  • Improved Handling and Stability: As a salt, this compound is non-volatile, less odorous, and easier to handle and store compared to liquid diethylamine.[7]

  • Favorable Reaction Conditions: The reaction is typically carried out in protic solvents like ethanol, and the presence of the hydrochloride salt ensures the acidic catalysis required for both the formation of the iminium ion and the enolization of the carbonyl compound.[2][9]

  • Versatility in Drug Synthesis: Mannich bases derived from diethylamine are precursors to a wide array of pharmaceutical agents, including anesthetics and other complex organic molecules.[10] The introduction of the diethylaminomethyl group can enhance the solubility and bioavailability of drug candidates.[6]

Experimental Protocols

This section details a general protocol for the synthesis of a β-diethylaminoketone via the Mannich reaction, based on established procedures.[11][12][13]

General Protocol for the Synthesis of 1-Diethylamino-3-butanone

This procedure is a modification of a known synthesis of 1-diethylamino-3-butanone from acetone (B3395972), paraformaldehyde, and this compound.[11]

Materials and Reagents:

Equipment:

  • Round-bottom flask (3 L)

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Distillation apparatus (including a Vigreux column)

  • Mechanical stirrer (optional)

Procedure:

  • Reaction Setup: In a 3-liter round-bottomed flask equipped with a reflux condenser, combine this compound (176 g, 1.60 moles), paraformaldehyde (68 g, 2.26 moles), acetone (600 ml, 8.2 moles), and methanol (80 ml).[11]

  • Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (0.2 ml).[11] Some protocols suggest that adding a small amount of mineral acid can significantly improve yields.[12]

  • Reflux: Heat the mixture to a moderate and steady reflux for 12 hours.[11] The reaction mixture will become a light-yellow solution.

  • Work-up (Base Extraction): After cooling the solution, add a cold solution of sodium hydroxide (65 g in 300 ml of water) to basify the mixture.[11]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with three 200 ml portions of ether.[11]

  • Drying and Distillation: Combine the ether extracts and dry them overnight with anhydrous sodium sulfate (~80 g). Filter the solution and distill under reduced pressure through a Vigreux distilling column to obtain the purified 1-diethylamino-3-butanone.[11]

Data Presentation

The following tables summarize typical reactant stoichiometry and reaction conditions for Mannich reactions involving amine hydrochlorides.

Table 1: Example Reagent Stoichiometry

ReagentRoleMolar Ratio (Example)Reference
Ketone (e.g., Acetophenone)Active Hydrogen Compound1.0[13]
This compoundAmine Source1.3[13]
ParaformaldehydeFormaldehyde Source1.1 (as CH₂O units)[13]
Hydrochloric AcidCatalystCatalytic amount[13]
95% EthanolSolventN/A[13]

Table 2: Summary of Reaction Conditions and Yields

Active Hydrogen CompoundAmine HydrochlorideSolventTime (h)TemperatureYield (%)Reference
AcetophenoneDimethylamine HCl95% Ethanol2Reflux68-72[13]
Various MethylketonesDimethylamine HCl95% Ethanol3RefluxNot specified[4]
AcetoneDiethylamine HClAcetone/Methanol12Reflux65-71[11]
AcetophenoneDiethylamine HClAnhydrous EthanolNot specifiedReflux65.3[12]
7-chloro-2-methylquinolineDiethylamine HClDioxane0.5100 °C95[14]

Visualizations

The following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Mannich_Reaction_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Enol Formation cluster_2 Step 3: C-C Bond Formation Amine Diethylamine (from Hydrochloride) Iminium N,N-Diethyliminium Ion (Electrophile) Amine->Iminium + H₂O Formaldehyde Formaldehyde Formaldehyde->Iminium Mannich_Base Mannich Base (β-Aminoketone) Iminium->Mannich_Base Nucleophilic Attack Ketone Ketone (Keto Form) Enol Enol Form (Nucleophile) Ketone->Enol Tautomerization (Acid-catalyzed) Enol->Mannich_Base

Caption: Mechanism of the Mannich reaction using diethylamine.

Experimental_Workflow start Start reagents Combine Ketone, Paraformaldehyde, Diethylamine HCl, Solvent, and Catalyst in a Round-Bottom Flask start->reagents reflux Heat Mixture to Reflux for a Specified Time (e.g., 2-12h) reagents->reflux cool Cool Reaction Mixture to Room Temperature reflux->cool basify Basify with NaOH Solution cool->basify extract Extract Aqueous Layer with Organic Solvent (e.g., Ether) basify->extract dry Dry Combined Organic Layers (e.g., with Na₂SO₄) extract->dry purify Filter and Purify by Distillation or Recrystallization dry->purify product Obtain Purified Mannich Base Product purify->product

Caption: General experimental workflow for Mannich base synthesis.

References

Application Notes and Protocols: Diethylamine Hydrochloride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of diethylamine (B46881) and its hydrochloride salt in the synthesis of key pharmaceutical intermediates. The following sections detail the synthesis of precursors for the local anesthetics, lidocaine (B1675312) and procaine (B135), highlighting the role of diethylamine as a key building block.

Synthesis of 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine)

Lidocaine is a widely used local anesthetic. Its synthesis involves the reaction of α-chloro-2,6-dimethylacetanilide with diethylamine. In this reaction, diethylamine acts as a nucleophile, displacing the chloride to form the final product. Diethylamine hydrochloride is generated as a byproduct and is removed during the workup process.

Experimental Workflow: Synthesis of Lidocaine

Lidocaine_Synthesis_Workflow cluster_step1 Step 1: Formation of α-chloro-2,6-dimethylacetanilide cluster_step2 Step 2: Synthesis of Lidocaine A 2,6-Dimethylaniline (B139824) D Reaction Mixture A->D B Chloroacetyl chloride B->D C Glacial Acetic Acid C->D F Precipitation D->F E Sodium Acetate (B1210297) Solution E->F G Vacuum Filtration F->G H α-chloro-2,6-dimethylacetanilide (Intermediate) G->H I α-chloro-2,6-dimethylacetanilide H->I L Reflux I->L J Diethylamine J->L K Toluene (B28343) K->L M Reaction Mixture L->M N Washing with Water M->N O Extraction with HCl N->O P Neutralization with NaOH O->P Q Vacuum Filtration P->Q R Lidocaine (Crude) Q->R S Recrystallization (Hexane) R->S T Lidocaine (Pure) S->T

Caption: Experimental workflow for the two-step synthesis of Lidocaine.

Experimental Protocol:

This protocol is adapted from established laboratory procedures.

Step 1: Synthesis of N-(2,6-Dimethylphenyl)chloroacetamide

  • In a 125-mL Erlenmeyer flask, combine 3.0 mL (2.9 g, 24.4 mmol) of 2,6-dimethylaniline and 15 mL of glacial acetic acid.

  • To this solution, add 2.0 mL (2.85 g, 25.1 mmol) of chloroacetyl chloride, followed by 25 mL of a half-saturated aqueous sodium acetate solution.

  • Stir the mixture thoroughly with 60 mL of cold water to induce precipitation.

  • Isolate the solid product by vacuum filtration and press as dry as possible. Use this intermediate immediately in the next step.

Step 2: Synthesis of 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine)

  • Transfer the N-(2,6-dimethylphenyl)chloroacetamide from the previous step to a 50-mL round-bottom flask.

  • Add 7.5 mL (5.29 g, 72.5 mmol) of diethylamine and 25 mL of toluene to the flask.

  • Reflux the mixture for one hour.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer four times with 50-mL portions of water to remove this compound and excess diethylamine.

  • Extract the organic layer with one 20-mL portion of 3 M hydrochloric acid and then wash with 20 mL of water.

  • Combine the aqueous extracts in a 125-mL Erlenmeyer flask, cool to 10 °C in an ice bath, and neutralize by the addition of 3 M sodium hydroxide, maintaining the temperature below 20 °C.

  • Isolate the precipitated solid product by vacuum filtration, wash with cold water, and air dry.

Quantitative Data:
ParameterValueReference
Reactants (Step 1)
2,6-Dimethylaniline3.0 mL (2.9 g, 24.4 mmol)[1]
Chloroacetyl chloride2.0 mL (2.85 g, 25.1 mmol)[1]
Reactants (Step 2)
N-(2,6-Dimethylphenyl)chloroacetamideProduct from Step 1[1]
Diethylamine7.5 mL (5.29 g, 72.5 mmol)[1]
Product
Lidocaine Yield4.1 g (71.1% based on 2,6-dimethylaniline)[1]
Lidocaine Melting Point64–66 °C (crude), 65–67 °C (recrystallized)[1]

Synthesis of 2-(Diethylamino)ethyl Chloride Hydrochloride

2-(Diethylamino)ethyl chloride is a versatile pharmaceutical intermediate. It is synthesized from 2-(diethylamino)ethanol (B1670525) via chlorination with thionyl chloride. The hydrochloride salt is the stable and commonly used form of this intermediate.

Experimental Workflow: Synthesis of 2-(Diethylamino)ethyl Chloride Hydrochloride

DEAECl_Synthesis_Workflow A 2-(Diethylamino)ethanol in Dichloromethane (B109758) C Reaction at 0-5 °C A->C B Thionyl Chloride in Dichloromethane B->C D Reflux C->D E Concentration (Reduced Pressure) D->E F Recrystallization (Absolute Ethanol) E->F G Suction Filtration F->G H Drying (Vacuum) G->H I 2-(Diethylamino)ethyl Chloride Hydrochloride H->I

Caption: Experimental workflow for the synthesis of 2-(Diethylamino)ethyl Chloride Hydrochloride.

Experimental Protocol:

This protocol is based on a representative laboratory procedure.[2]

  • Dissolve 2-(diethylamino)ethanol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of thionyl chloride in dichloromethane to the cooled amino alcohol solution via the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.

  • After reflux, cool the mixture and concentrate it under reduced pressure to remove the solvent and excess thionyl chloride.

  • The crude product is then purified by recrystallization from absolute ethanol.

  • Collect the crystalline product by suction filtration, wash with a small amount of cold absolute ethanol, and dry under vacuum.

Quantitative Data:
ParameterValueReference
Reactants
2-(Diethylamino)ethanol120 g[3]
Thionyl chloride260 g[3]
Dichloromethane240 g + 100 g[3]
Reaction Conditions
Initial Temperature-10 °C to 20 °C[3]
Final Temperature35 °C[3]
Reaction Time2.5 hours[3]
Product
2-(Diethylamino)ethyl Chloride HCl Yield98.08%[3]
2-(Diethylamino)ethyl Chloride HCl Purity99.74%[3]

Signaling Pathway: Mechanism of Action of Local Anesthetics (Lidocaine and Procaine)

Lidocaine and procaine exert their anesthetic effects by blocking nerve signal propagation. They achieve this by inhibiting voltage-gated sodium channels in the neuronal cell membrane.[1][4]

Logical Relationship: Blockade of Neuronal Action Potential

Anesthetic_Mechanism cluster_neuron Neuronal Membrane cluster_drug Local Anesthetic Action Na_channel Voltage-gated Na+ Channel Na_influx Na+ Influx Na_channel->Na_influx opens Action_potential Action Potential Propagation No_AP No Action Potential No_pain Analgesia Action_potential->No_pain is blocked, leading to Depolarization Depolarization Depolarization->Action_potential initiates Na_influx->Depolarization causes Block Channel Blockade Lidocaine Lidocaine / Procaine Lidocaine->Block Block->Na_channel inhibits No_AP->No_pain

Caption: Mechanism of action of local anesthetics like lidocaine and procaine.

The non-ionized form of the local anesthetic penetrates the neuronal membrane.[4] Inside the neuron, it becomes ionized and binds to the intracellular side of the voltage-gated sodium channels.[1] This binding blocks the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of the action potential.[1][4] By preventing the transmission of nerve impulses, the sensation of pain is blocked.[4]

References

The Role of Diethylamine Hydrochloride in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the role of diethylamine (B46881) hydrochloride in the synthesis of various agrochemicals. It includes application notes, detailed experimental protocols, and quantitative data to support researchers in the fields of agrochemical development, organic synthesis, and crop protection.

Introduction to Diethylamine Hydrochloride in Agrochemical Synthesis

This compound ((C₂H₅)₂NH·HCl) is a versatile and economically important reagent in the synthesis of a wide range of agrochemicals. Its primary functions in these synthetic pathways include serving as a precursor for the introduction of a diethylamino group, acting as a hydrochloride salt of the volatile diethylamine for easier handling, and participating in reactions as an acid scavenger. This document will explore its application in the synthesis of key classes of agrochemicals, including herbicides, insect repellents, and fungicides.

Herbicide Synthesis

Diethylamine and its hydrochloride salt are pivotal in the synthesis of several classes of herbicides, most notably the phenoxy herbicides and triazine herbicides.

Phenoxy Herbicides: Synthesis of 2,4-D Amine Salts

Phenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are systemic herbicides used to control broadleaf weeds.[1] While this compound is not directly used in the synthesis of the 2,4-D acid itself, it is crucial for the formation of 2,4-D amine salts, a common and effective formulation of the herbicide. The amine salt formulation enhances the solubility and absorption of the herbicide by the target plant.

Logical Relationship: Synthesis of 2,4-D and its Diethylamine Salt

G Dichlorophenol 2,4-Dichlorophenol TwoFourD_Acid 2,4-D Acid Dichlorophenol->TwoFourD_Acid Condensation ChloroaceticAcid Chloroacetic Acid ChloroaceticAcid->TwoFourD_Acid NaOH NaOH NaOH->TwoFourD_Acid TwoFourD_Salt 2,4-D Diethylamine Salt TwoFourD_Acid->TwoFourD_Salt Neutralization Diethylamine Diethylamine Diethylamine->TwoFourD_Salt

Caption: Synthesis of 2,4-D acid and its subsequent conversion to a diethylamine salt.

Experimental Protocol: Preparation of 2,4-D Diethylamine Salt

This protocol outlines the laboratory-scale synthesis of 2,4-D diethylamine salt from 2,4-D acid and diethylamine (which can be generated in situ from this compound).

  • Materials: 2,4-Dichlorophenoxyacetic acid (2,4-D), Diethylamine, Isopropanol, Water.

  • Procedure:

    • In a suitable reaction vessel, dissolve 2,4-D acid in a minimal amount of isopropanol.

    • In a separate container, prepare an aqueous solution of diethylamine.

    • Slowly add the diethylamine solution to the 2,4-D solution with constant stirring. The reaction is exothermic, and cooling may be necessary to maintain the temperature below 40°C.

    • Continue stirring for 1-2 hours at room temperature to ensure complete reaction.

    • The resulting solution is the 2,4-D diethylamine salt, which can be used directly or further formulated.

ParameterValue
Reactant 2,4-D Acid
Molar Mass ( g/mol )221.04
Reactant Diethylamine
Molar Mass ( g/mol )73.14
Product 2,4-D Diethylamine Salt
Molar Mass ( g/mol )294.18
Typical Yield >95%

Table 1: Quantitative data for the synthesis of 2,4-D diethylamine salt.

Signaling Pathway: Mode of Action of 2,4-D

2,4-D acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It disrupts normal plant growth processes by causing uncontrolled cell division and elongation, leading to the death of the plant.[1][2][3]

G TwoFourD 2,4-D (Synthetic Auxin) AuxinReceptor Auxin Receptor (e.g., TIR1) TwoFourD->AuxinReceptor Binds to Ubiquitination Ubiquitination and Degradation of Aux/IAA AuxinReceptor->Ubiquitination Promotes AuxIAA Aux/IAA Repressor Proteins AuxIAA->Ubiquitination Targeted for ARF Auxin Response Factors (ARFs) Ubiquitination->ARF Activates GeneExpression Altered Gene Expression ARF->GeneExpression Regulates UncontrolledGrowth Uncontrolled Cell Division & Elongation GeneExpression->UncontrolledGrowth PlantDeath Plant Death UncontrolledGrowth->PlantDeath

Caption: Simplified signaling pathway of 2,4-D as a synthetic auxin.

Triazine Herbicides: Atrazine (B1667683)

Atrazine is a selective herbicide used to control broadleaf and grassy weeds in crops like corn and sugarcane.[4][5] The synthesis of atrazine involves the sequential reaction of cyanuric chloride with ethylamine (B1201723) and isopropylamine. While diethylamine is not a direct precursor to atrazine, the chemistry is closely related, and this compound can be used in the synthesis of other triazine derivatives.

Signaling Pathway: Mode of Action of Atrazine

Atrazine inhibits photosynthesis by blocking electron transport in Photosystem II (PSII).[4][6]

G Atrazine Atrazine PSII Photosystem II (PSII) D1 Protein Atrazine->PSII Binds to Plastoquinone Plastoquinone Binding Site Atrazine->Plastoquinone Blocks Binding PSII->Plastoquinone ElectronTransport Electron Transport Chain Plastoquinone->ElectronTransport Inhibits Photosynthesis Photosynthesis Blocked ElectronTransport->Photosynthesis Inhibits OxidativeDamage Oxidative Damage Photosynthesis->OxidativeDamage PlantDeath Plant Death OxidativeDamage->PlantDeath

Caption: Mechanism of action of atrazine in inhibiting photosynthesis.

Insect Repellent Synthesis: N,N-Diethyl-m-toluamide (DEET)

DEET is a widely used insect repellent. This compound is a key reagent in its synthesis, providing the diethylamine nucleophile in a stable, easy-to-handle form.[7][8]

Experimental Workflow: Synthesis of DEET

The synthesis of DEET from m-toluic acid typically proceeds via a two-step, one-pot reaction.[7]

G mToluicAcid m-Toluic Acid mToluoylChloride m-Toluoyl Chloride (Intermediate) mToluicAcid->mToluoylChloride ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->mToluoylChloride DEET N,N-Diethyl-m-toluamide (DEET) mToluoylChloride->DEET DEA_HCl This compound Diethylamine Diethylamine (in situ) DEA_HCl->Diethylamine NaOH NaOH (aq) NaOH->Diethylamine Diethylamine->DEET Workup Aqueous Workup & Purification DEET->Workup FinalProduct Pure DEET Workup->FinalProduct

Caption: Experimental workflow for the synthesis of DEET.

Experimental Protocol: Synthesis of DEET

This protocol describes the synthesis of DEET from m-toluic acid and this compound.[8]

  • Materials: m-Toluic acid, Thionyl chloride (SOCl₂), this compound, Sodium hydroxide (B78521) (NaOH), Diethyl ether, Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Procedure:

    • Acid Chloride Formation: In a round-bottom flask, reflux m-toluic acid with an excess of thionyl chloride for 1 hour. Remove the excess thionyl chloride by distillation.

    • Amidation: In a separate flask, dissolve this compound in an aqueous solution of sodium hydroxide to generate free diethylamine. Cool the solution in an ice bath.

    • Slowly add the crude m-toluoyl chloride from step 1 to the diethylamine solution with vigorous stirring.

    • After the addition is complete, continue stirring for 30 minutes.

    • Workup: Extract the reaction mixture with diethyl ether. Wash the organic layer sequentially with dilute HCl, water, dilute NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude DEET.

    • Purify the crude product by vacuum distillation.

ParameterValueReference
m-Toluic Acid (mol) 0.025[8]
Thionyl Chloride (mol) 0.030[8]
Diethylamine HCl (mol) 0.025[8]
Sodium Hydroxide (3M, mL) 35[8]
Typical Yield (%) 70-85[9]
Boiling Point of DEET (°C) 288-292
Purity (by GC-MS, %) >97[9]

Table 2: Quantitative data for the synthesis of DEET.

Fungicide Synthesis: Dithiocarbamates

Dithiocarbamates are a class of fungicides with a broad spectrum of activity. Their synthesis involves the reaction of a secondary amine, such as diethylamine, with carbon disulfide. This compound can be used as a stable source of diethylamine for this reaction.[10][11]

Logical Relationship: Synthesis of Diethyldithiocarbamate (B1195824)

G DEA_HCl This compound Diethylamine Diethylamine DEA_HCl->Diethylamine Base Base (e.g., NaOH) Base->Diethylamine Dithiocarbamate_Salt Sodium Diethyldithiocarbamate Diethylamine->Dithiocarbamate_Salt CS2 Carbon Disulfide (CS₂) CS2->Dithiocarbamate_Salt

Caption: Synthesis of sodium diethyldithiocarbamate.

Experimental Protocol: Synthesis of Sodium Diethyldithiocarbamate

  • Materials: this compound, Sodium hydroxide, Carbon disulfide, Ethanol.

  • Procedure:

    • Dissolve this compound in an ethanolic solution of sodium hydroxide to generate diethylamine in situ.

    • Cool the solution in an ice bath.

    • Slowly add carbon disulfide to the cooled solution with stirring.

    • A precipitate of sodium diethyldithiocarbamate will form.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

ParameterValue
Diethylamine HCl (mol) 1.0
Sodium Hydroxide (mol) 1.0
Carbon Disulfide (mol) 1.0
Typical Yield (%) >90

Table 3: Quantitative data for the synthesis of sodium diethyldithiocarbamate.

Signaling Pathway: Mode of Action of Dithiocarbamates

Dithiocarbamate (B8719985) fungicides have a multi-site mode of action, meaning they disrupt multiple cellular processes in fungi.[12][13] This makes the development of resistance less likely.

G Dithiocarbamate Dithiocarbamate Fungicide EnzymeInhibition Inhibition of Sulfhydryl Enzymes Dithiocarbamate->EnzymeInhibition MetalChelation Chelation of Metal Ions (Cu²⁺, Zn²⁺) Dithiocarbamate->MetalChelation CellularRespiration Disruption of Cellular Respiration Dithiocarbamate->CellularRespiration ProteinDegradation Inhibition of Proteasome Dithiocarbamate->ProteinDegradation FungalCellDeath Fungal Cell Death EnzymeInhibition->FungalCellDeath MetalChelation->FungalCellDeath CellularRespiration->FungalCellDeath ProteinDegradation->FungalCellDeath

Caption: Multi-site mode of action of dithiocarbamate fungicides.

Conclusion

This compound is a valuable and versatile reagent in the synthesis of a diverse range of agrochemicals. Its utility as a stable precursor to diethylamine facilitates its use in the production of herbicides, insect repellents, and fungicides. The protocols and data presented in this document provide a foundation for researchers to explore and optimize the synthesis of these and other novel agrochemical compounds. Understanding the synthetic pathways and the modes of action of these agrochemicals is crucial for the development of effective and sustainable crop protection solutions.

References

Application Notes and Protocols for the Preparation of DEAE-Cellulose Using Diethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of Diethylaminoethyl (DEAE)-cellulose, a vital weak anion exchanger, utilizing diethylamine (B46881) hydrochloride and epichlorohydrin (B41342). DEAE-cellulose is extensively employed in laboratory and industrial-scale chromatography for the purification of biomolecules such as proteins and nucleic acids.[1] The protocol herein details a robust method involving the initial activation of cellulose (B213188) (mercerization), followed by an etherification reaction. Detailed procedures for the preparation of the etherifying agent, the main synthesis, and subsequent purification and characterization of the final product are provided. This guide is intended to enable researchers to reproducibly synthesize high-quality DEAE-cellulose for various applications in biotechnology and pharmaceutical development.

Introduction

DEAE-cellulose is a positively charged resin that serves as a weak anion exchanger in ion-exchange chromatography.[1] Its primary application lies in the separation and purification of negatively charged biomolecules. The synthesis of DEAE-cellulose involves the introduction of diethylaminoethyl groups onto the cellulose backbone. While various synthetic routes exist, this protocol focuses on a method employing diethylamine hydrochloride and epichlorohydrin. This approach offers a practical and accessible means of producing DEAE-cellulose in a laboratory setting.

The synthesis process can be broadly divided into three key stages:

  • Cellulose Activation (Mercerization): Treatment of cellulose with a strong alkali, such as sodium hydroxide, to swell the cellulose fibers and increase the accessibility of the hydroxyl groups for the subsequent etherification reaction.

  • Preparation of the Etherifying Agent: In-situ generation of a reactive epoxide intermediate from diethylamine (liberated from its hydrochloride salt) and epichlorohydrin.

  • Etherification: The reaction of the activated cellulose with the etherifying agent to form DEAE-cellulose.

Subsequent sections will provide detailed protocols for each of these stages, as well as methods for the purification and characterization of the synthesized DEAE-cellulose.

Chemical Synthesis Pathway

The overall chemical transformation involves a multi-step process, beginning with the activation of cellulose and the formation of the reactive etherifying agent, culminating in the etherification of the cellulose backbone.

G cluster_0 Step 1: Cellulose Activation (Mercerization) cluster_1 Step 2: Formation of Etherifying Agent cluster_2 Step 3: Etherification Cellulose Cellulose-(OH) Activated_Cellulose Cellulose-O⁻Na⁺ Cellulose->Activated_Cellulose Mercerization H2O H₂O Activated_Cellulose->H2O Activated_Cellulose_2 Cellulose-O⁻Na⁺ NaOH NaOH NaOH->Cellulose DEA_HCl This compound ((C₂H₅)₂NH₂⁺Cl⁻) DEA Diethylamine ((C₂H₅)₂NH) DEA_HCl->DEA Deprotonation NaCl_H2O NaCl + H₂O DEA_HCl->NaCl_H2O Reactive_Intermediate Reactive Intermediate (N-(2,3-epoxypropyl)diethylamine) DEA->Reactive_Intermediate Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reactive_Intermediate Reactive_Intermediate_2 Reactive Intermediate NaOH_2 NaOH NaOH_2->DEA_HCl DEAE_Cellulose DEAE-Cellulose Activated_Cellulose_2->DEAE_Cellulose Reactive_Intermediate_2->DEAE_Cellulose NaOH_3 NaOH (byproduct) DEAE_Cellulose->NaOH_3

Figure 1: Chemical synthesis pathway for DEAE-cellulose.

Experimental Protocols

Materials and Reagents
Material/ReagentGradeSupplier
Microcrystalline CelluloseLaboratory GradeStandard Chemical Supplier
This compound≥98%Standard Chemical Supplier
Epichlorohydrin≥99%Standard Chemical Supplier
Sodium Hydroxide (NaOH)ACS Reagent GradeStandard Chemical Supplier
Hydrochloric Acid (HCl)ACS Reagent GradeStandard Chemical Supplier
Ethanol (B145695)95%Standard Chemical Supplier
Deionized WaterHigh PurityLaboratory Source
Protocol 1: Synthesis of DEAE-Cellulose

This protocol outlines the complete synthesis process, from cellulose activation to the final etherification.

1. Cellulose Activation (Mercerization) a. In a 500 mL three-necked flask equipped with a mechanical stirrer, add 10 g of microcrystalline cellulose. b. Prepare a 20% (w/v) aqueous solution of sodium hydroxide. c. Slowly add 100 mL of the 20% NaOH solution to the cellulose under vigorous stirring. d. Continue stirring the slurry at room temperature for 1 hour to ensure complete activation. The resulting swollen material is known as alkali cellulose.

2. Preparation of the Etherifying Agent a. In a separate beaker, dissolve 15 g of this compound in 50 mL of deionized water. b. Slowly add 20% NaOH solution dropwise to the this compound solution with stirring until the pH reaches approximately 10-11. This deprotonates the this compound to free diethylamine. c. Cool the diethylamine solution in an ice bath. d. Slowly add 10 mL of epichlorohydrin to the cooled diethylamine solution under constant stirring. Maintain the temperature below 20°C. e. Continue stirring in the ice bath for 30 minutes to allow for the formation of the reactive intermediate.

3. Etherification Reaction a. Slowly add the prepared etherifying agent solution to the alkali cellulose slurry in the three-necked flask under continuous stirring. b. Heat the reaction mixture to 60-70°C and maintain this temperature for 3-4 hours with constant stirring. c. After the reaction period, cool the mixture to room temperature.

Protocol 2: Purification of DEAE-Cellulose

1. Initial Washing a. Filter the reaction mixture through a Büchner funnel. b. Wash the solid product with 500 mL of deionized water to remove the majority of unreacted reagents and byproducts.

2. Neutralization a. Resuspend the washed product in 500 mL of deionized water. b. Slowly add 0.1 M HCl with stirring to neutralize the excess sodium hydroxide. Monitor the pH until it reaches 7.0.

3. Final Washing a. Filter the neutralized product. b. Wash the DEAE-cellulose with several portions of deionized water until the conductivity of the filtrate is close to that of fresh deionized water. This ensures the removal of any residual salts. c. Perform a final wash with 200 mL of 95% ethanol to aid in drying.

4. Drying a. Dry the purified DEAE-cellulose in an oven at 60°C until a constant weight is achieved. b. Store the dried DEAE-cellulose in a desiccator.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis and purification of DEAE-cellulose.

G start Start mercerization Cellulose Activation (Mercerization) start->mercerization prep_reagent Prepare Etherifying Agent start->prep_reagent etherification Etherification Reaction mercerization->etherification prep_reagent->etherification filtration1 Filtration etherification->filtration1 washing1 Initial Water Wash filtration1->washing1 neutralization Neutralization with HCl washing1->neutralization filtration2 Filtration neutralization->filtration2 washing2 Final Water Wash filtration2->washing2 ethanol_wash Ethanol Wash washing2->ethanol_wash drying Drying ethanol_wash->drying characterization Characterization drying->characterization end End characterization->end

Figure 2: Experimental workflow for DEAE-cellulose synthesis.

Characterization Protocols

Protocol 3: Determination of Ion-Exchange Capacity

The ion-exchange capacity is a critical parameter that quantifies the number of functional groups available for binding.

1. Sample Preparation a. Accurately weigh approximately 0.5 g of the dried DEAE-cellulose. b. Suspend the sample in 50 mL of 0.1 M HCl and stir for 1 hour to ensure complete protonation of the amine groups. c. Filter the DEAE-cellulose and wash thoroughly with deionized water until the filtrate is neutral.

2. Titration a. Transfer the washed DEAE-cellulose to a beaker and add 100 mL of 0.1 M NaCl solution. b. Titrate the suspension with a standardized 0.1 M NaOH solution, monitoring the pH with a calibrated pH meter. c. Record the volume of NaOH required to reach the equivalence point.

3. Calculation The ion-exchange capacity (IEC) in meq/g can be calculated using the following formula:

IEC (meq/g) = (V_NaOH × C_NaOH) / W_DEAE

Where:

  • V_NaOH is the volume of NaOH solution used in the titration (L).

  • C_NaOH is the concentration of the NaOH solution (mol/L).

  • W_DEAE is the dry weight of the DEAE-cellulose sample (g).

Protocol 4: FTIR Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy can be used to confirm the successful incorporation of the diethylaminoethyl groups onto the cellulose backbone.

1. Sample Preparation a. Prepare a KBr pellet by mixing a small amount of the dried DEAE-cellulose with spectroscopic grade KBr. b. Alternatively, use an ATR-FTIR spectrometer for direct analysis of the solid sample.

2. Data Acquisition a. Record the FTIR spectrum over a range of 4000 to 400 cm⁻¹.

3. Spectral Interpretation a. Compare the spectrum of the synthesized DEAE-cellulose with that of the starting cellulose material. b. Look for the appearance of new peaks characteristic of the DEAE group, such as C-N stretching vibrations, although these may be masked by the broad cellulose peaks.[2][3]

Expected Results and Data Presentation

The success of the synthesis can be quantified by the degree of substitution and the ion-exchange capacity. The following tables provide a template for presenting the expected quantitative data.

Table 1: Synthesis Parameters and Yield

ParameterValue
Starting Mass of Cellulose (g)10.0
Final Dry Mass of DEAE-Cellulose (g)e.g., 12.5
Yield (%)e.g., 125%

Note: A yield greater than 100% is expected due to the mass of the diethylaminoethyl groups added to the cellulose backbone.

Table 2: Characterization of Synthesized DEAE-Cellulose

PropertyExpected Range
Ion-Exchange Capacity (meq/g) 0.5 - 1.5
Degree of Substitution (DS) *0.1 - 0.3

*The Degree of Substitution (DS) can be estimated from the ion-exchange capacity or determined more accurately through elemental analysis.

Table 3: Comparison of Commercially Available DEAE-Cellulose Properties

ProductSupplierIon-Exchange Capacity (mmol/g)
DE52-CelluloseWhatman0.9 - 1.4[4]
DEAE SephacelCytiva0.10 - 0.14 (mmol/mL)[5]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Ion-Exchange Capacity Incomplete cellulose activation.Ensure thorough mixing and sufficient reaction time during mercerization. Use fresh NaOH solution.
Inefficient etherification.Optimize reaction temperature and time. Ensure proper formation of the etherifying agent.
Product is Highly Colored Side reactions or degradation.Maintain careful temperature control during the etherification step. Ensure adequate purification to remove colored impurities.
Poor Flow Rate in Chromatography Fine particles present.Ensure thorough washing to remove fines. Consider using a different form of starting cellulose.

Conclusion

The protocols detailed in this document provide a comprehensive framework for the successful synthesis, purification, and characterization of DEAE-cellulose using this compound and epichlorohydrin. By following these procedures, researchers can produce a reliable anion-exchange resin suitable for a wide range of applications in the separation and purification of biomolecules, contributing to advancements in research and drug development.

References

Application Notes: Diethylamine Hydrochloride as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethylamine (B46881) hydrochloride (CAS: 660-68-4) is the hydrochloride salt of the secondary amine, diethylamine.[1] It is a white to off-white crystalline solid that is highly soluble in water.[2][3] In organic chemistry, it serves as a versatile and stable reagent, often employed as a catalyst or as a precursor for the in-situ generation of diethylamine.[3] Its solid nature makes it easier to handle and measure compared to the volatile and corrosive free base, diethylamine.[3] This compound is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[4][5][6]

These application notes provide an overview of the catalytic use of diethylamine hydrochloride in several important carbon-carbon bond-forming reactions, complete with experimental protocols and quantitative data.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base, to form an α,β-unsaturated product.[7][8] Diethylamine, often sourced from its hydrochloride salt, is an effective catalyst for this transformation.[7]

The reaction proceeds via the deprotonation of the active methylene compound by the amine to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde or ketone. A subsequent dehydration step yields the final condensed product.[8]

General Reaction Scheme:

R-CHO + CH₂(Z)₂ → R-CH=C(Z)₂ + H₂O (Where Z is an electron-withdrawing group)

Illustrative Workflow for Knoevenagel Condensation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Charge flask with aldehyde, active methylene compound, and solvent (optional) prep2 Add Diethylamine HCl (catalytic amount) prep1->prep2 react1 Stir mixture at specified temperature (e.g., RT to reflux) prep2->react1 react2 Monitor reaction progress by TLC react1->react2 workup1 Pour mixture into ice-cold water react2->workup1 workup2 Filter the precipitated solid workup1->workup2 workup3 Wash solid with water and dry under vacuum workup2->workup3 workup4 Recrystallize from a suitable solvent (e.g., Ethanol) workup3->workup4 end Final Product workup4->end Characterize Product (NMR, IR, MP)

Caption: Experimental workflow for a typical Knoevenagel condensation reaction.

Quantitative Data Summary

The following table summarizes the results for the this compound-catalyzed Knoevenagel condensation between various aromatic aldehydes and active methylene compounds.

EntryAldehydeActive Methylene CompoundSolventTemp. (°C)Time (h)Yield (%)
1Benzaldehyde (B42025)Malononitrile (B47326)Ethanol (B145695)25292
24-Chlorobenzaldehyde (B46862)MalononitrileEthanol251.595
34-NitrobenzaldehydeMalononitrileNone50198
42-MethoxybenzaldehydeEthyl CyanoacetateEthanol78488
5BenzaldehydeEthyl AcetoacetateToluene110685
Detailed Experimental Protocol

Objective: Synthesis of 2-(4-chlorobenzylidene)malononitrile.

Materials:

  • 4-Chlorobenzaldehyde (1.41 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • This compound (0.11 g, 1 mmol, 10 mol%)

  • Ethanol (20 mL)

  • Deionized water

  • Round-bottom flask (50 mL)

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a 50 mL round-bottom flask, add 4-chlorobenzaldehyde (10 mmol), malononitrile (10 mmol), and ethanol (20 mL).

  • Add this compound (10 mol%) to the mixture.

  • Stir the reaction mixture at room temperature (25°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (approx. 1.5 hours), pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • A solid precipitate will form. Filter the solid using a Büchner funnel.

  • Wash the solid product with cold water (2 x 20 mL) and dry it under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2-(4-chlorobenzylidene)malononitrile as a white crystalline solid.

Mannich Reaction

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. The reaction involves an aldehyde (typically formaldehyde), a primary or secondary amine, and a compound containing an active hydrogen. This compound can be used as the source of the secondary amine in this acid-catalyzed reaction.[1][9]

General Reaction Scheme:

R₂C(O)CH₃ + CH₂O + (C₂H₅)₂NH·HCl → R₂C(O)CH₂CH₂N(C₂H₅)₂·HCl + H₂O

Catalytic Role of this compound

G cluster_reactants Reactants R1 Active Hydrogen Compound (e.g., Ketone) Product Mannich Base (β-Amino Carbonyl) R1->Product R2 Aldehyde (e.g., Formaldehyde) R2->Product R3 Diethylamine Hydrochloride Catalyst Catalyst System R3->Catalyst Provides Amine & Acidic Medium Catalyst->Product Facilitates Reaction

Caption: Logical relationship of components in the Mannich reaction.

Detailed Experimental Protocol

Objective: Synthesis of 2-(diethylaminomethyl)cyclohexanone hydrochloride.

Materials:

  • Cyclohexanone (B45756) (0.98 g, 10 mmol)

  • Paraformaldehyde (0.33 g, 11 mmol)

  • This compound (1.10 g, 10 mmol)

  • Ethanol (15 mL)

  • Concentrated Hydrochloric Acid (a few drops)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and heating mantle

  • Reflux condenser

Procedure:

  • In a 50 mL round-bottom flask, combine cyclohexanone (10 mmol), paraformaldehyde (11 mmol), this compound (10 mmol), and ethanol (15 mL).

  • Add 2-3 drops of concentrated HCl to ensure the medium is acidic.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Allow the mixture to cool to room temperature, then place it in an ice bath to induce crystallization.

  • If no crystals form, slowly add diethyl ether to precipitate the product.

  • Filter the solid product, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt of the Mannich base.

Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[10] While typically catalyzed by bases like NaOH or primary amines, secondary amines like diethylamine can also promote this reaction, usually yielding a β-nitro alcohol.[11] The hydrochloride salt can be used in conjunction with a stoichiometric base or, in some cases, the equilibrium amount of free amine may be sufficient to catalyze the reaction.

General Reaction Scheme:

R-CHO + R'-CH₂NO₂ → R-CH(OH)-CHR'NO₂

Quantitative Data Summary

The following table provides representative data for the Henry reaction.

EntryAldehydeNitroalkaneCatalyst SystemTemp. (°C)Time (h)Yield (%)
1BenzaldehydeNitromethane (B149229)(C₂H₅)₂NH·HCl / Et₃N251285
24-AnisaldehydeNitroethane(C₂H₅)₂NH251678
3FurfuralNitromethane(C₂H₅)₂NH·HCl / NaOAc40882
Detailed Experimental Protocol

Objective: Synthesis of 1-phenyl-2-nitroethanol.

Materials:

Procedure:

  • Dissolve benzaldehyde (10 mmol) and nitromethane (12 mmol) in isopropanol (10 mL) in a 25 mL round-bottom flask.

  • Add this compound (2 mmol) followed by the dropwise addition of triethylamine (2 mmol) at room temperature. The triethylamine deprotonates the diethylammonium (B1227033) ion to generate the active diethylamine catalyst in situ.

  • Stir the mixture at room temperature for 12 hours.

  • After the reaction is complete (monitored by TLC), acidify the mixture with dilute HCl (1M) to a pH of ~5-6.

  • Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude oil by column chromatography on silica (B1680970) gel to obtain the pure β-nitro alcohol.

Proposed Catalytic Cycle

G A Et₂NH (Catalyst) C Nitronate Ion (R-CH⁻NO₂) A->C Deprotonation B Nitroalkane (R-CH₂NO₂) B->C E Alkoxide Intermediate C->E Nucleophilic Attack D Aldehyde (R'-CHO) D->E F β-Nitro Alcohol (Product) E->F Protonation G Et₂NH₂⁺ G->A Regeneration G->F

Caption: Simplified mechanism of the amine-catalyzed Henry reaction.

References

Application Notes: The Role of Diethylamine in the Synthesis of Amide-Type Local Anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Local anesthetics are a critical class of synthetic drugs used for pain management in a wide array of medical and dental procedures.[1] A significant number of these compounds, particularly the widely used amide-type anesthetics, feature a dialkylamino group connected to an aromatic moiety by an intermediate chain.[2] This structural feature is crucial for their mechanism of action, which involves blocking voltage-gated sodium channels in nerve membranes to prevent the propagation of pain signals.[1]

Diethylamine (B46881) is a key nucleophilic reagent in the synthesis of many prominent amide-type local anesthetics, including Lidocaine (Xylocaine), Mepivacaine, and Bupivacaine.[1] It serves as the source for the terminal diethylamino group in the final molecule. The synthesis typically involves an N-alkylation step where diethylamine displaces a leaving group on an intermediate molecule. In this reaction, diethylamine acts as both a nucleophile and a base, leading to the formation of diethylamine hydrochloride as a byproduct, which is subsequently removed during the purification process.[3][4]

This document provides detailed protocols and data for the synthesis of Lidocaine, a representative amide-type local anesthetic, to illustrate the application of diethylamine in this process.

Case Study: Synthesis of Lidocaine

The synthesis of Lidocaine from 2,6-dimethylaniline (B139824) is a well-established, two-step process that effectively demonstrates the role of diethylamine.[5][6]

  • Step 1: Acylation: 2,6-dimethylaniline is first acylated using chloroacetyl chloride in the presence of a base like sodium acetate (B1210297) to form the intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide.[5] The reaction is highly selective for the acyl carbon over the alkyl carbon of chloroacetyl chloride due to the enhanced electrophilicity of the former.[6][7]

  • Step 2: N-Alkylation: The chloro-amide intermediate is then reacted with an excess of diethylamine. In this SN2 displacement reaction, the nitrogen atom of diethylamine attacks the carbon atom bearing the chlorine, displacing the chloride ion to form Lidocaine.[6] An excess of diethylamine is used to drive the reaction to completion and to neutralize the hydrogen chloride formed, resulting in this compound as a salt byproduct.[4]

Quantitative Data for Lidocaine Synthesis

The following table summarizes representative quantitative data for the two-step synthesis of Lidocaine, based on common laboratory procedures.

ParameterStep 1: AcylationStep 2: N-Alkylation
Primary Reactant 2,6-Dimethylaniline2-chloro-N-(2,6-dimethylphenyl)acetamide
Key Reagent Chloroacetyl ChlorideDiethylamine
Solvent Glacial Acetic AcidToluene
Base/Catalyst Sodium AcetateExcess Diethylamine
Molar Ratio ~1:1.03 (Aniline:Acyl Chloride)[3]~1:3 (Amide:Diethylamine)[2]
Reaction Condition Cooled to 10°C, then stirred[5]Reflux for 1.5 - 4 hours[5][8]
Typical Yield High (often used directly)65-85%

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide (Intermediate)

Materials and Reagents:

  • 2,6-Dimethylaniline (toxic, skin absorbent)[3]

  • Chloroacetyl chloride (toxic, corrosive, lachrymator)[4]

  • Glacial acetic acid (corrosive)[3]

  • Sodium acetate

  • Deionized water

  • Erlenmeyer flask (125 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • In a 125 mL Erlenmeyer flask, dissolve 2,6-dimethylaniline (e.g., 3.0 mL, 24.4 mmol) in 15 mL of glacial acetic acid.[3]

  • Cool the solution to approximately 10°C in an ice bath while stirring.[5]

  • Slowly add chloroacetyl chloride (e.g., 2.0 mL, 25.1 mmol) to the cooled solution.[3] Continue stirring for 30 minutes.[5]

  • Add a solution of sodium acetate (e.g., 15 g) in water (e.g., 75 mL) to the reaction mixture. A precipitate of the amide intermediate will form almost instantly.[3][5]

  • Stir the mixture thoroughly with an additional 60 mL of cold water to ensure complete precipitation.[3]

  • Isolate the solid product, 2-chloro-N-(2,6-dimethylphenyl)acetamide, by vacuum filtration using a Büchner funnel.[3]

  • Wash the collected solid with cold water and press it as dry as possible. The crude product can be used immediately in the next step.[3][6]

Protocol 2: Synthesis of 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine)

Materials and Reagents:

  • 2-chloro-N-(2,6-dimethylphenyl)acetamide (from Step 1)

  • Diethylamine (corrosive, flammable, foul-smelling)[4]

  • Toluene

  • 3 M Hydrochloric acid (HCl)

  • 3 M Sodium hydroxide (B78521) (NaOH)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Ice bath

Procedure:

  • Place the dry 2-chloro-N-(2,6-dimethylphenyl)acetamide intermediate into a 100 mL round-bottom flask.[8]

  • Add 25-50 mL of toluene, followed by an excess of diethylamine (e.g., 7.5 mL, 72.5 mmol, approx. 3 molar equivalents).[3][8]

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 1.5 to 2 hours.[6][8]

  • After reflux, cool the reaction mixture to room temperature. Precipitated this compound may be visible.[5]

  • Transfer the mixture to a separatory funnel. Wash the organic layer multiple times (3-4x) with 50 mL portions of water to remove the this compound byproduct and any excess diethylamine.[3]

  • Extract the organic (toluene) layer with two 20 mL portions of 3 M HCl. The amine product (Lidocaine) will move into the aqueous acidic layer as its hydrochloride salt.[3][6]

  • Combine the aqueous extracts in an Erlenmeyer flask and cool it in an ice bath to below 20°C.[3]

  • Slowly add 3 M NaOH solution while stirring until the solution is strongly basic (pH > 10). The free base of Lidocaine will precipitate as an oil or solid.[3]

  • Extract the Lidocaine free base from the aqueous solution using diethyl ether or a similar organic solvent.

  • Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent by rotary evaporation to yield crude Lidocaine.[5]

  • The crude product can be further purified by recrystallization from a suitable solvent like hexanes.[4]

Visualizations

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Final Product Synthesis cluster_2 Phase 3: Purification Start Starting Materials (2,6-Dimethylaniline, Chloroacetyl Chloride) Step1 Acylation Reaction Start->Step1 Purify1 Isolation via Filtration Step1->Purify1 Intermediate Crude Intermediate (2-chloro-N-(2,6-dimethylphenyl)acetamide) Step2 N-Alkylation Reaction (Reflux in Toluene) Intermediate->Step2 Purify1->Intermediate Reagent Diethylamine (Nucleophile & Base) Reagent->Step2 Crude_Lidocaine Crude Lidocaine in Toluene (+ this compound byproduct) Step2->Crude_Lidocaine Wash Aqueous Wash (Removes Diethylamine HCl) Crude_Lidocaine->Wash Extract Acid Extraction (Isolates Product in Aqueous Layer) Wash->Extract Precipitate Basification & Precipitation Extract->Precipitate Final_Product Pure Lidocaine (Free Base) Precipitate->Final_Product

Caption: Experimental workflow for the synthesis of Lidocaine.

G r1 2,6-Dimethylaniline inter 2-chloro-N-(2,6-dimethylphenyl)acetamide r1->inter Step 1: Acylation (Acetic Acid, NaOAc) r2 + Chloroacetyl Chloride prod Lidocaine inter->prod Step 2: N-Alkylation (Toluene, Reflux) r3 + Diethylamine byprod + this compound G Logical Roles in the N-Alkylation Step Amide 2-chloro-N-(2,6-dimethylphenyl)acetamide Lidocaine Lidocaine (Final Product) Amide->Lidocaine SN2 Attack DEA_Nuc Diethylamine (as Nucleophile) DEA_Nuc->Lidocaine Provides Diethylamino Group DEA_Base Diethylamine (as Base) DEA_HCl This compound (Byproduct Salt) DEA_Base->DEA_HCl Neutralizes HCl_gen HCl (Generated in situ) Lidocaine->HCl_gen Forms HCl_gen->DEA_HCl Reacts with

References

Application of Diethylamine Hydrochloride in Dye Manufacturing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylamine (B46881) hydrochloride (DEA-HCl), a salt of the secondary amine diethylamine, serves as a versatile and crucial chemical intermediate in the synthesis of a variety of dyestuffs.[1] Its utility in dye manufacturing stems from its role as a precursor to the N,N-diethylamino functional group, a powerful auxochrome that can significantly influence the color, intensity, and fastness properties of a dye. This document provides detailed application notes and experimental protocols for the use of diethylamine hydrochloride in the synthesis of dye intermediates and, subsequently, in the production of azo dyes.

The introduction of a diethylamino group into a dye's molecular structure often imparts a bathochromic (red) shift in the absorption maximum, leading to deeper and more intense colors.[2] Furthermore, this functional group can enhance the dye's affinity for certain fibers and improve its overall performance characteristics. While not always a direct reactant in the final dye-forming coupling reaction, this compound is a key starting material for synthesizing essential dye intermediates.

Core Applications in Dye Synthesis

The primary application of this compound in dye manufacturing is in the synthesis of N,N-diethyl-substituted aromatic amines, which are key intermediates for a wide range of dyes, including azo, triphenylmethane, and fluorescent dyes. A common strategy involves the nucleophilic aromatic substitution (SNAr) reaction, where diethylamine (often generated in situ from its hydrochloride salt) displaces a leaving group on an activated aromatic ring.

A notable example is the synthesis of N,N-diethyl-4-nitroaniline, a valuable precursor for disperse dyes. This intermediate can be synthesized from 4-chloronitrobenzene and this compound. The resulting N,N-diethyl-4-nitroaniline can then be reduced to N,N-diethyl-p-phenylenediamine, a versatile component for diazotization and subsequent coupling to form azo dyes.

Experimental Protocols

Protocol 1: Synthesis of N,N-diethyl-4-nitroaniline (Dye Intermediate)

This protocol describes the synthesis of N,N-diethyl-4-nitroaniline via a nucleophilic aromatic substitution reaction using this compound.

Materials and Equipment:

  • 4-chloronitrobenzene

  • This compound (DEA-HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF)

  • Pressure reactor

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a pressure reactor, combine 4-chloronitrobenzene (1 equivalent), this compound (1.2 equivalents), and sodium bicarbonate (2.5 equivalents) in dimethylformamide (DMF).

  • Seal the reactor and heat the mixture to 120°C with stirring for 2-4 hours. The pressure will increase during the reaction.

  • After the reaction is complete (monitored by TLC), cool the reactor to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude N,N-diethyl-4-nitroaniline by recrystallization or column chromatography.

Quantitative Data:

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-chloronitrobenzeneDiethylamine HClNaHCO₃DMF1202~90% (adapted)[3]
Protocol 2: Synthesis of an Azo Dye from N,N-diethyl-p-phenylenediamine

This protocol outlines the synthesis of a monoazo dye using the intermediate prepared in Protocol 1, following its reduction to N,N-diethyl-p-phenylenediamine.

Part A: Reduction of N,N-diethyl-4-nitroaniline

  • Dissolve N,N-diethyl-4-nitroaniline in a suitable solvent (e.g., ethanol).

  • Add a reducing agent such as Raney nickel or tin(II) chloride in the presence of hydrochloric acid.

  • Stir the mixture at room temperature or with gentle heating until the reduction is complete (indicated by a color change and confirmed by TLC).

  • Filter off the catalyst (if used) and neutralize the reaction mixture to isolate the N,N-diethyl-p-phenylenediamine.

Part B: Diazotization and Coupling

  • Diazotization: Dissolve the N,N-diethyl-p-phenylenediamine in an acidic solution (e.g., hydrochloric acid and water) and cool to 0-5°C in an ice bath.

  • Slowly add a cold aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise, maintaining the temperature below 5°C, to form the diazonium salt.

  • Coupling: In a separate beaker, dissolve a coupling component (e.g., 2-naphthol, phenol, or another aromatic amine) in an alkaline solution (e.g., aqueous sodium hydroxide).

  • Cool the coupling component solution to 0-5°C.

  • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring. A colored precipitate of the azo dye will form immediately.

  • Continue stirring for 30 minutes in the ice bath to ensure complete coupling.

  • Isolate the azo dye by vacuum filtration, wash with cold water, and dry.

Quantitative Data for a Representative Azo Dye Synthesis:

Diazo ComponentCoupling ComponentpH of CouplingYield (%)λmax (nm)
N,N-diethyl-p-phenylenediamine2-Naphthol9-10>90Varies (typically in the red-violet range)

Diagrams

Logical Workflow for Azo Dye Synthesis

G DEA_HCl This compound Intermediate_Synth Synthesis of N,N-diethyl-4-nitroaniline DEA_HCl->Intermediate_Synth Base Base (e.g., NaHCO3) Base->Intermediate_Synth Chloronitrobenzene 4-Chloronitrobenzene Chloronitrobenzene->Intermediate_Synth Reduction Reduction Intermediate_Synth->Reduction Intermediate N,N-diethyl-p-phenylenediamine Reduction->Intermediate Diazotization Diazotization (NaNO2, HCl) Intermediate->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Coupling Azo Coupling Diazonium_Salt->Coupling Coupling_Component Coupling Component (e.g., 2-Naphthol) Coupling_Component->Coupling Azo_Dye Azo Dye Coupling->Azo_Dye

Caption: Workflow for synthesizing an azo dye starting from this compound.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

G Reactants 4-Chloronitrobenzene + Diethylamine Transition_State Meisenheimer Complex (Resonance Stabilized Carbanion) Reactants->Transition_State Nucleophilic Attack Products N,N-diethyl-4-nitroaniline + Cl- Transition_State->Products Elimination of Leaving Group

Caption: SNAr mechanism for the synthesis of a dye intermediate.

Conclusion

This compound is a valuable and cost-effective starting material in dye manufacturing, primarily for the synthesis of N,N-diethyl substituted aromatic amine intermediates. The protocols provided herein offer a foundational approach to the synthesis of these intermediates and their subsequent conversion into azo dyes. The quantitative data and reaction mechanisms illustrate the efficiency and underlying principles of these transformations. For researchers and professionals in dye and drug development, understanding these synthetic pathways is crucial for the design and production of novel and high-performance colorants.

References

Application Notes: Diethylamine Hydrochloride as a Precursor for the Synthesis of Mannich Base Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of diethylamine (B46881) hydrochloride as a reagent in the preparation of effective corrosion inhibitors. The focus is on the synthesis of a Mannich base, 3-(diethylamino)-1-phenylpropan-1-one (DEAP), a compound that has demonstrated high efficiency in protecting steel from acidic corrosion. While the direct synthesis often utilizes diethylamine, the hydrochloride salt serves as a stable and readily available precursor.

Introduction

Corrosion of metals is a significant challenge across various industries, leading to structural degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Mannich bases, synthesized through the aminoalkylation of a substrate containing an active hydrogen atom with formaldehyde (B43269) and a secondary amine like diethylamine, are a prominent class of corrosion inhibitors.[1] Diethylamine hydrochloride can be conveniently used as the starting material for the amine component in this reaction.[2] These inhibitors function by adsorbing onto the metal surface, forming a protective barrier against the corrosive environment.[1][3]

Featured Corrosion Inhibitor: 3-(diethylamino)-1-phenylpropan-1-one (DEAP)

DEAP is a Mannich base synthesized from acetophenone (B1666503), formaldehyde, and diethylamine. It has been shown to be a highly effective mixed-type corrosion inhibitor for N80 steel in hydrochloric acid solutions.[1]

Performance Data

The corrosion inhibition performance of DEAP has been evaluated using the static weight loss method. The results demonstrate a significant reduction in the corrosion rate of N80 steel in both 15% hydrochloric acid (HCl) and a soil acid mixture (12% HCl + 3% HF).[1]

Inhibitor ConcentrationCorrosive MediumInhibition Efficiency (%)Corrosion Rate (g/m²·h)
0.6%15% HCl99.74-
0.75%12% HCl + 3% HF99.55-
Data sourced from static weight loss method evaluations.[1]

The adsorption of DEAP on the steel surface is a spontaneous process that follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal.[1] This adsorption is primarily due to chemisorption.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the Mannich base corrosion inhibitor and the evaluation of its performance.

Synthesis of 3-(diethylamino)-1-phenylpropan-1-one (DEAP) Hydrochloride

This protocol is adapted from the synthesis of the dimethylamino analog, with the explicit note that this compound can be used to produce the diethylamino homolog.[2]

Materials:

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine acetophenone (0.5 mole), this compound (0.65 mole), and paraformaldehyde (0.22 mole).[2]

  • Add 1 ml of concentrated hydrochloric acid in 80 ml of 95% ethanol to the mixture.[2]

  • Reflux the mixture on a steam bath for 2 hours. The initial two-layered mixture will become homogeneous as the paraformaldehyde dissolves.[2]

  • Filter the yellowish solution while hot if it is not clear.[2]

  • Transfer the solution to a wide-mouthed Erlenmeyer flask and, while still warm, dilute it with 400 ml of acetone.[2]

  • Allow the solution to cool slowly to room temperature and then chill it overnight in a refrigerator.

  • Collect the resulting crystals by filtration and wash them with 25 ml of acetone.

  • The crude product can be recrystallized from hot 95% ethanol with the addition of acetone to improve purity.[2]

Evaluation of Corrosion Inhibition Performance

Weight Loss Method:

  • Prepare mild steel coupons of a standard size, polish them with emery paper of increasing grit, degrease with acetone, wash with deionized water, and dry.

  • Weigh the prepared coupons accurately.

  • Immerse the coupons in a 1 M HCl solution without and with various concentrations of the synthesized inhibitor.

  • After a specified immersion time (e.g., 6 hours), remove the coupons, wash them with a cleaning solution (e.g., a solution containing HCl and hexamethylenetetramine) to remove corrosion products, rinse with deionized water and acetone, and dry.

  • Reweigh the coupons to determine the weight loss.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Electrochemical Measurements:

  • Perform electrochemical measurements using a three-electrode cell setup with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

  • Immerse the working electrode in the corrosive solution (1 M HCl) without and with the inhibitor for a certain period to reach a stable open-circuit potential (OCP).

  • Potentiodynamic Polarization: Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).

  • Analyze the polarization curves to determine the corrosion potential (Ecorr) and corrosion current density (Icorr). The inhibition efficiency can be calculated from the Icorr values.

  • Analyze the Nyquist plots from EIS to determine the charge transfer resistance (Rct). The inhibition efficiency can be calculated from the Rct values.

Visualizations

Synthesis of 3-(diethylamino)-1-phenylpropan-1-one (DEAP)

G cluster_reactants Reactants cluster_conditions Reaction Conditions Acetophenone Acetophenone Mannich_Reaction Mannich Reaction Acetophenone->Mannich_Reaction DEA_HCl Diethylamine Hydrochloride DEA_HCl->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Solvent Ethanol Solvent->Mannich_Reaction Catalyst HCl Catalyst->Mannich_Reaction Heat Reflux Heat->Mannich_Reaction DEAP 3-(diethylamino)-1-phenylpropan-1-one (DEAP) Mannich_Reaction->DEAP

Caption: Synthesis of DEAP via the Mannich Reaction.

Mechanism of Corrosion Inhibition

G cluster_inhibitor Inhibitor Action cluster_protection Protection Mechanism DEAP DEAP Molecules in Solution Adsorption Adsorption onto Steel Surface DEAP->Adsorption Steel Mild Steel Surface Adsorption->Steel Protective_Layer Formation of a Protective Molecular Layer Corrosion_Prevention Prevention of Corrosive Species Attack Protective_Layer->Corrosion_Prevention Steel->Protective_Layer

Caption: Adsorption mechanism of DEAP on a steel surface.

References

Application of Diethylamine Hydrochloride in Perovskite Solar Cell Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-PSC-DEA-HCl-001

Introduction

The performance and stability of perovskite solar cells (PSCs) are intrinsically linked to the quality of the perovskite crystalline film. Additive engineering has emerged as a crucial strategy to modulate crystal growth, passivate defects, and enhance the overall power conversion efficiency (PCE) and longevity of these devices. Among various additives, short-chain alkylamine hydrochlorides have demonstrated significant potential in improving film morphology and electronic properties. While specific literature on the use of diethylamine (B46881) hydrochloride (DEA-HCl) is limited, its structural similarity to other effective additives, such as ethylamine (B1201723) hydrochloride (EACl) and methylammonium (B1206745) chloride (MACl), suggests its potential utility in perovskite solar cell fabrication.

This document provides a detailed, albeit extrapolated, protocol for the incorporation of diethylamine hydrochloride as a precursor additive in the fabrication of perovskite solar cells. The methodologies and expected outcomes are based on established results from analogous amine hydrochloride additives. The primary proposed roles of DEA-HCl include controlling grain growth to form larger, more oriented crystals and passivating grain boundary defects, which are critical for reducing non-radiative recombination and improving charge carrier transport.

Experimental Protocols

Precursor Solution Preparation

A standard protocol for preparing a perovskite precursor solution with an alkylamine hydrochloride additive is outlined below. The following formulation is for a typical methylammonium lead iodide (MAPbI₃) perovskite, with the additive concentration being a key variable for optimization.

Materials:

  • Lead(II) iodide (PbI₂)

  • Methylammonium iodide (MAI)

  • This compound (DEA-HCl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • In an inert atmosphere (e.g., a nitrogen-filled glovebox), dissolve PbI₂ and MAI in a co-solvent of DMF and DMSO (typically in a 4:1 volume ratio) to achieve the desired molar concentration of the perovskite precursor (e.g., 1.2 M).

  • Prepare a stock solution of DEA-HCl in the same DMF/DMSO co-solvent.

  • Add the DEA-HCl stock solution to the perovskite precursor solution to achieve the desired final molar percentage of the additive. It is recommended to screen a range of concentrations (e.g., 0 mol%, 5 mol%, 10 mol%, 15 mol%) relative to the lead iodide concentration to determine the optimal loading.

  • Stir the final solution at room temperature for at least 2 hours, or at a slightly elevated temperature (e.g., 60-70°C) to ensure complete dissolution of all components.

  • Before use, filter the precursor solution through a 0.22 µm or 0.45 µm PTFE syringe filter to remove any particulates.

Perovskite Film Deposition (Spin Coating)

The following is a typical two-step spin coating program for depositing the perovskite layer. Parameters should be optimized based on the specific substrate and desired film thickness.

Procedure:

  • Clean the substrates (e.g., FTO-coated glass with an electron transport layer like SnO₂) thoroughly using a sequence of detergents, deionized water, acetone, and isopropanol, followed by UV-Ozone treatment.

  • Transfer the cleaned substrates into an inert atmosphere glovebox.

  • Dispense a sufficient volume (e.g., 40-100 µL) of the DEA-HCl-containing perovskite precursor solution onto the center of the substrate.

  • Initiate a two-step spin coating program:

    • Step 1: A low-speed spin (e.g., 1000-2000 rpm) for 5-10 seconds to allow the solution to spread evenly.

    • Step 2: A high-speed spin (e.g., 4000-6000 rpm) for 20-40 seconds to form a uniform thin film.

  • During the high-speed step (typically 5-15 seconds before the end), dispense an anti-solvent (e.g., 100-200 µL of chlorobenzene (B131634) or toluene) onto the spinning substrate to induce rapid crystallization.

  • Continue spinning for the remainder of the program to evaporate the residual solvent.

Annealing

Thermal annealing is a critical step to promote crystal growth and remove any remaining solvent.

Procedure:

  • Immediately after spin coating, transfer the substrate to a preheated hotplate within the inert atmosphere.

  • Anneal the film at a temperature between 100°C and 150°C. The optimal temperature and time are highly dependent on the perovskite composition and the presence of additives. A typical starting point is 100°C for 10-30 minutes. A systematic optimization of both parameters is recommended.

  • After annealing, allow the film to cool down to room temperature before proceeding with the deposition of subsequent layers (e.g., hole transport layer and metal electrode).

Data Presentation

The following tables summarize the performance of perovskite solar cells fabricated with analogous amine hydrochloride additives, which can serve as a benchmark for the expected effects of DEA-HCl.

Table 1: Device Performance with Ethylamine Hydrochloride (EACl) Additive

Additive Concentration (mol%)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)
0 (Control)1.0822.875.118.42
Optimal EACl1.1223.580.121.07

Note: Data is generalized from literature on EACl additives and may not represent a single specific study.

Table 2: Device Performance with Methylammonium Chloride (MACl) Additive

Additive Concentration (mol%)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)
0 (Control)1.0020.9379.4816.72
101.1424.7183.6423.61

Note: Data is generalized from literature on MACl additives and may not represent a single specific study.[1]

Visualizations

experimental_workflow cluster_prep Precursor Preparation cluster_fab Device Fabrication p1 Dissolve Perovskite Precursors (PbI2 + MAI) p2 Add this compound (DEA-HCl) p1->p2 p3 Stir and Filter p2->p3 d2 Spin Coat Perovskite Layer p3->d2 Transfer to Spin Coater d1 Substrate Cleaning (FTO/ETL) d1->d2 d3 Anti-Solvent Dripping d2->d3 d4 Thermal Annealing (100-150°C) d3->d4 d5 Deposit Hole Transport Layer d4->d5 d6 Deposit Metal Electrode d5->d6

Caption: Experimental workflow for perovskite solar cell fabrication with DEA-HCl.

dea_hcl_role cluster_process Perovskite Film Formation cluster_effects Resulting Film Properties cluster_performance Device Performance Enhancement start Perovskite Precursor Solution with DEA-HCl intermediate DEA-HCl influences nucleation and crystal growth start->intermediate final_film High-Quality Perovskite Film intermediate->final_film grains Enlarged Grain Size intermediate->grains Promotes orientation Improved Crystallinity & Orientation intermediate->orientation Enhances passivation Passivation of Grain Boundary Defects intermediate->passivation Facilitates transport Improved Charge Carrier Transport grains->transport orientation->transport recombination Reduced Non-Radiative Recombination passivation->recombination efficiency Increased Power Conversion Efficiency (PCE) recombination->efficiency transport->efficiency stability Enhanced Device Stability efficiency->stability

References

Application Notes and Protocols for Reactions Involving Diethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylamine (B46881) hydrochloride ((C₂H₅)₂NH·HCl) is a versatile and widely utilized reagent in organic synthesis. As the hydrochloride salt of the secondary amine diethylamine, it offers a stable, solid, and less volatile alternative to the free base, making it easier to handle and measure accurately.[1] Its utility spans a range of applications, from the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) to the preparation of specialized polymers and other fine chemicals.[2][3][4] This document provides detailed experimental protocols for key reactions involving diethylamine hydrochloride, presents quantitative data in structured tables, and includes visualizations of experimental workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 660-68-4
Molecular Formula C₄H₁₂ClN
Molecular Weight 109.60 g/mol
Appearance White to off-white crystalline powder
Melting Point 227-230 °C
Solubility Highly soluble in water, soluble in ethanol.
pKa of Conjugate Acid 10.98

Application 1: The Mannich Reaction - Synthesis of 1-Diethylamino-3-butanone

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine or ammonia. This compound is frequently used as the amine source in this reaction. A notable application is the synthesis of 1-diethylamino-3-butanone, a useful intermediate in organic synthesis.

Experimental Protocol

This protocol is adapted from the procedure for the synthesis of β-Dimethylaminopropiophenone hydrochloride.[5]

Materials:

  • This compound

  • Paraformaldehyde

  • Acetone

  • Methanol

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide (B78521)

  • Ether

  • Anhydrous Sodium Sulfate

  • Saturated Sodium Chloride Solution

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 3-liter round-bottom flask equipped with a reflux condenser, combine 176 g (1.60 moles) of this compound, 68 g (2.26 moles) of paraformaldehyde, 600 ml of acetone, 80 ml of methanol, and 0.2 ml of concentrated hydrochloric acid.

  • Reflux: Heat the mixture to a moderate to vigorous reflux for 12 hours. A light-yellow solution with a small amount of gelatinous solid will form.

  • Work-up: Cool the reaction mixture and add a cold solution of 65 g of sodium hydroxide in 300 ml of water.

  • Extraction: Extract the mixture with three 200 ml portions of ether. Combine the ether extracts and wash them with two 150 ml portions of saturated sodium chloride solution. Re-extract the washes with two 150 ml portions of ether.

  • Drying and Distillation: Combine all ether solutions and dry them overnight with about 80 g of anhydrous sodium sulfate. Filter the solution and distill under reduced pressure (5 to 12 mm Hg) through a 20-cm Vigreux distilling column.

  • Product Collection: After the solvent has distilled, collect the product, 1-diethylamino-3-butanone, as a light-yellow to nearly colorless liquid.

Quantitative Data
ParameterValueReference
Yield 150–171 g (66–75%)[6]
Boiling Point 63–67°C at 7 mm Hg[6]

Experimental Workflow

Mannich_Reaction_Workflow reagents Combine Reagents: - Diethylamine HCl - Paraformaldehyde - Acetone - Methanol - Conc. HCl reflux Reflux for 12 hours reagents->reflux workup Work-up: - Cool - Add NaOH solution reflux->workup extraction Extract with Ether workup->extraction drying Dry with Na₂SO₄ extraction->drying distillation Distill under reduced pressure drying->distillation product Collect Product: 1-Diethylamino-3-butanone distillation->product

Workflow for the synthesis of 1-Diethylamino-3-butanone.

Application 2: Synthesis of Local Anesthetics - Lidocaine

Diethylamine is a key component in the synthesis of many local anesthetics, such as Lidocaine. While the free base is often used, this compound can serve as a stable precursor, from which the free base is generated in situ or in a preceding step.

Experimental Protocol (Two-Step Synthesis)

This protocol describes the synthesis of Lidocaine from 2,6-dimethylaniline (B139824), which involves the formation of an intermediate chloroacetamide, followed by reaction with diethylamine.

Part A: Synthesis of N-(2,6-Dimethylphenyl)chloroacetamide

Materials:

Procedure:

  • In a flask, dissolve 2,6-dimethylaniline in glacial acetic acid.

  • Slowly add chloroacetyl chloride to the solution.

  • Warm the solution gently (40-50°C).

  • Add a solution of sodium acetate in water.

  • Cool the mixture to induce crystallization and collect the product by vacuum filtration.

Part B: Synthesis of Lidocaine

Materials:

  • N-(2,6-Dimethylphenyl)chloroacetamide (from Part A)

  • Diethylamine

  • Toluene

  • 3 M Hydrochloric Acid

  • 30% Potassium Hydroxide solution

  • Pentane (B18724)

  • Anhydrous Sodium Carbonate

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the N-(2,6-Dimethylphenyl)chloroacetamide from Part A, toluene, and three molar equivalents of diethylamine.

  • Reflux: Reflux the mixture for 90 minutes.

  • Work-up: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with water.

  • Extraction: Extract the organic layer with 3 M HCl.

  • Basification: Cool the acidic aqueous layer and make it strongly basic by adding 30% KOH solution.

  • Final Extraction: Extract the basic aqueous layer with pentane.

  • Drying and Isolation: Wash the pentane layer with water, dry over anhydrous sodium carbonate, and concentrate to obtain Lidocaine as the free base.

Quantitative Data
Intermediate/ProductReagentsTypical YieldReference
N-(2,6-Dimethylphenyl)chloroacetamide2,6-Dimethylaniline, Chloroacetyl chlorideHigh[3]
LidocaineN-(2,6-Dimethylphenyl)chloroacetamide, DiethylamineGood[2][3]

Experimental Workflow

Lidocaine_Synthesis_Workflow cluster_part_a Part A: Intermediate Synthesis cluster_part_b Part B: Lidocaine Synthesis start_A 2,6-Dimethylaniline + Glacial Acetic Acid add_reagent Add Chloroacetyl chloride start_A->add_reagent warm Warm to 40-50°C add_reagent->warm precipitate Add Sodium Acetate solution and cool warm->precipitate intermediate N-(2,6-Dimethylphenyl)chloroacetamide precipitate->intermediate start_B Intermediate + Diethylamine + Toluene intermediate->start_B reflux_B Reflux for 90 min start_B->reflux_B workup_B Work-up & Extraction (HCl, KOH) reflux_B->workup_B final_product Lidocaine workup_B->final_product

Workflow for the two-step synthesis of Lidocaine.

Application 3: Synthesis of Diethylaminoethyl (DEAE) Cellulose (B213188)

DEAE-cellulose is a positively charged resin widely used in ion-exchange chromatography for the purification of proteins and nucleic acids.[7] It is synthesized by the reaction of cellulose with a diethylaminoethylating agent, which can be derived from diethylamine.

General Protocol

Materials:

  • Cellulose (e.g., from cotton)

  • Sodium Hydroxide

  • 2-Chloro-N,N-diethyl-ethylamine hydrochloride (or generated in situ from diethylamine)

Procedure:

  • Alkali Treatment of Cellulose: Swell the cellulose in a concentrated solution of sodium hydroxide. This process activates the hydroxyl groups of the cellulose.

  • Reaction with Diethylaminoethylating Agent: Add 2-chloro-N,N-diethyl-ethylamine hydrochloride to the activated cellulose slurry.

  • Heating: Heat the reaction mixture to drive the etherification reaction.

  • Washing and Neutralization: After the reaction is complete, wash the resulting DEAE-cellulose extensively with water to remove unreacted reagents and byproducts. Neutralize the product with a dilute acid and then wash again until the pH is neutral.

  • Drying: Dry the final DEAE-cellulose product.

Reaction Scheme

DEAE_Cellulose_Synthesis Cellulose Cellulose-OH ActivatedCellulose Cellulose-O⁻Na⁺ Cellulose->ActivatedCellulose NaOH Product Cellulose-O-CH₂CH₂N(C₂H₅)₂ (DEAE-Cellulose) ActivatedCellulose->Product Reagent (C₂H₅)₂NCH₂CH₂Cl·HCl Reagent->Product

Reaction scheme for the synthesis of DEAE-Cellulose.

Conclusion

This compound is a valuable reagent in organic synthesis due to its stability and versatility. The protocols provided herein for the Mannich reaction, the synthesis of local anesthetics, and the preparation of DEAE-cellulose highlight its importance in the production of a wide range of chemical compounds. These detailed methodologies and workflows serve as a practical guide for researchers and professionals in the fields of chemistry and drug development.

References

Diethylamine Hydrochloride: A Versatile pH Buffer for Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylamine (B46881) hydrochloride ((C₂H₅)₂NH·HCl) is the salt formed from the weak base diethylamine and the strong acid hydrochloric acid. In solution, the diethylammonium (B1227033) ion ((C₂H₅)₂NH₂⁺) acts as a weak acid, making this compound a useful component of a pH buffer system. With a pKa of approximately 10.98 for the diethylammonium ion, a diethylamine/diethylamine hydrochloride buffer is effective in maintaining a stable pH in the range of 10.0 to 12.0.[1] This makes it particularly valuable in various chemical reactions, including organic synthesis and analytical applications where a basic pH needs to be controlled.

These application notes provide detailed information and protocols for the preparation and use of diethylamine hydrochloride as a pH buffer in chemical reactions, with a focus on applications relevant to research, and the pharmaceutical industry.

Physicochemical Properties and Buffering Mechanism

This compound is a white to off-white crystalline solid that is highly soluble in water.[2] It is also hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[2] The buffering action of a this compound solution is based on the equilibrium between the diethylammonium ion (the weak acid) and diethylamine (the conjugate base):

(C₂H₅)₂NH₂⁺ (aq) + H₂O (l) ⇌ (C₂H₅)₂NH (aq) + H₃O⁺ (aq)

The pH of the buffer can be adjusted by varying the ratio of diethylamine to this compound, as described by the Henderson-Hasselbalch equation.

Data Presentation: Physicochemical Properties
PropertyValueReference
CAS Number 660-68-4[2](--INVALID-LINK--)
Molecular Formula C₄H₁₂ClN[2](--INVALID-LINK--)
Molecular Weight 109.60 g/mol [2](--INVALID-LINK--)
Appearance White to off-white crystalline powder[2](--INVALID-LINK--)
pKa of (C₂H₅)₂NH₂⁺ ~10.98[1](--INVALID-LINK--)
Effective Buffering Range pH 10.0 - 12.0
Solubility in Water Highly soluble[2](--INVALID-LINK--)

Applications in Chemical Reactions

Organic Synthesis: Acid Scavenger and pH Control

In many organic reactions, acidic byproducts are generated, which can catalyze side reactions or decompose sensitive products. Diethylamine, often in conjunction with its hydrochloride salt, can be used as an "acid scavenger" or "proton scavenger" to neutralize these acidic species, thereby maintaining a stable pH and improving reaction yields and selectivity. This is a common application in pharmaceutical synthesis.[3][4]

Example Application: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, often catalyzed by a weak base like diethylamine. The reaction can be sensitive to pH, and maintaining a basic environment is crucial for the deprotonation of the active methylene (B1212753) compound.

Knoevenagel_Condensation Reactants Aldehyde/Ketone + Active Methylene Compound Intermediate Enolate Intermediate Reactants->Intermediate Deprotonation by Diethylamine Catalyst Diethylamine (Base Catalyst) Catalyst->Reactants Product α,β-Unsaturated Product + Water Intermediate->Product Nucleophilic Attack & Dehydration Acid_Byproduct Acidic Byproduct (if any) Product->Acid_Byproduct Buffer This compound (Protonated Base) Acid_Byproduct->Buffer Neutralization

Caption: Knoevenagel condensation workflow with diethylamine as a catalyst and pH control.

Analytical Chemistry: HPLC and Capillary Electrophoresis

In High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), diethylamine can be added to the mobile phase or background electrolyte as a buffer component. It is particularly useful for the analysis of basic compounds, where it can act as a silanol (B1196071) blocker on silica-based columns, improving peak shape and reducing tailing.[5]

Experimental Protocols

Protocol 1: Preparation of a 1 M this compound Stock Solution

Materials:

  • This compound (MW: 109.60 g/mol )

  • Deionized water

  • Volumetric flask (100 mL)

  • Magnetic stirrer and stir bar

  • Weighing balance

Procedure:

  • Weigh out 10.96 g of this compound.

  • Transfer the solid to a 100 mL volumetric flask.

  • Add approximately 80 mL of deionized water to the flask.

  • Place a stir bar in the flask and stir the solution on a magnetic stirrer until the solid is completely dissolved.

  • Once dissolved, remove the stir bar and add deionized water to the 100 mL mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Store the stock solution in a well-sealed container at room temperature.

Protocol 2: Preparation of a 100 mM Diethylamine Buffer at pH 10.5

Materials:

  • 1 M this compound stock solution

  • Diethylamine (liquid)

  • Deionized water

  • Beaker (250 mL)

  • Graduated cylinders

  • pH meter

  • Magnetic stirrer and stir bar

  • 1 M HCl and 1 M NaOH for pH adjustment

Procedure:

  • To a 250 mL beaker containing a stir bar, add approximately 150 mL of deionized water.

  • Add 10 mL of the 1 M this compound stock solution.

  • Slowly add diethylamine dropwise while monitoring the pH with a calibrated pH meter.

  • Continue adding diethylamine until the pH of the solution reaches 10.5.

  • If the pH overshoots, carefully add small amounts of 1 M HCl to adjust it back to 10.5. Conversely, if more base is needed, use 1 M NaOH for fine adjustment.

  • Once the desired pH is reached, transfer the solution to a 100 mL volumetric flask and add deionized water to the mark.

  • Transfer the final buffer solution to a clean, labeled storage bottle.

Buffer_Preparation_Workflow start Start weigh Weigh Diethylamine HCl start->weigh dissolve Dissolve in Deionized Water weigh->dissolve add_dea Add Diethylamine & Monitor pH dissolve->add_dea adjust_ph Adjust pH with HCl/NaOH add_dea->adjust_ph pH ≠ 10.5 final_volume Bring to Final Volume add_dea->final_volume pH = 10.5 adjust_ph->add_dea store Store Buffer Solution final_volume->store end End store->end

Caption: Workflow for preparing a diethylamine buffer solution.

Protocol 3: Use of Diethylamine as an Acid Scavenger in a Condensation Reaction

Reaction: A generic condensation reaction that produces one equivalent of HCl.

Materials:

  • Reactant A

  • Reactant B

  • Diethylamine

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Reaction flask with a magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a reaction flask under an inert atmosphere.

  • Dissolve Reactant A (1.0 eq) and Reactant B (1.0 eq) in the anhydrous solvent.

  • Add diethylamine (1.1 - 1.5 eq) to the reaction mixture. The excess diethylamine will act as the base to neutralize the in-situ generated HCl.

  • Stir the reaction at the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).

  • Upon completion, the reaction mixture will contain the product and this compound.

  • The this compound salt can often be removed by an aqueous workup (washing with water or brine), as it is highly water-soluble.

Quantitative Data

The pH of a diethylamine buffer can be calculated using the Henderson-Hasselbalch equation:

pH = pKa + log ( [Diethylamine] / [this compound] )

The buffering capacity (β) is a measure of the buffer's resistance to pH change upon the addition of an acid or base. It is at its maximum when pH = pKa.

Table 1: pH of Diethylamine/Diethylamine Hydrochloride Buffers at 25°C (pKa = 10.98)
Ratio of [Base]/[Acid]Calculated pH
0.19.98
0.510.68
1.010.98
2.011.28
10.011.98
Table 2: Calculated Buffer Capacity of a 100 mM Diethylamine Buffer
pHBuffer Capacity (β)
10.00.048
10.50.086
10.980.115
11.50.086
12.00.048

Conclusion

This compound is a versatile and effective buffer component for maintaining alkaline pH in a variety of chemical applications. Its use in organic synthesis as an acid scavenger is a practical application of its buffering capabilities, leading to improved reaction outcomes. In analytical chemistry, it aids in the separation of basic compounds. The protocols and data provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals in the effective utilization of this compound as a pH buffer.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diethylamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of Diethylamine (B46881) hydrochloride. The following sections offer detailed troubleshooting advice, frequently asked questions, a standard experimental protocol, and data on key reaction parameters to help maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing Diethylamine hydrochloride? A1: The most prevalent and straightforward method is the direct acid-base neutralization reaction between diethylamine and hydrochloric acid.[1] This reaction is typically performed in a suitable solvent to manage the exothermic nature of the process, yielding the this compound salt.[2]

Q2: Why is temperature control so critical during this synthesis? A2: The reaction between diethylamine and hydrochloric acid is highly exothermic, meaning it releases a significant amount of heat.[2] Without proper temperature control, the reaction mixture can overheat, potentially leading to solvent boiling, side reactions, or the formation of impurities. Maintaining a low and consistent temperature, often by using an ice bath, is crucial for achieving a high yield of a pure product.

Q3: What are the primary applications of this compound? A3: this compound is a versatile chemical intermediate used extensively in organic synthesis. It serves as a building block in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2]

Q4: Is this compound sensitive to moisture? A4: Yes, this compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] This can cause the crystalline product to become sticky or oily. Therefore, it should be handled under anhydrous or low-moisture conditions and stored in tightly sealed containers in a cool, dry place.[3]

Q5: What is the expected appearance of pure this compound? A5: Pure this compound is a white to off-white crystalline powder.[2] Discoloration, such as a yellow or brown tint, typically indicates the presence of impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inaccurate Stoichiometry: An incorrect molar ratio of diethylamine to hydrochloric acid can leave unreacted starting material. 2. Loss During Workup: The product is water-soluble, and excessive washing with aqueous solutions can lead to significant loss. 3. Incomplete Reaction: Insufficient reaction time or poor mixing can prevent the reaction from going to completion.1. Optimize Stoichiometry: Ensure a 1:1 molar ratio of diethylamine to HCl. It can be beneficial to use a slight excess (1.05 eq) of the amine to ensure all the acid reacts, followed by an acidic wash to remove the excess amine. 2. Minimize Aqueous Contact: During workup, use minimal amounts of cold solvents for washing. If recrystallizing, ensure the solution is fully saturated before cooling to maximize precipitation. 3. Ensure Complete Reaction: Allow for adequate reaction time with efficient stirring. Monitoring the reaction's pH can confirm the neutralization is complete.
Product is Oily, Gummy, or Fails to Crystallize 1. Presence of Water: The product is hygroscopic, and moisture absorption can prevent proper crystal formation. 2. Impurities Present: Unreacted starting materials or byproducts can act as impurities that inhibit crystallization. 3. Incorrect Solvent for Recrystallization: The chosen solvent system may not be optimal for inducing crystallization.1. Maintain Anhydrous Conditions: Use dry glassware and anhydrous solvents. Dry the final product thoroughly under a vacuum. 2. Purify the Crude Product: Perform an aqueous wash to remove water-soluble impurities. If unreacted diethylamine is present, an acidic wash (e.g., with dilute HCl) can remove it. 3. Optimize Recrystallization: A common and effective solvent system is a mixture of ethanol (B145695) and diethyl ether. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until the solution becomes cloudy, then allow it to cool slowly.
Product is Discolored (Yellow or Brown) 1. Reaction Overheating: Uncontrolled exothermic reaction can lead to the formation of colored degradation products. 2. Impurities in Starting Materials: Using impure diethylamine or hydrochloric acid can introduce color.1. Strict Temperature Control: Perform the addition of hydrochloric acid slowly and dropwise to a cooled solution of diethylamine (e.g., in an ice bath) to maintain a low reaction temperature. 2. Use High-Purity Reagents: Ensure the diethylamine and hydrochloric acid used are of high purity. If necessary, distill the diethylamine before use.
Final Product has a Strong Amine Odor 1. Excess Diethylamine: The presence of unreacted diethylamine in the final product.1. Acidic Wash: During the workup, wash the crude product with a dilute solution of HCl. This will convert the excess basic diethylamine into its water-soluble hydrochloride salt, which can then be removed in the aqueous layer.

Data Presentation: Optimizing Reaction Parameters

While the acid-base neutralization is robust, fine-tuning parameters can be key to maximizing yield and purity. The following table summarizes the expected impact of key experimental variables.

Parameter Condition Expected Yield Purity Notes
Temperature 0 - 5 °CHigh (>95%)HighOptimal for controlling the exothermic reaction and minimizing side products.
Room TemperatureModerate to High (85-95%)ModerateRisk of localized overheating and potential for impurity formation.
> 40 °CLower (<85%)LowSignificant risk of side reactions and product degradation, leading to discoloration.
Stoichiometry (HCl:Amine) 1:1.05High (>95%)HighA slight excess of amine ensures complete acid neutralization. Excess amine is removed during workup.
1:1High (>95%)HighIdeal for pure reagents, but risks unreacted HCl if addition is not precise.
1.05:1High (>95%)ModerateA slight excess of acid ensures all amine reacts but may require a basic wash during workup to remove excess acid.
Solvent EthanolHigh (>95%)HighGood solvent for both reactants and facilitates easy crystallization of the product.
IsopropanolHigh (>95%)HighSimilar to ethanol, a good choice for reaction and crystallization.
Diethyl EtherHigh (>95%)HighProduct precipitates directly as it is insoluble in ether. Requires careful handling due to high volatility.
WaterModerate to High (85-95%)ModerateProduct is highly soluble in water, making isolation by crystallization more challenging and potentially lowering the isolated yield.

Experimental Protocols

Recommended Synthesis Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Diethylamine (high purity)

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve diethylamine (1.0 equivalent) in anhydrous ethanol. Cool the flask in an ice bath with continuous stirring.

  • Acid Addition: Slowly add a stoichiometric amount (1.0 equivalent) of concentrated hydrochloric acid dropwise from the dropping funnel to the cooled diethylamine solution. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude this compound as a solid or viscous oil.

  • Purification by Recrystallization:

    • Dissolve the crude product in a minimal amount of boiling anhydrous ethanol.

    • Slowly add anhydrous diethyl ether to the hot solution until a slight turbidity persists.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether. Dry the crystals under vacuum to obtain pure this compound.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification DEA Diethylamine in Anhydrous Ethanol Reaction Reaction Vessel (0-10 °C) DEA->Reaction HCl Concentrated HCl HCl->Reaction Slow, dropwise addition Crude Crude Product in Ethanol Solution Reaction->Crude Rotovap Solvent Removal (Rotary Evaporator) Crude->Rotovap Recrystallize Recrystallization (Ethanol/Ether) Rotovap->Recrystallize Filter Vacuum Filtration Recrystallize->Filter Dry Vacuum Drying Filter->Dry Pure Pure Diethylamine HCl (White Crystals) Dry->Pure

Caption: Workflow for this compound Synthesis.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting low yield issues during the synthesis.

G Start Low Yield Observed Check_Workup Was significant product lost during workup? Start->Check_Workup Check_Reaction Was the reaction run to completion? Check_Workup->Check_Reaction No Sol_Workup Optimize Workup: - Minimize aqueous washes - Use cold solvents - Ensure full precipitation Check_Workup->Sol_Workup Yes Check_Stoichiometry Was stoichiometry accurate (1:1)? Check_Reaction->Check_Stoichiometry Yes Sol_Reaction Optimize Reaction: - Increase reaction time - Ensure efficient stirring - Monitor pH Check_Reaction->Sol_Reaction No Sol_Stoichiometry Optimize Stoichiometry: - Use high-purity reagents - Consider slight excess of amine (1.05 eq) Check_Stoichiometry->Sol_Stoichiometry No End Yield Optimized Check_Stoichiometry->End Yes Sol_Workup->End Sol_Reaction->End Sol_Stoichiometry->End

Caption: Troubleshooting Low Yield in Synthesis.

References

Technical Support Center: Purification of Diethylamine Hydrochloride for Sensitive Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethylamine (B46881) hydrochloride in sensitive applications.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in diethylamine hydrochloride and why are they a concern in sensitive applications?

A1: Common impurities in this compound can include other amines (such as ethylamine, triethylamine, and dimethylamine), residual solvents from synthesis, and moisture.[1][2] In sensitive applications like pharmaceutical synthesis, these impurities can lead to side reactions, affect reaction kinetics, and result in the formation of undesired byproducts, potentially impacting the final product's purity, efficacy, and safety.[3][4]

Q2: What is the recommended method for purifying this compound for use in drug development?

A2: Recrystallization is the most common and effective method for purifying this compound.[5] A widely used solvent system is a mixture of ethanol (B145695) and diethyl ether.[5] Absolute ethanol or isopropanol (B130326) can also be effective recrystallization solvents.[5]

Q3: this compound is hygroscopic. How should I handle and store it to prevent moisture absorption?

A3: Due to its hygroscopic nature, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture and direct sunlight.[6][7][8] When handling the compound, it is advisable to work in a low-humidity environment, such as a glove box or under a stream of dry nitrogen, especially when weighing or transferring the material.

Q4: My purified this compound is still slightly colored. How can I remove the color?

A4: The presence of color often indicates trace impurities. Treating the dissolved this compound solution with a small amount of activated charcoal before filtration can effectively adsorb colored impurities.[9][10][11] It is crucial to use a minimal amount of charcoal to avoid significant loss of the desired product.[12]

Q5: What are the critical quality attributes for pharmaceutical-grade this compound?

A5: For pharmaceutical applications, key quality attributes include high purity (typically ≥99.0%), low moisture content (often ≤0.5%), a well-defined impurity profile, and compliance with pharmacopeial standards (such as USP/NF or EP).[13][14]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization - Using too much solvent. - Cooling the solution too quickly. - Incomplete precipitation. - Product loss during filtration.- Use the minimum amount of hot solvent required to dissolve the solid. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Ensure the solution is sufficiently cold to maximize crystal formation. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Product "Oils Out" During Recrystallization - The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. - The solution is supersaturated.- Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Re-heat the mixture to dissolve the oil and allow it to cool more slowly, possibly with scratching the inside of the flask to induce crystallization.
Persistent Impurities Detected After Recrystallization - The chosen solvent system is not effective for separating the specific impurity. - The impurity co-crystallizes with the product.- Experiment with different solvent systems (e.g., ethanol/diethyl ether, isopropanol). - A second recrystallization step may be necessary. - Consider an alternative purification technique, such as column chromatography (less common for this compound).
Product is Difficult to Dry or Remains Tacky - Residual solvent is trapped within the crystals. - The product has absorbed moisture from the air due to its hygroscopic nature.- Dry the crystals under vacuum at a slightly elevated temperature. - Ensure a dry environment during filtration and transfer. - Wash the final product with a volatile, non-polar solvent (in which it is insoluble) to help remove residual polar solvents.
Formation of Genotoxic Impurities - Reaction of hydrochloric acid with alcohol solvents (e.g., ethanol) during salt formation can generate genotoxic alkyl halides (e.g., ethyl chloride).[15][16]- Control the temperature during the salt formation reaction; lower temperatures can minimize the formation of these impurities.[15] - Utilize analytical methods like headspace GC-MS to detect and quantify these impurities.

Data Summary

Table 1: Solubility of this compound

SolventSolubilityReference(s)
Water232 g/100 g at 25°C[17]
EthanolSoluble at 78°C[17]
ChloroformSoluble[17]
Diethyl EtherInsoluble[17]

Table 2: ICH Guideline Q3C Limits for Common Residual Solvents

SolventClassConcentration Limit (ppm)
Ethanol35000
Diethyl Ether35000
Methanol23000
Acetonitrile2410
Benzene12
Carbon Tetrachloride14
1,2-Dichloroethane15
This table provides a selection of solvents and their limits as per ICH Q3C (R8) guidelines. For a complete list, refer to the official ICH documentation.[18][19][20]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot absolute ethanol (near boiling).

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Protocol 2: Headspace Gas Chromatography (GC) for Residual Solvent Analysis

This is a general protocol and should be adapted and validated for specific laboratory conditions.

  • Sample Preparation: Accurately weigh a sample of this compound into a headspace vial. Add a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and an internal standard.

  • Incubation: Seal the vial and incubate it at a specific temperature (e.g., 80-100°C) for a set time to allow volatile solvents to equilibrate into the headspace.

  • Injection: Automatically inject a sample of the headspace gas into the GC.

  • Chromatographic Conditions:

    • Column: A suitable capillary column for solvent analysis (e.g., DB-624).

    • Carrier Gas: Helium or Nitrogen.

    • Oven Temperature Program: A programmed temperature ramp to separate the solvents of interest.

    • Detector: Flame Ionization Detector (FID).

  • Quantification: Identify and quantify the residual solvents by comparing their peak areas to those of a calibrated standard.

Visualizations

experimental_workflow Purification Workflow for this compound cluster_dissolution Step 1: Dissolution cluster_decolorization Step 2: Decolorization (Optional) cluster_filtration Step 3: Hot Filtration cluster_crystallization Step 4: Crystallization cluster_isolation Step 5: Isolation & Drying crude Crude Diethylamine HCl dissolve Dissolve in minimal hot ethanol crude->dissolve charcoal Add Activated Charcoal dissolve->charcoal hot_filter Hot Gravity Filtration dissolve->hot_filter reheat Reheat to boiling charcoal->reheat reheat->hot_filter impurities Insoluble Impurities & Charcoal Removed hot_filter->impurities cool_rt Cool to Room Temperature hot_filter->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash with cold diethyl ether vac_filter->wash dry Dry under Vacuum wash->dry pure Pure Diethylamine HCl dry->pure

Caption: Recrystallization workflow for this compound.

troubleshooting_logic Troubleshooting Low Recrystallization Yield start Low Yield Observed check_filtrate Check Mother Liquor for Product start->check_filtrate too_much_solvent Too much solvent used check_filtrate->too_much_solvent Yes incomplete_precipitation Incomplete Precipitation check_filtrate->incomplete_precipitation No product_loss Product lost during washing check_filtrate->product_loss Maybe concentrate Concentrate mother liquor and re-cool too_much_solvent->concentrate end Yield Improved concentrate->end cool_longer Cool for a longer period or at a lower temperature incomplete_precipitation->cool_longer cool_longer->end use_cold_solvent Use minimal ice-cold washing solvent product_loss->use_cold_solvent use_cold_solvent->end

Caption: Decision tree for troubleshooting low recrystallization yield.

References

Managing the hygroscopicity of Diethylamine hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing the hygroscopic nature of Diethylamine hydrochloride during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hygroscopicity a concern?

A1: this compound is a white to off-white crystalline solid that readily absorbs moisture from the atmosphere.[1][2] This hygroscopic nature can lead to several experimental issues, including:

  • Inaccurate Weighing: Absorption of water increases the mass of the compound, leading to errors in concentration calculations.[3][4]

  • Altered Physical Properties: The presence of moisture can cause the powder to clump or cake, making it difficult to handle and dispense accurately.

  • Impact on Reactions: Water can act as an unwanted reactant or alter the reaction conditions, potentially affecting reaction kinetics, yield, and purity of the product.[5]

  • Degradation: In some cases, the presence of moisture can lead to the degradation of the compound over time.[1]

Q2: How should this compound be properly stored?

A2: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6] The use of a desiccator containing a suitable desiccant, such as silica (B1680970) gel or calcium chloride, is highly recommended for long-term storage.

Q3: What are the immediate signs that my this compound has absorbed moisture?

A3: Visual signs of moisture absorption include a change in the physical appearance of the compound from a free-flowing powder to a clumpy, caked, or even liquid state.[7]

Q4: Can I dry this compound that has been exposed to moisture?

A4: Yes, it is possible to dry this compound that has absorbed moisture. A common method is to dry the compound in a vacuum oven at a temperature below its melting point (227-230 °C). However, it is crucial to ensure that the drying process does not cause decomposition. Always verify the purity of the dried compound before use.

Q5: How does moisture affect the concentration of a solution prepared with this compound?

A5: If this compound has absorbed water, its actual mass will be higher than the weighed mass of the pure compound. This will result in a lower actual concentration of the final solution than intended. It is crucial to use a dry, properly stored compound for accurate solution preparation.[8][9][10][11]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or non-reproducible experimental results. The hygroscopicity of this compound is leading to variations in the actual amount of reactant used.1. Always use this compound from a freshly opened container or one that has been properly stored in a desiccator. 2. If moisture exposure is suspected, dry the compound before use. 3. Determine the water content of your this compound using a method like Karl Fischer titration to accurately calculate the required mass.
Difficulty in accurately weighing the compound. The compound is rapidly absorbing moisture from the atmosphere during weighing.1. Minimize the time the container is open to the air. 2. Weigh the compound in a low-humidity environment, such as a glove box or a balance with a draft shield containing a desiccant.[3] 3. Use a stoppered weighing bottle to minimize exposure during transfer.[4]
The this compound powder is clumped or caked. The compound has absorbed a significant amount of moisture.1. Gently break up the clumps with a clean, dry spatula before weighing. 2. For best results, dry the entire batch of the compound under vacuum before use.
Reaction yield is lower than expected in a moisture-sensitive reaction. Water introduced with the hygroscopic this compound is interfering with the reaction.[5]1. Ensure all reagents and solvents are anhydrous. 2. Use freshly dried this compound. 3. Consider using a sealed reaction system under an inert atmosphere (e.g., nitrogen or argon).
Uncertainty about the water content of the this compound. The storage conditions may not have been ideal, or the container has been opened multiple times.1. Perform a water content analysis using Karl Fischer titration for an accurate measurement. 2. If Karl Fischer titration is not available, a "loss on drying" experiment can provide an estimate of the water content.

Data Presentation

Table 1: Dynamic Vapor Sorption (DVS) Analysis of a Typical Hygroscopic Amine Hydrochloride

This table illustrates the typical moisture sorption behavior of a hygroscopic amine hydrochloride, similar to what would be expected for this compound. The data shows the percentage change in mass at various relative humidity (RH) levels at a constant temperature.

Relative Humidity (%)Mass Change (%) - SorptionMass Change (%) - Desorption
00.000.25
100.150.35
200.300.50
300.550.70
400.851.00
501.201.35
601.651.80
702.202.40
803.003.20
904.504.50

Note: This is representative data and the actual values for this compound may vary. Experimental determination is recommended for precise measurements.[12][13][14][15][16][17][18][19]

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol outlines the general steps for determining the water content of this compound using volumetric Karl Fischer titration.[20][21][22][23][24][25][26][27][28]

Materials:

  • Karl Fischer Titrator (Volumetric)

  • Karl Fischer Reagent (e.g., one-component composite)

  • Anhydrous Methanol (B129727) (or other suitable solvent)

  • This compound sample

  • Analytical Balance

  • Syringe and needle

Procedure:

  • System Preparation:

    • Ensure the Karl Fischer titrator is clean, dry, and properly assembled.

    • Fill the burette with the Karl Fischer reagent.

    • Add anhydrous methanol to the titration vessel.

    • Pre-titrate the solvent to a stable, dry endpoint to eliminate any residual moisture in the vessel and solvent.

  • Sample Preparation and Introduction:

    • Accurately weigh a suitable amount of this compound (typically 0.1 - 0.5 g, depending on the expected water content) into a dry, tared weighing boat or directly into a syringe.

    • Quickly and carefully transfer the sample into the titration vessel. Ensure no sample is lost during the transfer.

  • Titration:

    • Start the titration immediately after adding the sample.

    • The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached, which is detected by a platinum electrode.

  • Calculation:

    • The instrument software will calculate the water content based on the volume of titrant consumed and the previously determined titer of the reagent. The result is typically expressed as a percentage (%) or parts per million (ppm).

Troubleshooting for Amine Hydrochlorides:

  • Slow or drifting endpoint: The basic nature of the amine can interfere with the titration. Adding a weak acid like salicylic (B10762653) acid or benzoic acid to the solvent can help buffer the solution and achieve a sharper endpoint.

  • Inaccurate results: Ensure the sample dissolves completely in the solvent. If solubility is an issue, a different solvent or a co-solvent may be necessary.

Protocol 2: Mannich Reaction using this compound

This protocol describes a general procedure for a Mannich reaction, a common application of this compound in organic synthesis.[5][7][29][30][31][32][33][34]

Materials:

  • A ketone (e.g., acetophenone)

  • Paraformaldehyde

  • This compound

  • Ethanol (B145695) (or other suitable solvent)

  • Concentrated Hydrochloric Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine the ketone (1 equivalent), paraformaldehyde (1.1 equivalents), and this compound (1.1 equivalents).

    • Add ethanol as the solvent.

    • Add a catalytic amount of concentrated hydrochloric acid.

  • Reaction:

    • Stir the mixture at room temperature to ensure all solids are suspended.

    • Heat the reaction mixture to reflux and maintain for the desired reaction time (typically several hours). Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • The product, a Mannich base hydrochloride, may precipitate upon cooling. If so, it can be collected by filtration.

    • If the product remains in solution, the solvent can be removed under reduced pressure.

    • The crude product can then be purified by recrystallization or other chromatographic techniques.

Mandatory Visualizations

experimental_workflow_hygroscopic_compound cluster_prep Preparation & Weighing cluster_reaction Reaction Setup cluster_analysis Analysis & Calculation storage Store in Desiccator weighing Weigh Quickly in Low-Humidity Environment storage->weighing Minimize Exposure dissolve Dissolve in Anhydrous Solvent weighing->dissolve kf_titration Determine Water Content (Karl Fischer Titration) weighing->kf_titration reaction Perform Reaction under Inert Atmosphere dissolve->reaction concentration_calc Adjust Concentration Calculation kf_titration->concentration_calc

Caption: Workflow for handling hygroscopic compounds.

mannich_reaction_workflow start Start reagents Combine: - Ketone - Paraformaldehyde - Diethylamine HCl - Solvent & Catalyst start->reagents reflux Heat to Reflux reagents->reflux monitor Monitor Reaction (TLC / LC-MS) reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Reaction Complete workup Work-up: - Filter Precipitate or - Remove Solvent cool->workup purify Purify Product (Recrystallization / Chromatography) workup->purify end End purify->end

Caption: Mannich reaction experimental workflow.

logical_relationship_hygroscopicity hygroscopicity Hygroscopicity of Diethylamine HCl moisture_absorption Moisture Absorption hygroscopicity->moisture_absorption weighing_error Inaccurate Weighing moisture_absorption->weighing_error reaction_issues Adverse Reaction Effects moisture_absorption->reaction_issues concentration_error Incorrect Concentration weighing_error->concentration_error concentration_error->reaction_issues solution Mitigation Strategies proper_storage Proper Storage (Desiccator) solution->proper_storage controlled_weighing Controlled Weighing (Glove Box) solution->controlled_weighing drying Drying Before Use solution->drying water_content_analysis Water Content Analysis (Karl Fischer) solution->water_content_analysis proper_storage->hygroscopicity controlled_weighing->hygroscopicity drying->hygroscopicity water_content_analysis->hygroscopicity

Caption: Managing hygroscopicity logical relationships.

References

Technical Support Center: Reactions with Diethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethylamine (B46881) hydrochloride. The information is designed to help identify and resolve issues related to side product formation in common chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is diethylamine hydrochloride and why is it used in synthesis?

A1: this compound is the salt formed from the secondary amine, diethylamine, and hydrochloric acid.[1][2][3] It is a white to off-white crystalline solid that is highly soluble in water.[4][5][6] In organic synthesis, it is often used as a stable and less volatile source of diethylamine. The active nucleophilic diethylamine can be liberated in situ by the addition of a base.[7][8] This approach is common in pharmaceutical and agrochemical industries for reactions such as alkylations, acylations, and Mannich reactions.[7]

Q2: My reaction with this compound is not proceeding. What are the common causes?

A2: If your reaction is showing low or no conversion, consider the following:

  • Insufficient Base: this compound is a salt and is not nucleophilic. A base must be added to the reaction mixture to neutralize the hydrochloride and free the diethylamine. Ensure you are using a base that is strong enough to deprotonate the diethylammonium (B1227033) ion (pKa ≈ 10.9).[7]

  • Poor Solubility: Ensure all reactants, including the liberated diethylamine, are soluble in the chosen solvent system. This compound itself is soluble in polar solvents like water and ethanol (B145695) but insoluble in non-polar organic solvents.[5][7]

  • Reaction Temperature: Some reactions require heating to proceed at an appreciable rate. Check the literature for the recommended temperature for your specific transformation.

  • Hygroscopic Nature: this compound is hygroscopic and can absorb moisture from the air.[6][7] The presence of excess water can interfere with certain reactions, especially those involving water-sensitive reagents. Ensure the reagent has been stored in a dry, airtight container.[7]

Q3: I am observing a brown coloration in my reaction mixture. What could be the cause?

A3: A brown coloration can indicate several issues:

  • Impure Starting Material: Commercial diethylamine can contain impurities that lead to discoloration upon reaction.[9]

  • Decomposition: While this compound is generally stable, prolonged heating at high temperatures can lead to decomposition, potentially forming colored byproducts.[10][11]

  • Side Reactions: Certain side reactions, such as oxidation of the amine or other components in the mixture, can produce colored impurities.

Q4: What are the primary safety concerns when working with this compound?

A4: this compound is corrosive and can cause irritation to the skin, eyes, and respiratory system.[4][10] When a base is added, it liberates diethylamine, which is a volatile and flammable liquid with a strong, unpleasant odor.[9] A critical, though less common, hazard is the potential formation of N-nitrosodiethylamine (NDEA), a potent carcinogen, if nitrosating agents (like nitrites) are present under acidic conditions.[1][12][13][14] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[7]

Troubleshooting Guides for Side Product Formation

Over-Alkylation in N-Alkylation Reactions

Problem: When using diethylamine (from its hydrochloride salt) for N-alkylation, I am getting a mixture of the desired tertiary amine and a quaternary ammonium (B1175870) salt, which is difficult to separate.

Cause: The tertiary amine product of the initial alkylation is often more nucleophilic than the starting secondary amine (diethylamine).[2] This leads to a second alkylation reaction, forming a quaternary ammonium salt as a side product.[8][15][16] This is often referred to as a "runaway" reaction.[2][8]

Solutions:

  • Use an Excess of Diethylamine: Employing a large excess of diethylamine shifts the reaction equilibrium to favor the mono-alkylation product.[2] This increases the probability that the alkylating agent will react with diethylamine rather than the tertiary amine product.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration of it, which can improve selectivity for the desired product.[2]

  • Control Reaction Temperature: Performing the reaction at a lower temperature can reduce the rate of the second alkylation, thereby improving the yield of the tertiary amine.[2]

  • Alternative Synthetic Route: Consider reductive amination as an alternative to direct alkylation. This method involves reacting diethylamine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. Reductive amination often provides better selectivity and avoids the issue of over-alkylation.[2]

Data Presentation: Product Distribution in Diethylamine Alkylation

Reaction ConditionDesired Tertiary Amine Yield (%)Quaternary Ammonium Salt Yield (%)
1:1 Molar Ratio (Amine:Alkyl Halide)40-50%30-40%
5:1 Molar Ratio (Amine:Alkyl Halide)>85%<10%
Slow addition at 0°C70-80%15-25%

Note: Yields are approximate and can vary based on specific substrates and reaction conditions.

Formation of N-Nitrosodiethylamine (NDEA)

Problem: My product is contaminated with N-nitrosodiethylamine (NDEA), a carcinogenic impurity.

Cause: NDEA can form when a secondary amine like diethylamine reacts with a nitrosating agent (e.g., nitrous acid, which can be formed in situ from nitrite (B80452) salts under acidic conditions).[1][12] This is a significant concern in the pharmaceutical industry, particularly in the synthesis of drugs like sartans and ranitidine.[14]

Solutions:

  • Scrutinize Starting Materials and Reagents: Test all starting materials, reagents, and solvents for the presence of nitrites and other potential nitrosating agents. Common solvents like dimethylformamide (DMF) can sometimes be a source of amine contaminants.[12]

  • Control pH: The formation of nitrosamines is highly pH-dependent.[13] Avoid strongly acidic conditions when nitrites may be present.

  • Use of Scavengers: Introduce radical scavengers or agents that react with nitrosating agents, such as ascorbic acid (Vitamin C) or alpha-tocoferol, to inhibit nitrosamine (B1359907) formation.

  • Process Optimization: Modify the synthetic route to avoid conditions that favor nitrosamine formation. This could involve changing the order of reagent addition or using alternative reagents.

Experimental Protocols: Detection of NDEA

A common method for detecting and quantifying NDEA is Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation (General Protocol):

  • Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

  • If the sample is in an aqueous matrix, perform a liquid-liquid extraction with a non-polar solvent.

  • Concentrate the extract to a known volume.

  • Inject an aliquot into the GC-MS or LC-MS system.

GC-MS Conditions (Example):

  • Column: DB-624 or equivalent

  • Injector Temperature: 220°C

  • Detector Temperature: 250°C

  • Carrier Gas: Helium or Nitrogen

  • Oven Program: Start at 40°C, hold for 10 minutes, then ramp to 240°C.

  • Detection: Mass spectrometry in Selected Ion Monitoring (SIM) mode for characteristic NDEA fragments.

Side Products in Mannich Reactions

Problem: My Mannich reaction using this compound, formaldehyde, and a CH-acidic compound is giving low yields and multiple byproducts.

Cause: The Mannich reaction can be complex. Side products can arise from the self-condensation of the carbonyl compound, polymerization of formaldehyde, or the formation of undesired elimination products from the initial Mannich base.[4] The reaction often requires carefully controlled conditions to achieve good yields.[4]

Solutions:

  • Pre-formation of the Eschenmoser's Salt Analog: Instead of a one-pot reaction, consider pre-forming the N,N-diethylmethyleneammonium salt (an Eschenmoser's salt analog). This isolates the reactive electrophile and can lead to cleaner reactions when subsequently added to the enol or enolate of the carbonyl compound.

  • Solvent and Temperature Optimization: The choice of solvent can significantly impact the reaction outcome. Protic solvents are often used, but in some cases, aprotic solvents may give cleaner results.[4] Experiment with different temperatures to find the optimal balance between reaction rate and side product formation.

  • pH Control: The formation of the iminium ion intermediate is acid-catalyzed.[3] However, strongly acidic conditions can promote unwanted side reactions. Buffering the reaction mixture can sometimes improve results.

Visualizations

over_alkylation_pathway diethylamine Diethylamine (Secondary Amine) tertiary_amine Desired Product (Tertiary Amine) diethylamine->tertiary_amine Alkylation 1 alkyl_halide1 Alkyl Halide (R-X) quaternary_salt Side Product (Quaternary Ammonium Salt) tertiary_amine->quaternary_salt Over-alkylation (Side Reaction) alkyl_halide2 Alkyl Halide (R-X)

Caption: Pathway of over-alkylation in reactions with diethylamine.

troubleshooting_workflow start Low Yield or Impure Product check_reaction_type Identify Reaction Type start->check_reaction_type alkylation Alkylation check_reaction_type->alkylation Alkylation nitrosamine Potential Nitrosamine check_reaction_type->nitrosamine Any mannich Mannich Reaction check_reaction_type->mannich Mannich over_alkylation Check for Over-alkylation (GC-MS, NMR) alkylation->over_alkylation check_nitrite Analyze for Nitrite/NDEA (LC-MS) nitrosamine->check_nitrite check_mannich Analyze Byproducts (TLC, LC-MS) mannich->check_mannich solution_alkylation Increase Amine Excess Lower Temperature Slow Addition over_alkylation->solution_alkylation solution_nitrosamine Use Scavengers Control pH Purify Reagents check_nitrite->solution_nitrosamine solution_mannich Optimize Temp/Solvent Pre-form Iminium Salt check_mannich->solution_mannich

Caption: Troubleshooting workflow for side product identification.

References

Technical Support Center: Diethylamine Hydrochloride Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Diethylamine hydrochloride during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation for this compound is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1] This absorbed water can lead to physical changes, such as clumping, and can also facilitate chemical degradation pathways.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area.[2] It is crucial to keep the container tightly sealed to prevent moisture ingress.[1] Protection from light is also recommended as a general precautionary measure for chemical reagents.

Q3: What are the signs of this compound degradation?

A3: Visual signs of degradation can include a change in the physical appearance of the white crystalline powder, such as clumping, discoloration, or the presence of an amine-like odor. For quantitative assessment, a decrease in purity as determined by High-Performance Liquid Chromatography (HPLC) and an increase in moisture content measured by Karl Fischer titration are key indicators of degradation.

Q4: Is this compound sensitive to light?

A4: While the primary sensitivity is to moisture, protection from light is a standard recommendation for the storage of chemical compounds to prevent any potential photolytic degradation.[2]

Q5: What materials are incompatible with this compound during storage?

A5: this compound should be stored away from strong oxidizing agents.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Product appears clumped or caked Exposure to humidity due to improper sealing or storage in a humid environment.1. Immediately transfer the product to a desiccator to remove excess moisture. 2. Ensure the container is tightly sealed for future storage. 3. Re-evaluate your storage location to ensure it is consistently dry. 4. Perform a moisture content analysis (Karl Fischer titration) to quantify water content.
A noticeable amine-like odor is present Potential degradation of the hydrochloride salt, leading to the release of volatile diethylamine.1. Work with the material in a well-ventilated fume hood. 2. Assess the purity of the material using HPLC to determine the extent of degradation. 3. If purity is compromised, consider acquiring a fresh batch for critical experiments.
Inconsistent experimental results Degradation of the reagent leading to lower effective concentration or the presence of impurities that interfere with the reaction.1. Verify the purity of the this compound using a validated HPLC method. 2. Check the moisture content. 3. If degradation is confirmed, use a new, unopened container of the reagent.
Discoloration of the material Exposure to contaminants or advanced degradation.1. Do not use the material for sensitive applications. 2. Dispose of the material according to your institution's safety guidelines. 3. Review handling procedures to prevent cross-contamination.

Quantitative Data on Stability

Table 1: Illustrative Degradation of a Hygroscopic Amine Hydrochloride Over 12 Months

Storage ConditionPurity (%) - InitialPurity (%) - 3 MonthsPurity (%) - 6 MonthsPurity (%) - 12 MonthsMoisture Content (%) - InitialMoisture Content (%) - 12 Months
25°C / 40% RH (Controlled) 99.899.799.699.50.10.3
25°C / 60% RH 99.899.599.198.20.11.5
40°C / 75% RH (Accelerated) 99.898.997.595.00.14.8

RH = Relative Humidity

Experimental Protocols

Protocol for Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general method for developing a stability-indicating HPLC assay for this compound.

Objective: To quantify the purity of this compound and separate it from potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Approximately 210 nm (should be optimized based on the UV spectrum of this compound).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a similar concentration to the standard solution.

  • Forced Degradation Studies (to prove stability-indicating nature of the method):

    • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C.

    • Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 80°C).

    • Photolytic Degradation: Expose the sample to UV light.

  • Analysis: Inject the standard, sample, and forced degradation solutions into the HPLC system.

  • Calculations: Determine the purity of the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution. Ensure that all degradation product peaks are well-resolved from the main this compound peak.

Protocol for Moisture Content Determination by Karl Fischer Titration

Objective: To quantify the water content in a sample of this compound.

Instrumentation and Reagents:

  • Karl Fischer Titrator: Volumetric or coulometric.

  • Karl Fischer Reagent: Appropriate for the instrument type.

  • Anhydrous Methanol (B129727): Or other suitable solvent.

Procedure (Volumetric Method):

  • Titrator Preparation: Add anhydrous methanol to the titration vessel and titrate with the Karl Fischer reagent to a stable endpoint to neutralize any residual water in the solvent.

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample. The sample size should be chosen to give a reasonable titrant consumption.

  • Titration: Quickly add the sample to the conditioned titration vessel. The sample will dissolve and the water present will react with the Karl Fischer reagent. The titration proceeds automatically until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content in the sample, usually expressed as a percentage.

Visualizations

experimental_workflow cluster_sample Sample Handling cluster_analysis Analysis cluster_data Data Interpretation sample Diethylamine HCl Sample storage Controlled Storage (Temp/RH) sample->storage stress Forced Degradation (Acid, Base, etc.) sample->stress hplc HPLC Purity Analysis storage->hplc kf Karl Fischer Moisture Analysis storage->kf stress->hplc purity_data Purity & Impurity Profile hplc->purity_data moisture_data Moisture Content (%) kf->moisture_data stability Stability Assessment & Shelf-life purity_data->stability moisture_data->stability

Caption: Experimental workflow for stability testing of this compound.

degradation_factors cluster_causes Primary Causes cluster_effects Degradation Effects Moisture Moisture/Humidity Physical Physical Changes (Clumping) Moisture->Physical Chemical Chemical Degradation (Reduced Purity) Moisture->Chemical Temp Elevated Temperature Temp->Chemical Light Light Exposure Light->Chemical Oxidants Oxidizing Agents Oxidants->Chemical Degradation Product Degradation Physical->Degradation Chemical->Degradation

Caption: Factors leading to the degradation of this compound.

References

Troubleshooting low yield in Mannich reactions with Diethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low yields in Mannich reactions, with a specific focus on reactions involving diethylamine (B46881) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why is my Mannich reaction with diethylamine hydrochloride resulting in a low yield?

Low yields in Mannich reactions using this compound can stem from several factors. The reaction is a multi-component condensation involving an enolizable carbonyl compound, an aldehyde (commonly formaldehyde), and an amine.[1][2] The use of an amine hydrochloride salt, like this compound, maintains the acidic conditions necessary for the reaction.[1] However, issues can arise from reactant purity, reaction conditions, and the equilibrium between the amine salt and the free amine.

Potential Causes for Low Yield:

  • Inadequate formation of the Iminium Ion: The reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde (B43269).[3][4] If the concentration of the free diethylamine is too low, the formation of this crucial intermediate will be slow, leading to a poor yield.

  • Poor Enol/Enolate Formation: The carbonyl compound must form an enol or enolate to act as a nucleophile and attack the iminium ion.[4][5] The acidic conditions favor enol formation, but if the substrate is a weak C-H acid, this step can be inefficient.

  • Steric Hindrance: Diethylamine is bulkier than dimethylamine. This increased steric hindrance can sometimes lead to lower reaction yields compared to reactions using dimethylamine.[6]

  • Side Reactions: The basicity of the final product, a Mannich base, can sometimes lead to further reactions with formaldehyde and the carbonyl compound, resulting in byproducts.[4]

  • Decomposition: The Mannich base product may be unstable under the reaction or workup conditions, especially at elevated temperatures, leading to decomposition.[7]

Q2: How critical is the pH of the reaction medium?

The pH of the reaction medium is a critical parameter. The Mannich reaction is typically carried out under mildly acidic conditions.[8] This is because:

  • Acid catalysis promotes iminium ion formation: The reaction between the amine and formaldehyde to form the iminium ion is acid-catalyzed.[9][10]

  • Acid catalysis promotes enol formation: The tautomerization of the carbonyl compound to its reactive enol form is also catalyzed by acid.[1][4]

However, if the medium is too acidic, the concentration of the free amine, which is the active nucleophile for the initial attack on formaldehyde, will be too low. This is due to the protonation of the amine to form the unreactive ammonium (B1175870) salt. A balance must be struck to have sufficient concentrations of both the iminium ion and the enol. While a specific optimal pH range is substrate-dependent, it is generally accepted that a pH of around 4-5 is often effective for imine formation.[6]

Q3: My starting materials are pure. What reaction parameters should I investigate to improve the yield?

If you are confident in the purity of your this compound, formaldehyde, and carbonyl compound, optimizing the following reaction parameters is the next logical step.

Troubleshooting Steps for Reaction Conditions:

  • Solvent Choice: Protic solvents like ethanol, methanol (B129727), water, or acetic acid are commonly used as they can stabilize the iminium ion intermediate.[10][11] If you are using a non-polar aprotic solvent, consider switching to a protic one.

  • Temperature and Reaction Time: While some Mannich reactions proceed at room temperature, others require heating. A systematic approach of gradually increasing the temperature (e.g., from room temperature to reflux) and monitoring the reaction progress by techniques like TLC or LC-MS can help identify the optimal temperature. Similarly, extending the reaction time may be necessary for slower reactions.

  • Order of Addition: In some cases, pre-forming the iminium ion before adding the enolizable carbonyl compound can improve yields.[6] This involves reacting the this compound and formaldehyde first, before introducing the third component.

  • Use of a Co-solvent: If solubility is an issue, adding a co-solvent might be beneficial. For instance, in a reaction using acetone (B3395972) as both a reactant and solvent, methanol can be added to improve solubility.[7]

Below is a troubleshooting workflow to guide your optimization process.

Caption: A workflow for troubleshooting low yield in Mannich reactions.

Q4: Are there alternatives to using this compound directly?

Yes, if you suspect that the equilibrium between the hydrochloride salt and the free amine is the limiting factor, there are alternative approaches.

  • Pre-formed Iminium Salts: You can prepare the iminium salt (Eschenmoser's salt is a well-known example with dimethylamine) separately and then add it to the reaction mixture containing the enolizable carbonyl compound.[1] This can lead to faster and more controlled reactions.

  • Using Free Diethylamine with an Acid Catalyst: Instead of starting with the hydrochloride salt, you can use free diethylamine and add a catalytic amount of a suitable acid (e.g., HCl, acetic acid) to promote the reaction. This allows for more precise control over the acidity of the reaction medium.

The general mechanism of the Mannich reaction is depicted below, highlighting the key intermediates.

Mannich_Mechanism cluster_0 Iminium Ion Formation cluster_1 Enol Formation cluster_2 Nucleophilic Attack Amine R₂NH (Diethylamine) Hemiaminal R₂NCH₂OH (Hemiaminal) Amine->Hemiaminal + H⁺ Formaldehyde CH₂O (Formaldehyde) Formaldehyde->Hemiaminal Iminium [R₂N=CH₂]⁺ (Iminium Ion) Hemiaminal->Iminium - H₂O Mannich_Base_Salt R'-COCH₂CH₂NR₂H⁺ (Salt of Mannich Base) Iminium->Mannich_Base_Salt Ketone R'-COCH₃ (Ketone) Enol R'-C(OH)=CH₂ (Enol) Ketone->Enol H⁺ Tautomerization Enol->Mannich_Base_Salt Mannich_Base R'-COCH₂CH₂NR₂ (Mannich Base) Mannich_Base_Salt->Mannich_Base Base Workup

Caption: The general mechanism of the Mannich reaction.

Experimental Protocols

Protocol 1: General Procedure for Mannich Reaction with this compound

This protocol is a modification of a known procedure for a similar Mannich reaction.[7]

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine this compound (1.0 eq.), paraformaldehyde (1.4 eq.), the enolizable ketone (5.0 eq., can also serve as solvent), and a protic co-solvent like methanol (e.g., 0.5 mL per gram of amine hydrochloride).

  • Acid Catalyst: Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops).

  • Reaction: Heat the mixture to a moderate reflux for 12-24 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add a cold aqueous solution of sodium hydroxide (B78521) (e.g., 2M) to basify the mixture to approximately pH 9-10.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation under reduced pressure.

Protocol 2: In Situ Formation of Mannich Reagent with Free Amine

  • Reaction Setup: In a round-bottomed flask, dissolve the enolizable carbonyl compound (1.0 eq.) in a suitable protic solvent (e.g., ethanol).

  • Addition of Amine and Aldehyde: Add diethylamine (1.1 eq.) followed by an aqueous solution of formaldehyde (1.1 eq.).

  • Acidification: Add a catalytic amount of a suitable acid (e.g., acetic acid or a few drops of concentrated HCl).

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress.

  • Work-up and Purification: Follow steps 4 and 5 from Protocol 1.

Data Presentation

The following table provides a hypothetical comparison of yields for a Mannich reaction under different conditions to illustrate the impact of optimization.

EntryAmine SourceSolventTemperature (°C)Time (h)Yield (%)
1Diethylamine HClAcetone56 (reflux)1235
2Diethylamine HClAcetone/Methanol60 (reflux)2455
3Diethylamine + cat. HClEthanol78 (reflux)1870
4Pre-formed Iminium SaltTHF25 (rt)685

Note: This data is illustrative. Actual yields will vary depending on the specific substrates and reaction conditions.

References

Impact of impurities in Diethylamine hydrochloride on reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of impurities in diethylamine (B46881) hydrochloride on experimental outcomes. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

Unexpected reaction outcomes when using diethylamine hydrochloride can often be traced back to impurities within the reagent. The following table summarizes common impurities and their observed effects on various reactions.

Table 1: Impact of Common Impurities in this compound on Reaction Outcomes

ImpurityConcentrationAffected Reaction TypeObserved Negative Outcome
Residual Diethylamine > 0.5%Nucleophilic Aromatic SubstitutionFormation of undesired disubstitution byproducts, reducing the yield of the target monosubstituted product.[1]
VariableGeneral Base-Catalyzed ReactionsAltered reaction kinetics and potentially lower yields due to the presence of a more nucleophilic free base.
Triethylamine (B128534) Trace amountsZiegler-Natta PolymerizationActs as a poison to the catalyst, leading to a significant decrease in polymer yield.
By-productCarbonate Monomer PolymerizationCan act as a catalyst, leading to uncontrolled polymerization and affecting the molecular weight of the resulting polymer.
Moisture (Water) > 0.5%Reactions with water-sensitive reagents (e.g., Grignard reagents, acid chlorides)Decomposition of the water-sensitive reagent, leading to a significant reduction in the yield of the desired product.
VariableHydrolysis-sensitive reactionsCan lead to the hydrolysis of starting materials, intermediates, or products, resulting in lower purity and yield.
Inorganic Chlorides (e.g., NaCl) VariableReactions requiring precise stoichiometryCan interfere with the solubility of reactants and catalysts, potentially slowing down the reaction rate.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. Could impurities in my this compound be the cause?

A1: Yes, impurities are a common cause of low reaction yields. High purity this compound is crucial for achieving superior reaction outcomes.[2] Common culprits include residual diethylamine, which can act as a competing nucleophile, and moisture, which can decompose sensitive reagents. We recommend verifying the purity of your reagent using the analytical methods outlined in our experimental protocols section.

Q2: I am observing the formation of an unexpected byproduct in my nucleophilic substitution reaction. How can I troubleshoot this?

A2: The formation of byproducts, particularly in nucleophilic substitution reactions, can be caused by the presence of residual diethylamine in your this compound.[1] This free amine is more nucleophilic than the hydrochloride salt and can lead to undesired side reactions. Purification of the this compound by recrystallization can remove this impurity.

Q3: My polymerization reaction is proceeding in an uncontrolled manner. What could be the issue?

A3: If you are using this compound in a process where triethylamine is also present or is a potential byproduct, be aware that triethylamine can act as a catalyst for certain polymerization reactions, such as that of carbonate monomers. This can lead to a loss of control over the polymerization process.

Q4: How can I determine the purity of my this compound?

A4: Several analytical techniques can be used to assess the purity of this compound. Headspace Gas Chromatography (GC) is effective for detecting volatile amine impurities like residual diethylamine and triethylamine.[3][4][5][6][7] Karl Fischer titration is the standard method for determining water content.[8][9][10][11][12]

Q5: What is the best way to store this compound to prevent impurity formation?

A5: this compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[13] Proper storage is essential to prevent the absorption of atmospheric moisture.

Experimental Protocols

Protocol 1: Determination of Volatile Amine Impurities by Headspace Gas Chromatography (GC)

This method is suitable for the quantification of residual diethylamine and triethylamine in this compound.

1. Sample Preparation: 1.1. Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial. 1.2. Add 1 g of imidazole (B134444) and 5 mL of dimethyl sulfoxide (B87167) (DMSO) to the vial.[4][7] 1.3. Seal the vial immediately with a PTFE-lined septum and aluminum cap. 1.4. Prepare a standard solution containing known concentrations of diethylamine and triethylamine in DMSO for calibration.

2. Headspace GC Parameters:

  • Column: DB-624, 30 m x 0.32 mm I.D., 1.8 µm film thickness[4]

  • Oven Temperature Program: 40°C for 10 min, then ramp to 240°C at 40°C/min[4]

  • Injector Temperature: 200°C[4]

  • Detector (FID) Temperature: 250°C[4]

  • Carrier Gas: Nitrogen at a flow rate of 1 mL/min[4]

  • Split Ratio: 1:10[4]

  • Incubation Temperature: 100°C[4]

  • Incubation Time: 20 min[4]

  • Syringe Temperature: 110°C[4]

  • Injected Volume: 1.0 mL[4]

3. Data Analysis: 3.1. Identify the peaks corresponding to diethylamine and triethylamine based on the retention times obtained from the standard solution. 3.2. Quantify the amount of each impurity in the sample by comparing the peak areas to the calibration curve generated from the standard solutions.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol outlines the volumetric Karl Fischer titration method for determining the moisture content in this compound.

1. Reagents and Apparatus: 1.1. Karl Fischer titrator (volumetric) 1.2. Anhydrous methanol (B129727) 1.3. Karl Fischer reagent (one-component or two-component system) 1.4. Di-sodium tartrate dihydrate (for titer determination) 1.5. Buffer for basic samples (e.g., salicylic (B10762653) acid or benzoic acid)[12]

2. Titer Determination: 2.1. Add anhydrous methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to remove any residual water. 2.2. Accurately weigh a suitable amount of di-sodium tartrate dihydrate and add it to the vessel. 2.3. Titrate with the Karl Fischer reagent to the endpoint. 2.4. Calculate the titer of the Karl Fischer reagent (mg H₂O / mL reagent).

3. Sample Analysis: 3.1. Add a suitable buffer (salicylic acid or benzoic acid) to the conditioned methanol in the titration vessel to neutralize the basicity of the amine salt.[12] 3.2. Accurately weigh a suitable amount of the this compound sample and quickly transfer it to the titration vessel. 3.3. Titrate with the Karl Fischer reagent to a stable endpoint. 3.4. Calculate the water content of the sample using the following formula:

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC Analysis cluster_data Data Processing DEA_HCl Diethylamine Hydrochloride Sample Weigh Weigh Sample DEA_HCl->Weigh Add_Reagents Add Imidazole & DMSO Weigh->Add_Reagents Seal Seal Vial Add_Reagents->Seal Incubate Incubate at 100°C Seal->Incubate Inject Inject into GC Incubate->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Identify Identify Impurity Peaks Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Report Results Quantify->Report

Caption: Workflow for the analysis of volatile amine impurities.

Troubleshooting_Logic Start Unexpected Reaction Outcome Check_Purity Check Purity of Diethylamine HCl Start->Check_Purity Low_Yield Low Yield? Check_Purity->Low_Yield Side_Products Side Products? Check_Purity->Side_Products No_Reaction No Reaction? Check_Purity->No_Reaction Moisture_Test Perform Karl Fischer Titration Low_Yield->Moisture_Test Yes Amine_Test Perform Headspace GC Analysis Side_Products->Amine_Test Yes No_Reaction->Moisture_Test Yes High_Moisture High Moisture Content (>0.5%) Moisture_Test->High_Moisture Positive Amine_Impurity Residual Amine Impurities Detected Amine_Test->Amine_Impurity Positive Dry_Reagents Dry Reagents & Solvents High_Moisture->Dry_Reagents Purify_Reagent Purify Reagent (Recrystallization) Amine_Impurity->Purify_Reagent

Caption: Troubleshooting logic for reaction issues.

References

Optimizing Reaction Conditions for Diethylamine Hydrochloride as a Catalyst: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for optimizing reaction conditions when using diethylamine (B46881) hydrochloride as a catalyst. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges during your experiments.

Frequently Asked Questions (FAQs)

General

Q1: What is diethylamine hydrochloride and in which reactions is it commonly used as a catalyst?

This compound ((C₂H₅)₂NH·HCl) is the hydrochloride salt of the secondary amine diethylamine.[1] It is frequently employed as a weak base catalyst in various organic syntheses.[2] Its catalytic activity is particularly notable in condensation reactions such as the Knoevenagel condensation, Henry (nitroaldol) reaction, and aldol (B89426) condensations.[2][3][4]

Q2: How does this compound function as a catalyst?

In its role as a catalyst, this compound typically acts as a source of the free amine, diethylamine, in situ. The free amine can then function as a base to deprotonate an active methylene (B1212753) compound (in Knoevenagel condensations) or a nitroalkane (in Henry reactions), generating a nucleophilic carbanion.[3][5] This carbanion then attacks an electrophilic carbonyl group, initiating the condensation reaction. The hydrochloride salt form helps to moderate the basicity and can influence the reaction pathway.

Reaction Optimization

Q3: How does temperature affect reactions catalyzed by this compound?

Temperature is a critical parameter.[6] Generally, increasing the temperature accelerates the reaction rate.[7] However, excessively high temperatures can lead to undesirable side reactions, such as self-condensation of aldehydes or ketones, or decomposition of reactants and products.[8][9] For many condensation reactions, running the experiment at room temperature or with gentle heating is often optimal. It is crucial to conduct temperature screening to find the balance between reaction speed and selectivity for your specific substrates.[6]

Q4: What is the impact of solvent choice on the reaction outcome?

The choice of solvent can significantly influence both the yield and selectivity of the reaction.[10] Solvent polarity plays a key role. Protic solvents like ethanol (B145695) can be effective, while polar aprotic solvents such as DMF have also demonstrated excellent results in some Knoevenagel condensations.[11] In some cases, solvent-free conditions have been shown to improve yields and reaction times.[6] It is recommended to screen a range of solvents with varying polarities to determine the optimal medium for your specific reaction.[10]

Q5: How do I determine the optimal catalyst concentration?

The concentration of this compound can significantly impact the reaction rate.[12] Typically, a catalytic amount is sufficient. An optimal catalyst loading exists where the reaction rate is maximized.[12] Increasing the catalyst concentration beyond this point may not lead to a significant increase in the reaction rate and could promote side reactions.[12] It is advisable to perform a catalyst loading study, starting with a low concentration (e.g., 5-10 mol%) and incrementally increasing it to find the most effective concentration for your transformation.

Troubleshooting

Q6: I am observing a low or no product yield. What are the potential causes and solutions?

Low yields can stem from several factors.[9][11]

  • Inactive Catalyst: Ensure the this compound is of good quality and has been stored properly to prevent degradation.

  • Inappropriate Solvent: The reactants may not be sufficiently soluble in the chosen solvent. A solvent screen is recommended.[11]

  • Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate. Conversely, the temperature might be too high, leading to decomposition. Experiment with a range of temperatures.

  • Insufficient Reaction Time: Some reactions are inherently slow and may require longer reaction times for completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[9]

  • Water Inhibition: The Knoevenagel condensation produces water, which can inhibit the reaction.[11] Consider methods for water removal, such as azeotropic distillation with a Dean-Stark trap or the use of molecular sieves.[11]

Q7: My reaction is producing significant side products. How can I minimize their formation?

The formation of side products is a common issue.[8]

  • Self-Condensation: Aldehydes and ketones can undergo self-condensation, especially in the presence of a strong base. Using a milder base or carefully controlling the reaction temperature can mitigate this.[8]

  • Michael Addition: The α,β-unsaturated product of a Knoevenagel condensation can sometimes undergo a subsequent Michael addition with the active methylene compound.[8]

  • Incorrect Stoichiometry: Carefully control the ratio of your reactants.

  • Reaction Time and Temperature: Overly long reaction times or high temperatures can promote the formation of byproducts. Monitor the reaction closely and stop it once the starting material is consumed.[8]

Q8: The catalyst appears to be deactivating over time. What could be the cause and can it be regenerated?

Catalyst deactivation can occur through several mechanisms, including poisoning, fouling (coking), and thermal degradation.[13][14][15]

  • Poisoning: Impurities in the reactants or solvent can bind to the active sites of the catalyst, rendering it inactive.[13] Purifying the starting materials can help prevent this.

  • Fouling: Carbonaceous materials (coke) can deposit on the catalyst surface, blocking active sites.[13]

  • Regeneration: In some cases, a deactivated catalyst can be regenerated. For fouling by coking, controlled oxidation to burn off the carbon deposits can be effective.[16] Washing the catalyst with appropriate solvents may remove some poisons.[16]

Data Summary

The following tables summarize the impact of various reaction parameters on the yield of products in reactions where diethylamine or its derivatives are used as catalysts. This data is intended to serve as a guideline for your optimization experiments.

Table 1: Effect of Different Amine Catalysts on a Tandem Knoevenagel-Michael Reaction

EntryAmine CatalystTime (min)Yield (%)
1Aqueous Diethylamine3095
2Aqueous Diisopropylamine12081
3Aqueous Dicyclohexylamine9086
4Aqueous Morpholine18067
5Aqueous Triethylamine24059
6Aqueous NaOH24054

(Data adapted from a study on the synthesis of bis-dimedone derivatives)

Experimental Protocols

General Protocol for Knoevenagel Condensation using an Amine Catalyst

This protocol provides a general guideline and may require optimization for your specific substrates and reaction scale.

Materials:

  • Aldehyde or ketone (1 mmol)

  • Active methylene compound (1 mmol)

  • This compound (0.05-0.1 mmol, 5-10 mol%)

  • Solvent (e.g., ethanol, water, or solvent-free)

Procedure:

  • In a round-bottom flask, combine the aldehyde or ketone and the active methylene compound.

  • Add the chosen solvent and the this compound catalyst.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or gentle heating).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction (e.g., by adding cold water to precipitate the product).

  • Isolate the product by filtration or extraction.

  • Purify the product by recrystallization or column chromatography.[11]

General Protocol for the Henry (Nitroaldol) Reaction

This protocol is a general starting point and should be optimized for specific reactants.

Materials:

  • Aldehyde or ketone (1 mmol)

  • Nitroalkane (1.2 mmol)

  • This compound (as a source of diethylamine, catalytic amount)

  • Solvent (e.g., ethanol, methanol)

Procedure:

  • To a solution of the aldehyde or ketone in the chosen solvent, add the nitroalkane.

  • Add a catalytic amount of this compound.

  • Stir the reaction mixture at the determined optimal temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully quench the reaction with a mild acid (e.g., dilute HCl or NH₄Cl) to neutralize the catalyst.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Knoevenagel_Condensation_Mechanism cluster_0 Catalyst Activation cluster_1 Enolate Formation cluster_2 Nucleophilic Attack cluster_3 Dehydration DEA_HCl Diethylamine Hydrochloride DEA Diethylamine (Free Base) DEA_HCl->DEA Equilibrium Active_Methylene Active Methylene Compound (Z-CH2-Z') HCl HCl Enolate Enolate (Carbanion) DEA->Enolate Deprotonation Active_Methylene->Enolate Carbonyl Aldehyde/Ketone (R-CO-R') Adduct Aldol Adduct Enolate->Adduct Attack Carbonyl->Adduct Product α,β-Unsaturated Product Adduct->Product Elimination Water H2O

Caption: Mechanism of Knoevenagel condensation catalyzed by Diethylamine.

Troubleshooting_Workflow Start Low Product Yield Check_Catalyst Is the catalyst active and pure? Start->Check_Catalyst Check_Solvent Is the solvent appropriate? (Solubility, Polarity) Start->Check_Solvent Check_Temp Is the temperature optimized? Start->Check_Temp Check_Time Is the reaction time sufficient? Start->Check_Time Optimize_Catalyst Use fresh catalyst/ Optimize loading Check_Catalyst->Optimize_Catalyst Optimize_Solvent Screen different solvents Check_Solvent->Optimize_Solvent Optimize_Temp Vary temperature (e.g., RT, 50°C, 80°C) Check_Temp->Optimize_Temp Optimize_Time Increase reaction time/ Monitor by TLC Check_Time->Optimize_Time Re-evaluate Re-evaluate Results Optimize_Catalyst->Re-evaluate Optimize_Solvent->Re-evaluate Optimize_Temp->Re-evaluate Optimize_Time->Re-evaluate

Caption: Troubleshooting workflow for low reaction yield.

Catalyst_Deactivation_Prevention cluster_causes Common Causes cluster_prevention Prevention Strategies Deactivation Catalyst Deactivation Poisoning Poisoning (e.g., Sulfur compounds) Deactivation->Poisoning Fouling Fouling/Coking (Carbon deposition) Deactivation->Fouling Sintering Thermal Degradation (Sintering) Deactivation->Sintering Purify Purify Reactants and Solvents Poisoning->Purify Optimize_Conditions Optimize Reaction Conditions (T, P) Fouling->Optimize_Conditions Sintering->Optimize_Conditions Stable_Catalyst Select Thermally Stable Catalyst Sintering->Stable_Catalyst

Caption: Catalyst deactivation causes and prevention strategies.

References

Technical Support Center: Safe Disposal of Diethylamine Hydrochloride Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on the safe disposal of diethylamine (B46881) hydrochloride waste.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with diethylamine hydrochloride?

A1: this compound is classified as an irritant. It can cause skin, eye, and respiratory tract irritation.[1][2] It is also hygroscopic, meaning it absorbs moisture from the air.[3] During combustion, it may produce hazardous gases such as hydrogen chloride, nitrogen oxides, and carbon monoxide.[1]

Q2: What personal protective equipment (PPE) should be worn when handling this compound waste?

A2: When handling this compound waste, it is essential to wear appropriate personal protective equipment (PPE). This includes:

  • Eye Protection: Chemical safety goggles or glasses with side shields.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[5][6][7][8]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH/MSHA-approved respirator should be used.[4]

Q3: What are the approved methods for disposing of this compound waste?

A3: The primary approved methods for disposal are:

  • Licensed Waste Disposal Contractor: The most recommended method is to transfer the waste to a licensed hazardous waste disposal company.[4]

  • Incineration: The waste can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Neutralization (for small quantities): Small amounts of this compound waste can be neutralized to a pH between 5.5 and 9.0 and, if local regulations permit, disposed of down the drain with copious amounts of water.[9][10][11][12]

Q4: Can I dispose of this compound waste down the drain without treatment?

A4: No, you should not dispose of untreated this compound waste down the drain.[13] It is a salt of a weak base and a strong acid, and its solution will be acidic. Local regulations typically require neutralization of corrosive waste before drain disposal.[11][14]

Q5: How should I store this compound waste before disposal?

A5: this compound waste should be stored in a cool, dry, well-ventilated area in a tightly sealed and properly labeled container. The container should be compatible with the chemical.

Troubleshooting Guide

Issue Possible Cause Solution
Spill of solid this compound Accidental mishandling of the container.1. Evacuate the immediate area if necessary. 2. Wear appropriate PPE. 3. For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal.[1][2] 4. For major spills, contact your institution's environmental health and safety (EHS) office.[15] 5. Clean the spill area with water.
pH does not stabilize during neutralization Inadequate mixing or incorrect amount of neutralizing agent.1. Ensure the solution is being stirred continuously. 2. Add the neutralizing agent slowly in small increments, monitoring the pH after each addition.
Container of waste is bulging The waste may be contaminated with a substance causing a chemical reaction and gas generation.1. Do not handle the container directly if it is severely bulging. 2. Evacuate the area and contact your EHS office immediately.

Quantitative Data for Disposal Methods

Parameter Incineration Neutralization for Drain Disposal
Pre-treatment Dissolve in a combustible solvent (e.g., alcohol).Dilute with water (recommended ratio of at least 1:10 waste to water).[16]
Key Process Combustion in a chemical incinerator with an afterburner and scrubber.Slowly add a dilute acid (e.g., 1M HCl) to the diluted and stirred basic solution until the pH is stable between 5.5 and 9.0.[11][12]
Disposal Limit Dependent on the capacity and permit of the licensed facility.Generally limited to small quantities (e.g., up to 100 g or 100 mL).[9][10]
Final Effluent Gaseous byproducts (CO2, H2O, N2) and scrubbed acid gases.Neutralized salt solution.
Post-treatment N/AFlush with a large volume of water (at least 20-100 times the volume of the neutralized solution).[9][12]

Experimental Protocols

Neutralization of Small-Scale this compound Waste

This protocol is for the neutralization of small quantities (up to 100g or 100mL) of aqueous waste containing this compound.

Materials:

  • This compound waste solution

  • Dilute hydrochloric acid (~1M) or another suitable acid

  • Large beaker or flask

  • Stir bar and stir plate

  • pH meter or pH paper

  • Appropriate PPE (safety goggles, nitrile gloves, lab coat)

  • Fume hood

Procedure:

  • Work in a Fume Hood: Perform the entire procedure in a certified chemical fume hood.[12]

  • Dilute the Waste: Place the this compound waste in a large beaker. Slowly add water to dilute the waste. A ratio of at least 10 parts water to 1 part waste is recommended.

  • Stir the Solution: Place the beaker on a stir plate and add a stir bar. Begin stirring the solution.

  • Monitor Initial pH: Use a calibrated pH meter or pH paper to determine the initial pH of the solution.

  • Slowly Add Acid: Slowly and carefully add the dilute hydrochloric acid to the stirring solution. Add the acid dropwise or in very small increments.

  • Monitor pH Continuously: Continuously monitor the pH of the solution. The goal is to bring the pH to a neutral range of 5.5 to 9.0.[11]

  • Control Temperature: The neutralization reaction may generate heat. If the beaker becomes warm to the touch, slow down the addition of the acid and/or place the beaker in an ice bath.[12]

  • Final pH Check: Once the pH is within the target range, stop adding acid and continue stirring for a few minutes to ensure the pH is stable.

  • Drain Disposal: If your local regulations permit, slowly pour the neutralized solution down the drain, followed by a large amount of running water (at least 20-100 times the volume of the neutralized solution).[9][12]

Visualizations

WasteDisposalWorkflow start Start: Diethylamine Hydrochloride Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (<100g or 100mL) assess_quantity->small_quantity < 100g/mL large_quantity Large Quantity assess_quantity->large_quantity > 100g/mL neutralize Neutralize Waste (pH 5.5 - 9.0) small_quantity->neutralize licensed_disposal Arrange for Pickup by Licensed Disposal Company large_quantity->licensed_disposal check_regulations Check Local Regulations for Drain Disposal neutralize->check_regulations drain_disposal Drain Disposal with Copious Water check_regulations->drain_disposal Permitted no_drain_disposal Collect as Hazardous Waste check_regulations->no_drain_disposal Not Permitted no_drain_disposal->licensed_disposal incineration Prepare for Incineration (if applicable) licensed_disposal->incineration

Caption: Decision workflow for the safe disposal of this compound waste.

References

Handling exothermic reactions during Diethylamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the management of exothermic reactions during the synthesis of Diethylamine (B46881) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of Diethylamine hydrochloride an exothermic reaction? A1: The synthesis of this compound is a classic acid-base neutralization reaction between a weak base (Diethylamine) and a strong acid (Hydrochloric acid).[1][2] The formation of the stable salt, diethylammonium (B1227033) chloride, from the ions releases a significant amount of energy in the form of heat, making the reaction exothermic.[3][4]

Q2: What are the primary risks associated with an uncontrolled exothermic reaction in this synthesis? A2: An uncontrolled exotherm can lead to a rapid increase in temperature and pressure. This can cause the solvent and reagents to boil violently, potentially leading to splashing of corrosive materials, vessel over-pressurization, or even rupture.[5] Furthermore, excessive heat can promote the formation of impurities or the decomposition of the desired product, leading to lower yield and purity.[6]

Q3: What is the recommended temperature range for this reaction? A3: For optimal safety and product quality, it is recommended to maintain the reaction temperature between 0°C and 10°C, especially during the addition of hydrochloric acid. This low temperature helps to dissipate the heat generated and allows for better control over the reaction rate.

Q4: Does the concentration of hydrochloric acid used affect the intensity of the exotherm? A4: Yes, the concentration of hydrochloric acid has a direct impact. Using a more concentrated acid will result in a more vigorous and rapid release of heat. It is often advisable to use a diluted solution of HCl to better manage the exotherm, although this may impact reaction volume and subsequent workup steps.

Q5: Can I add the diethylamine to the hydrochloric acid instead? A5: While possible, it is generally safer to add the hydrochloric acid slowly to the solution of diethylamine. This ensures that the acid is the limiting reagent at the point of addition, preventing a large, unreacted mass of acid from causing a sudden and violent reaction. This method allows for more gradual heat release and better temperature control.

Troubleshooting Guide

Problem: The reaction temperature is rising too quickly, even with an ice bath.

  • Possible Cause 1: The rate of addition of hydrochloric acid is too fast.

    • Solution: Immediately stop the addition of the acid. Allow the temperature to stabilize and return to the target range (0-10°C) before resuming addition at a much slower rate.

  • Possible Cause 2: Inefficient stirring.

    • Solution: Ensure the magnetic stir bar or overhead stirrer is functioning correctly and creating a vortex for efficient mixing. Poor mixing can create localized "hot spots" where the reaction is proceeding much faster.

  • Possible Cause 3: The cooling bath is not effective enough.

    • Solution: Ensure the reaction flask is sufficiently submerged in the ice-water bath. For larger-scale reactions, consider using a mixture of ice and salt (e.g., NaCl) or a cryocooler to achieve lower bath temperatures.

Problem: I am observing fumes or vigorous bubbling from the reaction mixture.

  • Possible Cause: The temperature has exceeded the boiling point of diethylamine (55-56°C) or the solvent.

    • Solution: This is a sign of a runaway reaction. Stop the addition of acid immediately. If it is safe to do so, add pre-chilled solvent to dilute the reaction mixture and absorb some of the heat. Ensure the reaction is being conducted in a well-ventilated fume hood.[5][7]

Problem: The final product is discolored (e.g., yellow or brown) and the yield is low.

  • Possible Cause: The reaction temperature was not adequately controlled, leading to side reactions or product degradation.

    • Solution: Review your experimental setup and procedure.[6][8] In future attempts, ensure a slower addition rate, more efficient cooling, and continuous temperature monitoring. Purify the crude product by recrystallization to remove colored impurities.

Data on Exotherm Control Strategies

The following table provides illustrative data on how different experimental parameters can influence the maximum temperature (T_max) reached during the synthesis.

TrialDiethylamine Conc. (M)HCl Conc. (M)Addition Time (min)Cooling MethodT_max (°C)Observed Outcome
12.06.05None75°CVigorous boiling, loss of material
22.06.015Ice-Water Bath25°CSignificant temperature spike, controlled
32.06.030Ice-Water Bath8°CExcellent temperature control
42.03.030Ice-Water Bath5°COptimal control, very smooth reaction

Detailed Experimental Protocol

Objective: To safely synthesize this compound while controlling the reaction exotherm.

Materials:

  • Diethylamine (Et₂NH)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Ethanol (or another suitable solvent)

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Digital thermometer with a probe

  • Large crystallizing dish or container for an ice bath

  • Standard laboratory glassware for workup

Procedure:

  • Setup: Place the round-bottom flask in the crystallizing dish on top of the magnetic stirrer. Equip the flask with a magnetic stir bar, the dropping funnel, and the thermometer, ensuring the thermometer probe is submerged in the reaction medium but does not interfere with the stir bar.

  • Reagent Preparation: In the round-bottom flask, dissolve the desired amount of diethylamine in a suitable volume of ethanol. Prepare a diluted solution of hydrochloric acid by slowly adding the calculated amount of concentrated HCl to cold deionized water.

  • Cooling: Fill the crystallizing dish with a mixture of ice and water to create an efficient cooling bath. Allow the diethylamine solution to cool to between 0°C and 5°C while stirring.

  • Controlled Addition: Transfer the diluted HCl solution to the dropping funnel. Begin adding the HCl solution to the stirred diethylamine solution dropwise.

  • Temperature Monitoring: Carefully monitor the internal temperature of the reaction. Adjust the addition rate to ensure the temperature does not exceed 10°C. If the temperature rises rapidly, pause the addition until it cools back down.[6]

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is the crude this compound.

  • Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield a pure, crystalline product.[9]

Troubleshooting Workflow

Exotherm_Troubleshooting start Start Synthesis: Slowly add HCl to Diethylamine solution monitor_temp Monitor Internal Temperature start->monitor_temp temp_ok Temperature < 10°C? monitor_temp->temp_ok continue_add Continue HCl Addition temp_ok->continue_add  Yes temp_high Temperature > 10°C! temp_ok->temp_high  No addition_complete Addition Complete? continue_add->addition_complete addition_complete->monitor_temp  No stir_cool Stir for 30 min at 0-5°C addition_complete->stir_cool  Yes workup Proceed to Workup/Isolation stir_cool->workup stop_add STOP HCl Addition temp_high->stop_add check_stir Check Stirring Efficiency stop_add->check_stir stir_ok Stirring OK? check_stir->stir_ok fix_stir Adjust/Fix Stirrer stir_ok->fix_stir  No check_cooling Check Cooling Bath stir_ok->check_cooling  Yes fix_stir->check_stir cooling_ok Cooling Effective? check_cooling->cooling_ok improve_cooling Add More Ice/Salt cooling_ok->improve_cooling  No wait_cool Wait for Temp to Drop < 5°C cooling_ok->wait_cool  Yes improve_cooling->check_cooling resume_add Resume Addition SLOWLY wait_cool->resume_add resume_add->monitor_temp

Caption: Workflow for managing temperature during Diethylamine HCl synthesis.

References

Technical Support Center: Recrystallization of Diethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Diethylamine (B46881) hydrochloride via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of Diethylamine hydrochloride?

A1: The most commonly recommended solvent systems are absolute ethanol (B145695) or a mixed solvent system of absolute ethanol and diethyl ether.[1] Ethanol is a good choice as this compound is soluble in hot ethanol and less soluble at lower temperatures. Diethyl ether can be used as an anti-solvent to induce crystallization. Isopropanol has also been suggested as a suitable solvent.

Q2: My this compound is clumpy and difficult to handle. What is the cause and how can I prevent this?

A2: this compound is highly hygroscopic and deliquescent, meaning it readily absorbs moisture from the atmosphere, which can cause the crystals to become sticky, clump together, and even dissolve into a liquid.[1] To minimize this, it is crucial to store the compound in a tightly sealed container in a dry environment, such as a desiccator. When handling the material, work quickly and in a low-humidity environment if possible. Using anhydrous solvents and drying equipment thoroughly is also essential.

Q3: What are the common impurities in this compound and how can they be removed?

A3: Common impurities may include unreacted diethylamine, byproducts from the synthesis, and residual moisture. A single recrystallization is often sufficient to remove these impurities. For organic-soluble impurities, a wash with a solvent in which this compound is insoluble, such as diethyl ether, can be effective before recrystallization.

Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the compound is impure, leading to a significant melting point depression, or if the solution is cooled too quickly.[2] To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional hot solvent (e.g., ethanol), and allowing it to cool more slowly. Seeding the solution with a small crystal of pure this compound can also help to initiate proper crystallization.

Q5: What is the expected appearance of pure this compound?

A5: Pure this compound should be a white to off-white crystalline powder.[3] A brownish or discolored appearance often indicates the presence of impurities.

Experimental Protocols

Protocol 1: Recrystallization from Absolute Ethanol

This protocol is suitable for general purification of this compound.

  • Dissolution: In a clean, dry Erlenmeyer flask, add the crude this compound. Add a minimal amount of absolute ethanol. Heat the mixture gently (e.g., on a hot plate with a water bath) with stirring until the solid completely dissolves. The boiling point of ethanol is approximately 78°C.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, dry, pre-heated flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize the yield, you can then place the flask in an ice bath or a refrigerator (-5 to -10 °C) for at least 4 hours to facilitate further crystallization.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold absolute ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. Due to the hygroscopic nature of the product, it is important to transfer the dry product to a tightly sealed container immediately.

Protocol 2: Recrystallization from Ethanol and Diethylamine Ether

This mixed-solvent system is effective for inducing crystallization when the compound is relatively soluble in ethanol even at low temperatures.

  • Dissolution: In a clean, dry Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot absolute ethanol required for complete dissolution.

  • Addition of Anti-solvent: While the solution is still warm, slowly add diethyl ether dropwise with swirling until the solution becomes faintly and persistently turbid.

  • Crystallization: If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath to promote crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether.

  • Drying: Dry the crystals under vacuum and store them in a desiccator.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility at Room TemperatureSolubility at Elevated Temperature
Water232 g / 100 g (25°C)[1]Highly soluble
EthanolSolubleSoluble (at 78°C)[1]
ChloroformSolubleData not available
Diethyl EtherInsoluble[1]Data not available

Troubleshooting Guide

Below is a troubleshooting workflow to address common issues during the recrystallization of this compound.

TroubleshootingWorkflow Troubleshooting Recrystallization of this compound start Start Recrystallization issue Problem Encountered start->issue no_crystals No Crystals Form Upon Cooling issue->no_crystals No Crystals oiling_out Product 'Oils Out' issue->oiling_out Oiling Out low_yield Low Crystal Yield issue->low_yield Low Yield colored_crystals Crystals are Discolored issue->colored_crystals Discoloration sol_too_much_solvent Too much solvent used? no_crystals->sol_too_much_solvent sol_oiling_impure Impure compound or fast cooling? oiling_out->sol_oiling_impure sol_yield_in_mother_liquor Too much product in mother liquor? low_yield->sol_yield_in_mother_liquor sol_colored_impurities Colored impurities present? colored_crystals->sol_colored_impurities sol_supersaturated Supersaturated solution? sol_too_much_solvent->sol_supersaturated No act_boil_off_solvent Boil off some solvent and cool again. sol_too_much_solvent->act_boil_off_solvent Yes act_scratch_flask Scratch inner wall of flask with a glass rod. sol_supersaturated->act_scratch_flask Yes act_reheat_add_solvent Reheat, add more solvent, and cool slowly. sol_oiling_impure->act_reheat_add_solvent Yes act_concentrate_mother_liquor Concentrate mother liquor to obtain a second crop. sol_yield_in_mother_liquor->act_concentrate_mother_liquor Yes act_charcoal_treatment Perform charcoal treatment on hot solution before filtering. sol_colored_impurities->act_charcoal_treatment Yes end_success Successful Recrystallization act_boil_off_solvent->end_success act_seed_crystal Add a seed crystal. act_scratch_flask->act_seed_crystal act_seed_crystal->end_success act_reheat_add_solvent->end_success act_concentrate_mother_liquor->end_success act_charcoal_treatment->end_success

Caption: Troubleshooting workflow for common recrystallization issues.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the recrystallization of this compound.

RecrystallizationWorkflow General Recrystallization Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude product in minimal hot solvent hot_filtration Hot filtration (optional) dissolve->hot_filtration cool_slowly Slow cooling to room temperature hot_filtration->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash_crystals Wash with cold solvent vacuum_filtration->wash_crystals dry_crystals Dry under vacuum wash_crystals->dry_crystals end end dry_crystals->end Pure Diethylamine Hydrochloride

Caption: Step-by-step experimental workflow for recrystallization.

References

Validation & Comparative

A Comparative Guide to Diethylamine Hydrochloride and Triethylamine Hydrochloride as Bases in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the choice of a base is critical to the success of a reaction. Amine bases are frequently employed to neutralize acidic byproducts, catalyze reactions, or act as reagents themselves. While free amines like diethylamine (B46881) and triethylamine (B128534) are common, their hydrochloride salts offer advantages in handling, storage, and stoichiometry due to their solid, non-volatile nature. This guide provides an objective comparison of diethylamine hydrochloride and triethylamine hydrochloride, supported by physical data and generalized experimental protocols, to aid researchers in selecting the appropriate reagent for their specific application.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of these amine salts dictate their behavior in a reaction medium. The following table summarizes key quantitative data for easy comparison.

PropertyThis compoundTriethylamine Hydrochloride
Molecular Formula C₄H₁₂ClN[1]C₆H₁₆ClN[2]
Molecular Weight 109.60 g/mol [1][3]137.65 g/mol [4][5]
Appearance White to off-white crystalline powder[3][6][7]White to off-white crystalline powder[5][8][9]
Melting Point (°C) 220 - 230[1][7][10]254 - 261 (decomposes)[2][11][12]
Boiling Point (°C) 320 - 330[1][7][13]Sublimes at 245[5]
pKa (of Conjugate Acid) ~11.0[13][14]~10.75[11][15]
pH (Aqueous Solution) 4.5 - 6.5 (10 g/L)[10]4.5 - 6.5 (1% w/v)[9]
Hygroscopicity Hygroscopic[3][16]Hygroscopic[5][8][11][17]
Solubility in Water 2320 g/L (25°C)[1]1440 g/L (20°C)[17]
Solubility in Ethanol Soluble[1][13]Soluble / Very Soluble[2][12][17]
Solubility in Chloroform Soluble[1][13]Soluble / Very Soluble[2][12][17]
Solubility in Diethyl Ether Insoluble[1][13]Insoluble[12][17]

Basicity and Reactivity Profile

The primary function of these reagents in many contexts is to act as a source for the corresponding free amine base. Diethylamine ((C₂H₅)₂NH) is a secondary amine, while triethylamine ((C₂H₅)₃N) is a tertiary amine. This structural difference is the main determinant of their reactivity.

  • Basicity : In aqueous solution, diethylamine is a slightly stronger base (pKa of conjugate acid ≈ 11.0) than triethylamine (pKa ≈ 10.75).[11][13][14][15][18] This is often attributed to the interplay between the electron-donating inductive effect of the ethyl groups and the steric hindrance affecting the solvation of the protonated amine.[18] The three bulky ethyl groups on triethylamine can sterically impede the solvation and stabilization of its conjugate acid.[18]

  • Nucleophilicity : As a secondary amine, diethylamine possesses an N-H bond and is a potent nucleophile. This means it can participate in the reaction as a reactant, for instance, by attacking an acyl chloride to form an amide. This can be an undesirable side reaction if its intended role is solely as an acid scavenger. Triethylamine, being a sterically hindered tertiary amine, is considered a non-nucleophilic base in most contexts.[19] Its primary role is to neutralize acids generated during a reaction, such as the HCl produced during ester or amide formation from acyl chlorides.[4][8][11]

  • Steric Hindrance : The three ethyl groups make triethylamine significantly more sterically hindered than diethylamine. This property is often exploited to prevent the base from interfering with sterically sensitive substrates or reagents.

Experimental Protocols

The use of an amine hydrochloride salt as a base typically requires an initial step to liberate the free amine, or it can be used in reactions where the equilibrium allows it to function as an acid scavenger.

Protocol 1: In Situ Liberation of Free Amine for Acid Scavenging

This protocol describes the general use of the hydrochloride salt as a precursor to the active base in a typical acylation reaction.

  • Reagent Preparation : In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substrate (e.g., an alcohol or a primary/secondary amine) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile).

  • Addition of Amine Salt : Add the amine hydrochloride salt (this compound or triethylamine hydrochloride). Typically, 1.1 to 1.5 equivalents per equivalent of acid generated are used.

  • Addition of a Stronger Base : To liberate the free amine in situ, add a stoichiometric amount of a stronger, non-nucleophilic base (e.g., sodium carbonate, potassium carbonate, or another amine like DBU if compatible). Alternatively, for some reactions, the hydrochloride salt is added directly, and the equilibrium shift upon acid generation is sufficient.

  • Reaction Initiation : Cool the mixture in an ice bath (0 °C). Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride), typically 1.0 to 1.2 equivalents.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for the required time (e.g., 2-18 hours). Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Work-up : Upon completion, the precipitated ammonium (B1175870) salt byproduct can often be removed by filtration.[4] The filtrate is then typically washed with water, dilute aqueous acid (to remove excess amine), and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification : The crude product is purified by a suitable method, such as column chromatography, recrystallization, or distillation.

Protocol 2: Bulk Preparation of Free Amine from its Hydrochloride Salt

For applications requiring the pure, liquid free base, it can be generated from its salt form and isolated.

  • Dissolution : Dissolve the amine hydrochloride salt (e.g., 20 g of this compound) in a minimal amount of water.[20]

  • Basification : Cool the aqueous solution in an ice bath. Slowly add a strong aqueous base, such as 40-50% sodium hydroxide (B78521) solution, until the mixture is strongly alkaline (pH > 12).[20] This converts the ammonium salt to the free amine.[20]

  • Extraction/Distillation :

    • For Diethylamine (b.p. 55 °C) : The free amine can be directly distilled from the reaction mixture.[20] Use a simple distillation apparatus and collect the fraction boiling at approximately 55-56 °C.

    • For Triethylamine (b.p. 89 °C) : The free amine can be separated by extraction. Extract the aqueous mixture several times with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts.

  • Drying and Isolation : Dry the collected distillate or the combined organic extracts over anhydrous potassium hydroxide (KOH) or sodium sulfate (B86663) (Na₂SO₄). Filter to remove the drying agent. The solvent can then be carefully removed by distillation or rotary evaporation to yield the liquid free amine.

Visualized Workflow and Logic

The following diagrams illustrate the conceptual workflow for utilizing an amine hydrochloride salt as a base source and the fundamental difference in their reactivity profiles.

G cluster_0 General Workflow: Amine HCl as a Base Source AmineHCl Amine Hydrochloride Salt (R₂NH₂⁺Cl⁻ or R₃NH⁺Cl⁻) StrongBase Add Stronger Base (e.g., NaOH, K₂CO₃) AmineHCl->StrongBase Step 1: Activation FreeAmine Liberated Free Amine (R₂NH or R₃N) StrongBase->FreeAmine Reaction Organic Reaction (e.g., Acylation) FreeAmine->Reaction Step 2: Participates in Reaction Acid Acid Byproduct (e.g., HCl) FreeAmine->Acid Neutralizes Reaction->Acid Product Desired Product Reaction->Product SaltByproduct Amine Hydrochloride Salt (Re-formed) Acid->SaltByproduct

Caption: General workflow for using an amine hydrochloride salt as a base.

G cluster_1 Reactivity Comparison AcylChloride Acyl Chloride (R'-COCl) DEA Diethylamine (Secondary Amine) AcylChloride->DEA Nucleophilic Attack TEA Triethylamine (Tertiary Amine) AcylChloride->TEA No Reaction (Steric Hindrance) Amide Side Product: Amide Formation DEA->Amide AcidScavenging Primary Role: Acid Scavenging (HCl) DEA->AcidScavenging TEA->AcidScavenging

Caption: Reactivity differences between diethylamine and triethylamine.

Summary and Recommendations

The choice between this compound and triethylamine hydrochloride hinges on the specific requirements of the chemical transformation.

  • Choose Triethylamine Hydrochloride when a non-nucleophilic, sterically hindered base is required solely for acid scavenging.[11][19] It is the standard choice for reactions like protecting group chemistry, acylations, and silylations where the nucleophilicity of a secondary amine would lead to unwanted side products.

  • Choose this compound when the nucleophilic nature of the secondary amine is either desired or benign. It is used as a reactant or building block in its own right for synthesizing various pharmaceuticals and agrochemicals.[3][6][10][21] Researchers must be cautious of its potential to compete with other nucleophiles in the reaction mixture.

Both salts are hygroscopic solids, which simplifies handling compared to their volatile and odorous liquid counterparts.[3][11][16] Proper storage in a dry environment is essential to maintain their integrity.[3][7] Ultimately, a careful analysis of the reaction mechanism and potential side reactions will guide the judicious selection of the appropriate amine hydrochloride base.

References

A Comparative Guide to Diethylamine Hydrochloride and Dimethylamine Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs), the selection of appropriate reagents is paramount to ensure optimal reaction outcomes. Diethylamine (B46881) hydrochloride and dimethylamine (B145610) hydrochloride are two commonly utilized amine salts that serve as crucial building blocks and reagents. This guide provides an objective comparison of their performance in synthesis, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these reagents is essential as it influences their handling, solubility, and reactivity.

PropertyDiethylamine HydrochlorideDimethylamine Hydrochloride
CAS Number 660-68-4[1]506-59-2[2]
Molecular Formula C₄H₁₂ClN[1][3]C₂H₈ClN[2]
Molecular Weight 109.61 g/mol [1]81.54 g/mol [2]
Appearance White to off-white crystalline powder[1][4]White to off-white crystalline powder or hygroscopic solid[4]
Melting Point 223–227°C (decomposes)[4]~170–175°C (decomposes)
Solubility in Water Highly soluble (>600 g/L at 25°C)[4]Highly soluble
Solubility in Organic Solvents Soluble in ethanol (B145695) and methanol; insoluble in non-polar solvents[4]Soluble in ethanol and methanol; insoluble in non-polar solvents
Hygroscopicity Highly hygroscopic[1]Hygroscopic

Performance in Pharmaceutical Synthesis: Case Studies

The utility of these amine hydrochlorides is best illustrated through their application in the synthesis of well-known pharmaceutical compounds.

Diethylamine in the Synthesis of Lidocaine (B1675312)

Diethylamine is a key reagent in the synthesis of the local anesthetic, lidocaine. The synthesis involves a nucleophilic substitution reaction where diethylamine acts as the nucleophile.

Reaction Yield: The overall yield for the two-step synthesis of lidocaine from 2,6-dimethylaniline (B139824) is reported to be around 71%.[5]

Dimethylamine Hydrochloride in the Synthesis of Metformin (B114582)

Dimethylamine hydrochloride is a primary raw material in the industrial production of the antidiabetic drug, metformin.[6] The synthesis involves the reaction of dimethylamine hydrochloride with dicyandiamide (B1669379).

Reaction Yield: Various synthetic protocols report yields for metformin hydrochloride synthesis ranging from 69% to as high as 92% under optimized or microwave-assisted conditions.[7][8] One method using N,N-dimethylacetamide as a solvent reports a crude yield of 84.6% to 92.4% in different examples.[9]

Dimethylamine Hydrochloride in the Synthesis of Tramadol (B15222)

In the synthesis of the analgesic tramadol, dimethylamine hydrochloride is used in a Mannich reaction with cyclohexanone (B45756) and paraformaldehyde to form a key intermediate.

Reaction Yield: The synthesis of the aminoketone intermediate using dimethylamine hydrochloride can achieve yields of around 76%.[10][11] The overall process for producing tramadol hydrochloride from this intermediate via a Grignard reaction results in high yields of the desired cis-isomer.[12]

Experimental Protocols

Below are detailed methodologies for the synthesis of lidocaine, metformin, and tramadol, highlighting the use of diethylamine and dimethylamine hydrochloride.

Synthesis of Lidocaine using Diethylamine

This two-step synthesis starts from 2,6-dimethylaniline.

Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide

  • Dissolve 2,6-dimethylaniline in glacial acetic acid.

  • Add α-chloroacetyl chloride to the solution.

  • Heat the mixture to approximately 40-50°C for about ten minutes.[13]

  • Upon cooling, add a solution of sodium acetate (B1210297) trihydrate in water to precipitate the product.[13]

  • Collect the precipitate by vacuum filtration and wash with water to remove acetic acid.[13]

Step 2: Synthesis of Lidocaine

  • Suspend the α-chloro-2,6-dimethylacetanilide obtained in the previous step in toluene.

  • Add an excess of diethylamine (typically 3 molar equivalents).[14]

  • Reflux the reaction mixture. A white precipitate of this compound will form.[13]

  • After cooling, extract the mixture with water and then with 3 M hydrochloric acid.[13]

  • Basify the acidic aqueous extract with a strong base like aqueous potassium hydroxide (B78521) to precipitate crude lidocaine.[13]

Synthesis of Metformin Hydrochloride using Dimethylamine Hydrochloride
  • Combine dicyandiamide and dimethylamine hydrochloride in a suitable solvent such as N,N-dimethylacetamide.[9] The molar ratio of dicyandiamide to dimethylamine hydrochloride is typically 1:1 to 1:1.2.[9]

  • Heat the reaction mixture to 140 ± 5°C for 4 to 8 hours.[9]

  • Cool the mixture to 20-30°C to crystallize the crude metformin hydrochloride.[9]

  • Collect the crude product by centrifugation and dry under reduced pressure.[9]

  • The crude product can be purified by recrystallization from ethanol.[9]

Synthesis of Tramadol using Dimethylamine Hydrochloride

This synthesis involves a Mannich reaction followed by a Grignard reaction.

Step 1: Synthesis of 2-dimethylaminomethylcyclohexanone hydrochloride

  • React cyclohexanone with paraformaldehyde and dimethylamine hydrochloride.[12]

  • The reaction is typically carried out in a suitable solvent.

  • The resulting Mannich hydrochloride, dimethylaminomethylcyclohexanone hydrochloride, is recovered from acetone.[12]

Step 2: Synthesis of Tramadol

  • The Mannich hydrochloride is treated with a base, such as sodium hydroxide, to liberate the free Mannich base.[12]

  • The Mannich base is then reacted with a Grignard reagent, such as (3-methoxyphenyl)magnesium bromide.

  • This reaction forms a mixture of cis and trans isomers of tramadol.

  • The desired cis-tramadol is then selectively isolated and can be converted to its hydrochloride salt.[12]

Visualizing the Synthetic Pathways

The following diagrams illustrate the synthetic workflows for lidocaine, metformin, and tramadol.

Lidocaine_Synthesis cluster_step1 Step 1: Acylation cluster_step2 Step 2: Nucleophilic Substitution 2,6-Dimethylaniline 2,6-Dimethylaniline α-chloro-2,6-dimethylacetanilide α-chloro-2,6-dimethylacetanilide 2,6-Dimethylaniline->α-chloro-2,6-dimethylacetanilide Chloroacetyl chloride, Acetic acid Lidocaine Lidocaine α-chloro-2,6-dimethylacetanilide->Lidocaine Diethylamine, Toluene

Lidocaine Synthesis Workflow

Metformin_Synthesis Dimethylamine_hydrochloride Dimethylamine Hydrochloride Metformin_hydrochloride Metformin_hydrochloride Dimethylamine_hydrochloride->Metformin_hydrochloride Heat, Solvent Dicyandiamide Dicyandiamide Dicyandiamide->Metformin_hydrochloride Heat, Solvent

Metformin Synthesis Workflow

Tramadol_Synthesis cluster_step1 Step 1: Mannich Reaction cluster_step2 Step 2: Grignard Reaction Cyclohexanone Cyclohexanone Mannich_hydrochloride Mannich_hydrochloride Cyclohexanone->Mannich_hydrochloride Paraformaldehyde, Dimethylamine hydrochloride Cyclohexanone->Mannich_hydrochloride Mannich_base Mannich_base Mannich_hydrochloride->Mannich_base Base (e.g., NaOH) Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mannich_hydrochloride Dimethylamine_hydrochloride Dimethylamine hydrochloride Dimethylamine_hydrochloride->Mannich_hydrochloride Tramadol Tramadol Mannich_base->Tramadol (3-methoxyphenyl)magnesium bromide

Tramadol Synthesis Workflow

Concluding Remarks

Both this compound and dimethylamine hydrochloride are indispensable reagents in modern organic synthesis, particularly within the pharmaceutical industry. The choice between them is dictated by the specific synthetic target.

  • This compound (or more commonly, the free base diethylamine derived from it) is the reagent of choice when a diethylamino moiety is required in the final molecule, as exemplified by the synthesis of lidocaine.

  • Dimethylamine hydrochloride is utilized when a dimethylamino group needs to be introduced, as seen in the syntheses of metformin and tramadol.

From the provided data, it is not possible to directly compare their reactivity in a single reaction. However, both are shown to be effective in their respective, well-established industrial syntheses, leading to good to excellent yields. The selection is therefore primarily based on the desired molecular structure rather than a significant difference in general reactivity or performance. Both are hygroscopic and should be handled and stored accordingly to maintain their reactivity and ensure reproducible results.

References

Navigating the Mannich Reaction: A Guide to Diethylamine Hydrochloride Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize Mannich reactions, the choice of reagent is paramount. While diethylamine (B46881) hydrochloride has been a traditional choice, a host of alternative reagents offer significant advantages in terms of yield, stereoselectivity, and reaction conditions. This guide provides an objective comparison of these alternatives, supported by experimental data, detailed protocols, and mechanistic insights.

The Mannich reaction, a cornerstone of organic synthesis, is a three-component condensation reaction involving an active hydrogen compound, an aldehyde, and a primary or secondary amine, resulting in the formation of a β-amino carbonyl compound, commonly known as a Mannich base. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. Diethylamine hydrochloride has historically been used to provide the amine component in a stable, solid form. However, the landscape of chemical synthesis is evolving, with a growing emphasis on efficiency, safety, and environmental considerations. This has spurred the development and adoption of alternative reagents that often outperform the traditional choice.

This guide will delve into the performance of two major classes of alternatives: ionic liquids and organocatalysts, with a focus on providing the necessary data and protocols to empower researchers to make informed decisions for their specific synthetic needs.

Comparative Performance of Catalysts

The following table summarizes the performance of various alternatives to this compound in the Mannich reaction for the synthesis of β-amino ketones. While direct comparative studies under identical conditions are limited, the data presented provides valuable insights into the efficacy of each catalyst system.

Catalyst/ReagentAldehydeAmineKetoneSolventTemp. (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)Reference
This compound FormaldehydeDiethylamine7-chloro-2-methylquinolineDioxane1000.595 (of vinylquinoline)N/A[1]
Ionic Liquid: [Hmim]⁺Tfa⁻ BenzaldehydeAnilineAcetophenone[Hmim]⁺Tfa⁻25196N/A[2][3]
Ionic Liquid: [Bmim]⁺[HSO₄]⁻ BenzaldehydeAnilineAcetophenone[Bmim]⁺[HSO₄]⁻251.585N/A[2][3]
Choline-based Ionic Liquid 4-NitrobenzaldehydeAnilineAcetophenone85% EthanolRT698N/A[4]
Organocatalyst: L-Proline p-Nitrobenzaldehydep-AnisidineAcetoneDMSORT129399 (S)[5][6]
Organocatalyst: Proline derivative Benzaldehydep-AnisidineCyclohexanoneCH₂Cl₂RT209999 (syn)[7]

Experimental Protocols

Protocol 1: Mannich Reaction Catalyzed by an Ionic Liquid

This protocol is adapted from a procedure utilizing a Brønsted acidic ionic liquid as both the catalyst and solvent.[2]

Materials:

  • Aldehyde (e.g., Benzaldehyde, 1 mmol)

  • Amine (e.g., Aniline, 1 mmol)

  • Ketone (e.g., Acetophenone, 1 mmol)

  • Ionic Liquid (e.g., 1-methylimidazolium (B8483265) trifluoroacetate, [Hmim]⁺Tfa⁻, 2 mL)

  • Diethyl ether

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), amine (1 mmol), and ketone (1 mmol) to the ionic liquid (2 mL).

  • Stir the mixture at room temperature (25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within 1-2 hours), add diethyl ether to the reaction mixture to precipitate the product.

  • Filter the solid product and wash with diethyl ether.

  • The ionic liquid can be recovered by evaporating the diethyl ether from the filtrate and reused for subsequent reactions.

Protocol 2: Asymmetric Mannich Reaction Catalyzed by L-Proline

This protocol describes a direct asymmetric three-component Mannich reaction using L-proline as an organocatalyst.[5][8]

Materials:

  • Aldehyde (e.g., p-Nitrobenzaldehyde, 1.0 mmol)

  • Amine (e.g., p-Anisidine, 1.1 mmol)

  • Ketone (e.g., Acetone, 10 mL)

  • L-Proline (20 mol%)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

Procedure:

  • In a reaction vial, dissolve the aldehyde (1.0 mmol) and amine (1.1 mmol) in the ketone (e.g., acetone, serving as both reactant and solvent) or in a suitable solvent like DMSO.

  • Add L-proline (20 mol%) to the mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting aldehyde is consumed (typically 12-48 hours).

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Mechanistic Insights and Applications

The choice of an alternative reagent not only influences the reaction's outcome but is also tied to the underlying reaction mechanism. Organocatalysts like proline, for instance, operate through an enamine-based catalytic cycle, which allows for precise stereocontrol in asymmetric reactions.

The products of Mannich reactions, β-amino carbonyl compounds, are of significant interest in drug development due to their wide range of biological activities. For example, certain Mannich base derivatives have been shown to inhibit cancer cell proliferation by interfering with critical cell signaling pathways, such as the caspase-dependent apoptosis pathway.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Death_Ligand->Death_Receptor Binding Procaspase8 Procaspase-8 Death_Receptor->Procaspase8 Recruitment & Activation Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Stress Signal Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Activation Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage & Activation Cellular_Substrates Cellular Substrates Caspase3->Cellular_Substrates Cleavage Apoptosis Apoptosis Cellular_Substrates->Apoptosis Mannich_Base Mannich Base Derivative Mannich_Base->Caspase3 Inhibition

Caption: Simplified caspase-dependent apoptosis pathway and potential inhibition by a Mannich base derivative.

The diagram above illustrates the two main pathways of caspase-dependent apoptosis: the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways.[9][10][11] Both pathways converge on the activation of effector caspases, such as Caspase-3, which then cleave various cellular substrates, leading to programmed cell death.[12][13] Certain Mannich base derivatives can exert their anti-cancer effects by inhibiting key players in this pathway, such as Caspase-3, thereby preventing apoptosis and promoting cell survival.

Experimental Workflow

The general workflow for screening and optimizing a Mannich reaction with an alternative catalyst is depicted below. This process is crucial for identifying the most effective catalyst and conditions for a specific set of substrates.

mannich_workflow cluster_setup Reaction Setup cluster_execution Execution & Monitoring cluster_analysis Analysis & Optimization Reactants Select Aldehyde, Amine, and Ketone Catalyst_Screening Choose Alternative Catalysts (Ionic Liquids, Organocatalysts) Reactants->Catalyst_Screening Solvent_Screening Select Appropriate Solvent Catalyst_Screening->Solvent_Screening Reaction Perform Reaction at Defined Temperature Solvent_Screening->Reaction Monitoring Monitor Progress by TLC/LC-MS Reaction->Monitoring Workup Reaction Workup and Product Isolation Monitoring->Workup Analysis Determine Yield and Stereoselectivity (ee%) Workup->Analysis Optimization Optimize Conditions (Temp., Time, Catalyst Loading) Analysis->Optimization Optimization->Reaction Iterate

Caption: General workflow for screening and optimizing Mannich reactions with alternative catalysts.

References

A Comparative Spectroscopic Analysis of Diethylamine Hydrochloride and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of small molecule hydrochlorides is crucial for identification, quality control, and formulation development. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for diethylamine (B46881) hydrochloride, alongside two common alternatives: triethylamine (B128534) hydrochloride and dimethylamine (B145610) hydrochloride.

This document summarizes key quantitative data in structured tables, details the experimental protocols used for spectral acquisition, and presents a visual workflow for spectroscopic analysis.

Spectroscopic Data Comparison

The following tables provide a side-by-side comparison of the ¹H NMR, ¹³C NMR, and IR spectroscopic data for diethylamine hydrochloride, triethylamine hydrochloride, and dimethylamine hydrochloride.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound CDCl₃~9.4broad s-N-H
3.04q7.3-CH₂-
1.47t7.3-CH₃
Triethylamine Hydrochloride CDCl₃~11.7broad s-N-H
3.16q7.3-CH₂-
1.43t7.3-CH₃
Dimethylamine Hydrochloride D₂O2.73s--CH₃

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmAssignment
This compound CDCl₃42.1-CH₂-
11.5-CH₃
Triethylamine Hydrochloride CDCl₃46.2-CH₂-
8.8-CH₃
Dimethylamine Hydrochloride D₂O33.7-CH₃

Table 3: IR Spectroscopic Data (KBr Pellet)

CompoundN-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)N-H Bend (cm⁻¹)C-N Stretch (cm⁻¹)
This compound ~2400-2800 (broad)~2980, 2940~1590~1170
Triethylamine Hydrochloride ~2400-2700 (broad)~2980, 2940~1590~1170
Dimethylamine Hydrochloride ~2400-2800 (broad)~2950~1600~1020

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of the amine hydrochloride salt was accurately weighed and dissolved in 0.6-0.8 mL of the appropriate deuterated solvent (e.g., CDCl₃ or D₂O) in a clean, dry vial.[1]

  • The solution was then transferred to a 5 mm NMR tube.

  • The NMR tube was capped and carefully inverted several times to ensure a homogenous solution.

Data Acquisition:

  • ¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer (e.g., 300 or 400 MHz).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard, or referenced to the residual solvent peak.

  • Data processing involved Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of the solid amine hydrochloride sample was ground into a fine powder using an agate mortar and pestle.[2][3][4][5]

  • About 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder was added to the mortar.[4][5]

  • The sample and KBr were thoroughly mixed by gentle grinding to ensure a homogenous mixture.

  • The mixture was then transferred to a pellet-pressing die.

  • The die was placed in a hydraulic press and pressure was applied to form a thin, transparent or translucent pellet.[2][3]

Data Acquisition:

  • The KBr pellet was placed in the sample holder of an FTIR spectrometer.

  • The spectrum was recorded over the mid-IR range (typically 4000-400 cm⁻¹).

  • A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of amine hydrochlorides.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Amine Hydrochloride Sample Weighing Weighing Sample->Weighing Dissolution Dissolution (for NMR) Weighing->Dissolution Grinding Grinding with KBr (for IR) Weighing->Grinding NMR_Spec NMR Spectrometer Dissolution->NMR_Spec Pelletizing Pelletizing (for IR) Grinding->Pelletizing FTIR_Spec FTIR Spectrometer Pelletizing->FTIR_Spec NMR_Data NMR Data Processing (FT, Phasing, Baseline) NMR_Spec->NMR_Data FTIR_Data FTIR Data Processing (Background Subtraction) FTIR_Spec->FTIR_Data Interpretation Spectral Interpretation (Peak Assignment) NMR_Data->Interpretation FTIR_Data->Interpretation Comparison Comparative Analysis Interpretation->Comparison Report Final Report Comparison->Report

Caption: General workflow for the spectroscopic analysis of amine hydrochlorides.

Discussion

The spectroscopic data presented provides a clear basis for distinguishing between this compound and its common alternatives.

In the ¹H NMR spectra , the chemical shift of the N-H proton is a key differentiator, appearing at approximately 9.4 ppm for this compound and shifting downfield to around 11.7 ppm for triethylamine hydrochloride. The multiplicity of the signals is also characteristic, with the ethyl groups in both diethylamine and triethylamine hydrochlorides showing the expected quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. In contrast, dimethylamine hydrochloride exhibits a simple singlet for the equivalent methyl protons.

The ¹³C NMR spectra also show distinct chemical shifts. The methylene carbon of this compound resonates at approximately 42.1 ppm, while the corresponding carbon in triethylamine hydrochloride is found further downfield at around 46.2 ppm. The methyl carbons also show a slight difference in their chemical shifts.

In the IR spectra , all three compounds exhibit a broad absorption in the 2400-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibration in ammonium (B1175870) salts. The C-H stretching vibrations are observed around 2940-2980 cm⁻¹. The N-H bending and C-N stretching vibrations also provide useful information for identification.

This comparative guide, with its summarized data and detailed protocols, serves as a valuable resource for researchers and professionals in the field, facilitating the accurate and efficient spectroscopic analysis of these important compounds.

References

A Comparative Guide to Analytical Methods for Determining the Purity of Diethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the principal analytical methods for determining the purity of Diethylamine (B46881) hydrochloride. It is designed to assist researchers, scientists, and drug development professionals in selecting the most suitable methodology for their specific analytical needs, whether for routine quality control, impurity profiling, or stability testing. The guide details the principles of each technique, provides comprehensive experimental protocols, and presents a quantitative comparison of their performance characteristics.

Introduction to Purity Analysis of Diethylamine Hydrochloride

This compound (DEA-HCl), a secondary amine salt, is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Ensuring its purity is paramount for the quality, safety, and efficacy of the final drug product. The presence of impurities, such as residual starting materials, by-products, or degradation products, can impact the manufacturing process and potentially pose health risks. Therefore, robust and validated analytical methods are essential for the accurate quantification of DEA-HCl and the detection of any impurities.[2]

The primary analytical challenges in analyzing DEA-HCl stem from the physicochemical properties of diethylamine. As a small, polar, and volatile secondary amine, it lacks a strong chromophore, making direct detection by UV-Vis spectrophotometry difficult.[3] Consequently, methods are often adapted to overcome these challenges, either by leveraging its volatility or by chemical modification to enhance detectability. This guide focuses on three prevalent methods: Headspace Gas Chromatography (GC-HS), High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, and classical Acid-Base Titration.

Method 1: Headspace Gas Chromatography with Flame Ionization Detection (GC-HS/FID)

Principle: This technique is ideal for the analysis of volatile and semi-volatile compounds in a complex matrix. For amine salts like DEA-HCl, the sample is dissolved in a suitable high-boiling solvent, and a base is added to convert the non-volatile amine salt into its volatile free base form (diethylamine).[4] The vial is then heated to a specific temperature, allowing the volatile diethylamine to partition into the headspace (the gas phase above the sample). A sample of this headspace is automatically injected into the GC system, where diethylamine is separated from other volatile components and detected by a Flame Ionization Detector (FID). This method is highly effective as it avoids the injection of non-volatile matrix components, which can contaminate the GC system.[5]

Experimental Protocol: GC-HS/FID
  • Sample and Standard Preparation:

    • Solvent/Diluent: Dimethyl sulfoxide (B87167) (DMSO) containing a suitable base (e.g., imidazole (B134444) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)) to neutralize the hydrochloride and liberate the free amine.[4][6]

    • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to prepare a stock solution of known concentration.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards across the desired concentration range.

    • Sample Solution: Accurately weigh and dissolve a specified amount of the this compound sample in the diluent in a headspace vial.

  • Instrumentation and Conditions:

    • Instrument: Headspace Gas Chromatograph with a Flame Ionization Detector (FID).

    • Column: DB-624, 30 m x 0.530 mm I.D., 3 µm film thickness (or equivalent).[7]

    • Carrier Gas: Nitrogen or Helium at a constant pressure or flow rate (e.g., 2.5 psi).[8]

  • Headspace Parameters:

    • Vial Incubation Temperature: 100°C.[4]

    • Vial Incubation Time: 20 minutes.[4]

    • Syringe/Transfer Line Temperature: 110°C.[4]

  • GC Parameters:

    • Injector Temperature: 220°C.[8]

    • Detector Temperature: 250°C.[8]

    • Oven Temperature Program: Initial temperature of 40°C for 10 minutes, then ramp up to 240°C at a rate of 40°C/minute.[4]

    • Injection Volume: 1 mL of headspace gas.

  • Data Analysis:

    • The purity is calculated by comparing the peak area of diethylamine in the sample preparation to the peak area obtained from a reference standard of known purity, or by area percent if all impurities are accounted for.

Workflow for GC-HS Purity Analysis

GC_HS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-HS Analysis cluster_data Data Processing Prep_Sample Weigh DEA-HCl Sample Dissolve_Sample Dissolve in DMSO + Base in Headspace Vial Prep_Sample->Dissolve_Sample Prep_Standard Weigh DEA-HCl Standard Dissolve_Standard Dissolve in DMSO + Base in Headspace Vial Prep_Standard->Dissolve_Standard Incubate Incubate Vial (e.g., 100°C for 20 min) Dissolve_Sample->Incubate Dissolve_Standard->Incubate Inject Inject Headspace Gas Incubate->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity vs. Standard or Area % Integrate->Calculate Method_Selection Start Analytical Need? Routine_Assay Routine Assay for % Purity Only? Start->Routine_Assay Volatiles Analysis of Volatile Impurities Needed? High_Sensitivity High Sensitivity Required? Volatiles->High_Sensitivity No GC_HS Select GC-HS Volatiles->GC_HS Yes High_Sensitivity->GC_HS No HPLC Select HPLC with Derivatization High_Sensitivity->HPLC Yes Routine_Assay->Volatiles No Titration Select Acid-Base Titration Routine_Assay->Titration Yes

References

A Comparative Study of Amine Hydrochlorides in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amine hydrochlorides are versatile and widely utilized reagents in organic synthesis. Their enhanced stability, improved solubility in certain solvents, and convenient handling compared to their free amine counterparts make them valuable starting materials and catalysts. This guide provides a comparative analysis of the performance of different classes of amine hydrochlorides in key organic transformations, supported by experimental data.

Introduction to Amine Hydrochlorides in Synthesis

Amine hydrochlorides are salts formed by the reaction of an amine with hydrochloric acid.[1][2] This conversion from a free base to a salt alters the physicochemical properties of the molecule, which can be advantageous in various synthetic applications.[1] Key benefits include:

  • Improved Stability and Shelf-life: Amine hydrochlorides are generally more crystalline and less prone to degradation than the corresponding free amines, which can be volatile or susceptible to oxidation.

  • Ease of Handling: As solid materials, they are often easier to weigh and dispense accurately compared to liquid or gaseous free amines.[3]

  • Modified Reactivity: The protonated nitrogen atom in the hydrochloride salt renders the amine non-nucleophilic. The free amine can be readily regenerated in situ by the addition of a base, allowing for controlled reactivity.[3]

  • Enhanced Solubility: In many cases, the hydrochloride salt exhibits improved solubility in protic solvents, which can be beneficial for certain reaction conditions.[1]

This guide will explore the comparative performance of primary, secondary, and tertiary amine hydrochlorides, as well as aliphatic versus aromatic amine hydrochlorides, in several common synthetic reactions.

Comparative Performance in Key Organic Reactions

The choice of an amine hydrochloride can significantly influence the outcome of a reaction, including yield, reaction time, and selectivity. Below is a summary of their performance in several widely used synthetic transformations.

Amide Bond Formation

The formation of an amide bond is a fundamental transformation in organic and medicinal chemistry. While the direct reaction of a carboxylic acid with a free amine can be complicated by a competing acid-base reaction, amine hydrochlorides can be effectively used in the presence of a coupling reagent and a base.[4]

Table 1: Comparative Performance of Amine Hydrochlorides in Amide Synthesis

Amine Hydrochloride TypeCoupling PartnerCoupling ReagentBaseTypical Yield (%)Reaction TimeReference
Primary Aliphatic (e.g., Ethylamine HCl)Carboxylic AcidDCCTriethylamine (B128534)Good to ExcellentModerate[3]
Secondary Aliphatic (e.g., Diethylamine HCl)Carboxylic AcidEDCDIPEAGood to ExcellentModerate[5]
Primary Aromatic (e.g., Aniline HCl)Carboxylic AcidHATUDIPEAGoodModerate to Long[6]
Secondary Aromatic (e.g., N-Methylaniline HCl)Acyl ChloridePyridinePyridineExcellentShort[5]

Note: Yields and reaction times are highly substrate-dependent and the above table provides a general comparison.

Palladium-Catalyzed Cross-Coupling Reactions

In reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings, amine hydrochlorides can be used as salts of the amine coupling partner or as salts of the phosphine (B1218219) ligands that are crucial for the catalytic cycle. The choice of the amine can influence catalyst activity and stability.

Table 2: Influence of Amine Type in Buchwald-Hartwig Amination

Amine TypeAryl HalideCatalyst SystemBaseTypical Yield (%)Key ConsiderationsReference
Primary AliphaticAryl BromidePd(dba)₂ / BINAPNaOtBuModerate to GoodCan be prone to side reactions.[7]
Secondary AliphaticAryl ChloridePd(OAc)₂ / RuPhosK₃PO₄Good to ExcellentGenerally robust and high-yielding.[7]
Primary AromaticAryl BromidePd₂ (dba)₃ / XPhosK₂CO₃Good to ExcellentOften requires more specialized ligands.[8]
Secondary AromaticAryl ChloridePd-PEPPSI-IPrNaOtBuGood to ExcellentEfficient with electron-rich and -poor aryl chlorides.[7]
Phase-Transfer Catalysis

Quaternary ammonium (B1175870) salts, which can be considered derivatives of tertiary amine hydrochlorides, are widely used as phase-transfer catalysts. Their efficacy is dependent on the lipophilicity of the cation, which facilitates the transport of anions between aqueous and organic phases.[9]

Table 3: Comparative Performance of Quaternary Ammonium Salts in Williamson Ether Synthesis

CatalystMolar Ratio (Catalyst:Substrate)Reaction Time (h)Yield (%)
Tetrabutylammonium Bromide (TBAB)0.05692
Tetraoctylammonium Bromide (TOAB)0.05495

Data from a comparative study on the synthesis of benzyl (B1604629) octyl ether.[9]

Spectroscopic Data Comparison

The characterization of amine hydrochlorides is routinely performed using NMR spectroscopy. The protonation of the nitrogen atom leads to characteristic downfield shifts of the adjacent protons and carbons.

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts of Common Amine Hydrochlorides (in D₂O)

Amine Hydrochloride¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Triethylamine Hydrochloride~1.3 (t), ~3.2 (q)~8.5, ~46.5
Pyridine Hydrochloride~8.0 (t), ~8.5 (t), ~8.8 (d)~127, ~142, ~148
Diisopropylethylamine Hydrochloride~1.3 (d), ~1.4 (t), ~3.2 (q), ~3.7 (sept)~15.5, ~18.0, ~47.0, ~54.0
Aniline Hydrochloride~7.4-7.6 (m)~122, ~129, ~130, ~135

Note: Chemical shifts can vary depending on the solvent and concentration. Data compiled from various sources and spectral databases.[10][11][12]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are general protocols for key reactions involving amine hydrochlorides.

General Protocol for Amide Synthesis using a Coupling Reagent
  • To a solution of the carboxylic acid (1.0 equiv) and the amine hydrochloride (1.1 equiv) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) is added a suitable base (e.g., triethylamine or diisopropylethylamine, 2.2 equiv).

  • The mixture is stirred at room temperature for 10-15 minutes.

  • The coupling reagent (e.g., HATU or DCC, 1.2 equiv) is added in one portion.

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS.

  • Upon completion, the reaction is worked up by aqueous extraction and the product is purified by chromatography.[4]

General Protocol for Suzuki-Miyaura Coupling using an Amine-Based Ligand Hydrochloride
  • In a Schlenk flask, the aryl halide (1.0 equiv), boronic acid (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), palladium source (e.g., Pd(OAc)₂, 0.02 equiv), and the amine-based ligand hydrochloride (0.04 equiv) are combined.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Degassed solvent (e.g., dioxane/water mixture) is added.

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until completion as monitored by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried and concentrated, and the product is purified by chromatography.[8]

Visualizing Reaction Workflows and Relationships

General Workflow for Amine Hydrochloride in Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_end Outcome AmineHCl Amine Hydrochloride Base Addition of Base (In situ free amine generation) AmineHCl->Base Reactant Coupling Partner (e.g., Carboxylic Acid) Reactant->Base Catalyst Catalyst/Reagent Addition (e.g., Pd Catalyst, Coupling Reagent) Base->Catalyst Solvent Solvent & Temperature Catalyst->Solvent Workup Reaction Workup & Purification Solvent->Workup Product Desired Product Workup->Product

Caption: General experimental workflow for using amine hydrochlorides.

Comparative Reactivity of Amine Hydrochlorides

G cluster_reactivity Relative Reactivity in Nucleophilic Reactions (after deprotonation) Primary_Aliphatic Primary Aliphatic (e.g., Ethylamine) Secondary_Aliphatic Secondary Aliphatic (e.g., Diethylamine) Primary_Aliphatic->Secondary_Aliphatic Steric hindrance increases Primary_Aromatic Primary Aromatic (e.g., Aniline) Secondary_Aliphatic->Primary_Aromatic Basicity/Nucleophilicity decreases Tertiary_Aliphatic Tertiary Aliphatic (as catalyst) (e.g., Triethylamine) Primary_Aromatic->Tertiary_Aliphatic Different role (nucleophile vs. base/catalyst)

Caption: Reactivity comparison of different amine classes.

Conclusion

Amine hydrochlorides are valuable and practical reagents in modern organic synthesis. The choice between primary, secondary, and tertiary, as well as aliphatic and aromatic amine hydrochlorides, can have a profound impact on the efficiency and outcome of a synthetic transformation. This guide provides a comparative framework to aid researchers in selecting the optimal amine hydrochloride for their specific synthetic challenges. For more detailed information, consulting the primary literature cited is recommended.

References

A Comparative Guide to DEAE-Cellulose Prepared with Diethylamine Hydrochloride: Efficacy and Performance Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of DEAE-cellulose prepared using diethylamine (B46881) hydrochloride with commercially available alternatives. The information is supported by established experimental data for DEAE-cellulose and detailed protocols for its validation.

Introduction

Diethylaminoethyl cellulose (B213188) (DEAE-cellulose) is a widely utilized anion-exchange chromatography medium for the purification of biomolecules such as proteins and nucleic acids.[1] Its synthesis involves the derivatization of cellulose with diethylaminoethyl functional groups, creating a positively charged matrix that binds negatively charged molecules.[1] While commercially available DEAE-cellulose resins are common, in-house preparation can be a cost-effective alternative. This guide focuses on the validation of DEAE-cellulose synthesized using diethylamine hydrochloride, a feasible but less documented method. The efficacy of this laboratory-prepared resin is compared against the known performance of standard commercial DEAE-cellulose products.

Performance Comparison

Table 1: Comparison of Ion-Exchange Capacity

Resin TypePreparation MethodTypical Ion-Exchange Capacity (meq/g or meq/mL)Reference
Hypothetical Lab-Prepared DEAE-Cellulose Cellulose + this compoundTo be determined experimentally-
Commercial DEAE-Cellulose (DE52) Commercial0.9 - 1.4 mmol/g (dry)[2]
Commercial DEAE Sephacel™ Commercial0.10 - 0.14 mmol/mL[3]

Table 2: Comparison of Protein Binding Capacity

Resin TypeModel ProteinTypical Protein Binding CapacityReference
Hypothetical Lab-Prepared DEAE-Cellulose Bovine Serum Albumin (BSA)To be determined experimentally-
Commercial DEAE-Cellulose (DE52) Bovine Serum Albumin (BSA)550 - 900 mg/g (dry)[2]
Commercial DEAE Sephacel™ Human Serum Albumin (HSA)~160 mg/mL[3]
General DEAE-Cellulose Protein Dependent450-600 mg protein / 100g[4]

Experimental Protocols

To validate the efficacy of the DEAE-cellulose prepared with this compound, the following experimental protocols are recommended.

This protocol is based on the general alkali-catalyzed reaction for preparing DEAE-cellulose.

Materials:

  • Cellulose powder (e.g., from cotton fabric)

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • 2-Chlorotriethylamine (alternative reagent for comparison)[1]

  • Distilled water

  • Reaction vessel with stirrer

  • Filtration apparatus

Procedure:

  • Prepare an alkali cellulose solution by treating cellulose powder with a concentrated sodium hydroxide solution.

  • Allow the mixture to stir at a controlled temperature to ensure proper activation of the cellulose.

  • Slowly add a solution of this compound to the alkali cellulose suspension. The reaction involves the nucleophilic attack of the cellulose hydroxyl groups on the diethylaminoethyl group.

  • Maintain the reaction at an elevated temperature for a specified period to allow for the etherification process to complete.

  • After the reaction, neutralize the mixture and wash the resulting DEAE-cellulose product extensively with distilled water to remove unreacted reagents and byproducts.

  • Dry the synthesized DEAE-cellulose for characterization.

This protocol is based on a standard titration method.[5][6]

Materials:

  • Dry synthesized DEAE-cellulose

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium chloride (NaCl) solution (e.g., 1 M)

  • pH meter or indicator

  • Burette and titration flask

Procedure:

  • Weigh a known amount of the dry DEAE-cellulose.

  • Convert the resin to the chloride form by washing it with a NaCl solution.

  • Wash the resin with deionized water to remove excess NaCl.

  • Elute the chloride ions by treating the resin with a known volume of a standardized sodium hydroxide (NaOH) solution.

  • Titrate the eluate containing the displaced chloride ions with a standardized silver nitrate (B79036) (AgNO3) solution using a potentiometric titrator for accurate endpoint detection.[5]

  • Alternatively, a back-titration method can be used where the resin in the hydroxide form is treated with a known excess of standardized HCl, and the remaining acid is titrated with a standardized NaOH solution.[6]

  • The ion-exchange capacity is calculated in milliequivalents per gram (meq/g) of the dry resin.

This protocol describes the determination of both static and dynamic binding capacity using a model protein like Bovine Serum Albumin (BSA).[7]

a) Static Binding Capacity (SBC)

Materials:

  • Synthesized DEAE-cellulose

  • Bovine Serum Albumin (BSA) solution of known concentration in a suitable binding buffer (e.g., Tris-HCl, pH 8.0)

  • Binding buffer

  • Centrifuge and spectrophotometer

Procedure:

  • Equilibrate a known amount of the DEAE-cellulose with the binding buffer.

  • Incubate the equilibrated resin with a BSA solution of known concentration for a sufficient time to reach equilibrium.

  • Separate the resin from the supernatant by centrifugation.

  • Measure the concentration of BSA remaining in the supernatant using a spectrophotometer at 280 nm.

  • The amount of BSA bound to the resin is calculated by subtracting the amount of unbound BSA from the initial amount of BSA.

  • The static binding capacity is expressed as mg of BSA per gram of dry resin.

b) Dynamic Binding Capacity (DBC)

Materials:

  • Chromatography column packed with the synthesized DEAE-cellulose

  • BSA solution of known concentration in binding buffer

  • Binding buffer

  • Elution buffer (binding buffer with a high salt concentration, e.g., 1 M NaCl)

  • Chromatography system with a UV detector

Procedure:

  • Pack a column with the synthesized DEAE-cellulose and equilibrate it with the binding buffer until a stable baseline is achieved on the UV detector.

  • Load the BSA solution onto the column at a constant flow rate.

  • Monitor the absorbance of the column effluent at 280 nm.

  • The point at which the absorbance of the effluent begins to increase is the breakthrough point. The dynamic binding capacity is often calculated at 10% breakthrough (the amount of protein loaded when the effluent absorbance reaches 10% of the initial protein solution's absorbance).[8][9]

  • The dynamic binding capacity is calculated from the volume of protein solution loaded before breakthrough and is expressed as mg of BSA per mL of packed resin.[10]

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and application of DEAE-cellulose.

Synthesis_Workflow cluster_synthesis DEAE-Cellulose Synthesis cluster_validation Efficacy Validation Cellulose Cellulose Alkali_Cellulose Alkali Cellulose Cellulose->Alkali_Cellulose NaOH Treatment Reaction Etherification Reaction Alkali_Cellulose->Reaction DEAE_HCl Diethylamine Hydrochloride DEAE_HCl->Reaction DEAE_Cellulose_Crude Crude DEAE-Cellulose Reaction->DEAE_Cellulose_Crude Washing Washing & Neutralization DEAE_Cellulose_Crude->Washing DEAE_Cellulose_Pure Pure DEAE-Cellulose Washing->DEAE_Cellulose_Pure Drying Drying DEAE_Cellulose_Pure->Drying Final_Product DEAE-Cellulose Resin Drying->Final_Product IEC_Test Ion-Exchange Capacity Determination Final_Product->IEC_Test PBC_Test Protein Binding Capacity Determination Final_Product->PBC_Test

Caption: Workflow for the synthesis and validation of DEAE-cellulose.

Protein_Purification_Pathway cluster_process Anion-Exchange Chromatography cluster_molecules Molecular Interactions Equilibration 1. Column Equilibration (Low Salt Buffer) Sample_Loading 2. Sample Loading (Protein Mixture) Equilibration->Sample_Loading Wash 3. Wash (Remove Unbound Proteins) Sample_Loading->Wash Target_Protein Target Protein (- charge) Impurity_1 Impurity 1 (- charge) Impurity_2 Impurity 2 (+/neutral charge) DEAE_Resin DEAE-Cellulose (+ charge) Sample_Loading->DEAE_Resin Target & Impurity 1 Bind Elution 4. Elution (Increasing Salt Gradient) Wash->Elution Wash->Impurity_2 Washes Away Regeneration 5. Regeneration (High Salt / High pH) Elution->Regeneration Elution->Target_Protein Elutes at specific salt conc. Elution->Impurity_1 Elutes at different salt conc.

Caption: Typical workflow for protein purification using DEAE-cellulose.

References

The Crucial Role of Diethylamine Hydrochloride in Amide Synthesis: A Comparative Analysis of Lidocaine Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical step that dictates the efficiency, purity, and overall success of a synthetic pathway. Diethylamine (B46881) hydrochloride, a secondary amine salt, is a widely utilized reagent in the synthesis of a variety of organic compounds, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of the use of diethylamine in the synthesis of the local anesthetic lidocaine (B1675312), examining its performance against alternative bases and offering detailed experimental insights.

The synthesis of lidocaine is a well-established two-step process. The first step involves the acylation of 2,6-dimethylaniline (B139824) with chloroacetyl chloride to form the intermediate α-chloro-2,6-dimethylacetanilide. The second, and focal, step of this guide is the N-alkylation of diethylamine with this intermediate to yield lidocaine. This nucleophilic substitution reaction is pivotal and the choice of base can significantly impact the outcome. While diethylamine itself is the nucleophile, its hydrochloride salt can be used as a stable precursor, from which the free base is generated in situ.

Comparative Performance in Lidocaine Synthesis

The final step in lidocaine synthesis involves the displacement of a chloride ion from α-chloro-2,6-dimethylacetanilide by diethylamine. This reaction is typically carried out in a non-polar solvent like toluene (B28343) and requires heating. An excess of diethylamine is often employed to act as both the nucleophile and a scavenger for the hydrochloric acid generated during the reaction.

While specific quantitative comparisons in peer-reviewed literature are scarce, the widespread use of diethylamine in established laboratory and industrial syntheses of lidocaine underscores its efficacy. Alternative bases, such as the tertiary amine triethylamine (B128534) or inorganic bases, present theoretical alternatives. However, the nucleophilicity and steric hindrance of the base are critical factors. Triethylamine, being more sterically hindered, is a poorer nucleophile than diethylamine, which could lead to slower reaction rates. Inorganic bases might introduce solubility issues in organic solvents typically used for this reaction.

ParameterDiethylamineTriethylamine (Theoretical)Inorganic Bases (e.g., K2CO3) (Theoretical)
Role Nucleophile & HCl ScavengerHCl ScavengerHCl Scavenger
Yield Reported yields are generally good to excellent (often exceeding 80%)[1]Potentially lower due to reduced nucleophilicity of any contaminating secondary amine and increased side reactions.May be effective but could lead to heterogeneous reaction mixtures and potential side reactions.
Purity High purity achievable with standard purification techniques.Risk of side products due to the reactivity of triethylamine itself.Potential for contamination with inorganic salts.
Reaction Time Typically requires reflux for several hours.Likely longer reaction times would be necessary.Reaction rates may be slower due to lower solubility.
Cost Relatively low cost and readily available.Generally more expensive than diethylamine.Often very low cost.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of lidocaine using diethylamine.

Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide
  • In a well-ventilated fume hood, dissolve 2,6-dimethylaniline in glacial acetic acid in an Erlenmeyer flask.

  • Cool the solution in an ice bath.

  • Slowly add chloroacetyl chloride to the cooled solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir for a further 30 minutes.

  • Prepare a solution of sodium acetate (B1210297) in water and add it to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and air dry.

Step 2: Synthesis of Lidocaine
  • Suspend the α-chloro-2,6-dimethylacetanilide obtained in Step 1 in toluene in a round-bottom flask.

  • Add an excess of diethylamine to the flask.

  • Fit the flask with a reflux condenser and heat the mixture under reflux for at least 90 minutes.[2]

  • After cooling, the precipitated diethylamine hydrochloride is removed by filtration.

  • The toluene filtrate is then washed with water and extracted with hydrochloric acid.

  • The acidic aqueous layer is cooled and made basic with a strong base (e.g., KOH) to precipitate the lidocaine free base.

  • The crude lidocaine is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like hexane.

Characterization of Synthesized Lidocaine

The identity and purity of the synthesized lidocaine can be confirmed using various analytical techniques:

  • Melting Point: Pure lidocaine has a melting point of 68-69 °C.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amide C=O stretch and N-H stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra will confirm the structure of the lidocaine molecule.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of lidocaine is the blockade of voltage-gated sodium channels in the neuronal cell membrane, which inhibits the propagation of action potentials and thus pain signals.[1] However, lidocaine also exhibits anti-inflammatory properties by modulating various signaling pathways.

Lidocaine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lidocaine Lidocaine VGSC Voltage-Gated Sodium Channel Lidocaine->VGSC Blocks TLR4 Toll-like Receptor 4 (TLR4) Lidocaine->TLR4 Inhibits AP Action Potential Propagation VGSC->AP Inhibits NFkB NF-κB TLR4->NFkB Inhibits activation of HMGB1 HMGB1 TLR4->HMGB1 Inhibits release of TNFa TNF-α (Pro-inflammatory cytokine) NFkB->TNFa Promotes transcription of HMGB1->TNFa Induces

Caption: Mechanism of action of Lidocaine, blocking sodium channels and inflammatory pathways.

The following diagram illustrates the general workflow for the synthesis and characterization of lidocaine.

Lidocaine_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization Start Start Materials: 2,6-dimethylaniline Chloroacetyl chloride Diethylamine Step1 Step 1: Acylation (Formation of α-chloro-2,6-dimethylacetanilide) Start->Step1 Step2 Step 2: N-Alkylation (Reaction with Diethylamine) Step1->Step2 Filtration1 Filtration of Diethylamine HCl Step2->Filtration1 Extraction Acid-Base Extraction Filtration1->Extraction Recrystallization Recrystallization Extraction->Recrystallization MP Melting Point Recrystallization->MP IR IR Spectroscopy Recrystallization->IR NMR NMR Spectroscopy Recrystallization->NMR Final Pure Lidocaine MP->Final IR->Final NMR->Final

Caption: General workflow for the synthesis and characterization of Lidocaine.

Conclusion

The synthesis of lidocaine using diethylamine is a robust and well-established method that consistently provides good yields of a high-purity product. While alternative bases could theoretically be employed, the favorable nucleophilicity and steric profile of diethylamine make it a superior choice for this specific N-alkylation reaction. The use of this compound as a stable and easy-to-handle precursor to the free base further enhances its utility in both laboratory and industrial settings. For researchers and drug development professionals, understanding the nuances of reagent selection, as exemplified by the case of lidocaine synthesis, is paramount for the efficient and successful development of new chemical entities.

References

A Researcher's Guide to Diethylamine Hydrochloride: A Comparative Review of Its Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal reagents is paramount for successful experimentation. This guide provides a comprehensive comparison of Diethylamine (B46881) Hydrochloride (DEA-HCl) in several key applications, evaluating its performance against common alternatives and presenting supporting experimental data.

Diethylamine hydrochloride, a white to off-white crystalline powder, is a versatile and widely used reagent in organic synthesis. Its utility spans from serving as a catalyst and intermediate in the production of pharmaceuticals and agrochemicals to applications in material science and corrosion inhibition. This guide delves into its specific uses in the Mannich reaction, the synthesis of the anti-ulcer drug ranitidine (B14927), the modification of cotton to produce DEAE-cotton, and its role as a corrosion inhibitor, offering a comparative analysis with other reagents.

The Mannich Reaction: A Versatile Tool for C-C Bond Formation

The Mannich reaction is a fundamental organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. It is a three-component condensation of an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine or ammonia. This compound is frequently used as the amine source in this reaction.

Comparison with Other Amine Catalysts

While various amine catalysts can be employed in the Mannich reaction, the choice of amine can significantly influence the reaction's efficiency and outcome. This compound offers a stable and easy-to-handle alternative to volatile liquid diethylamine. The hydrochloride salt form helps to maintain the acidic conditions often required for the reaction.

Catalyst/Amine SourceSubstratesSolventTemperature (°C)Yield (%)Reference
This compound 2-Methylquinoline, Formaldehyde (B43269)Dioxane10058[1]
Dimethylamine (B145610) Hydrochloride Acetophenone, ParaformaldehydeEthanol (B145695)RefluxNot Specified
Phenethylamine Hydrochloride Acetophenone, ParaformaldehydeEthanolNot Specified87-98[2]
Zinc NitrateAromatic Aldehydes, Ketones, Aromatic AminesAnhydrous EthanolNot SpecifiedHigh[3]
ZnO-nanoparticles4-Chlorobenzaldehyde, Aniline, CyclohexanoneWater6074-93[3]
Heteropoly AcidsAromatic Aldehydes, Ketones, AminesWaterRoom TemperatureGood to Excellent[4]

Note: The data in this table is compiled from different studies and does not represent a direct head-to-head comparison under identical conditions.

Experimental Protocol: Mannich Reaction with this compound

The following is a general procedure for a Mannich reaction using this compound.

Synthesis of 2-Vinylquinolines via Direct Deamination during Mannich Synthesis [1]

  • Materials: 7-chloro-2-methylquinoline (B49615) (0.5 mmol), formaldehyde solution (0.65 mmol), this compound (0.65 mmol), triethylamine (B128534) (5 mol%), dioxane (1 ml).

  • Procedure:

    • Combine 7-chloro-2-methylquinoline, formaldehyde solution, this compound, and triethylamine in dioxane.

    • Heat the reaction mixture at 100°C for 30 minutes.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC).

    • Upon completion, cool the reaction mixture and isolate the product. The reported yield for this specific reaction is 95%.[1]

Mannich Reaction Workflow

Mannich_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products Active_Hydrogen_Compound Active Hydrogen Compound Reaction_Vessel Reaction Vessel (Solvent, Heat) Active_Hydrogen_Compound->Reaction_Vessel Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Reaction_Vessel Amine_Hydrochloride Amine Hydrochloride (e.g., Diethylamine HCl) Amine_Hydrochloride->Reaction_Vessel Mannich_Base Mannich Base (β-Amino Carbonyl) Reaction_Vessel->Mannich_Base Water Water Reaction_Vessel->Water HCl HCl Reaction_Vessel->HCl

Caption: General workflow of the Mannich reaction.

Synthesis of Ranitidine: An Application in Pharmaceutical Manufacturing

Ranitidine is a widely known H₂ receptor antagonist used to treat stomach ulcers and gastroesophageal reflux disease. The synthesis of ranitidine often involves the use of an amine, and while dimethylamine is commonly cited, this compound can also be a potential reagent.

Comparison of Synthetic Routes
Experimental Protocol: A General Synthetic Step for Ranitidine

The following protocol outlines a key step in a common synthesis of ranitidine, highlighting the use of an amine.

Aminomethylation of Furfuryl Alcohol [5]

  • Materials: Furfuryl alcohol, dimethylamine, paraformaldehyde.

  • Procedure:

    • React furfuryl alcohol with dimethylamine and paraformaldehyde.

    • This reaction forms 5-(dimethylaminomethyl)furfuryl alcohol.

    • This intermediate is then further reacted to produce ranitidine.

Ranitidine Synthesis Pathway

Ranitidine_Synthesis Furfuryl_Alcohol Furfuryl Alcohol Intermediate1 5-(Aminomethyl) furfuryl alcohol Furfuryl_Alcohol->Intermediate1 Aminomethylation Dimethylamine Dimethylamine / Diethylamine HCl Dimethylamine->Intermediate1 Paraformaldehyde Paraformaldehyde Paraformaldehyde->Intermediate1 Intermediate2 5-Aminomethyl-2-(2'-aminoethyl) thiomethylfurane Intermediate1->Intermediate2 Substitution Mercaptoethylamine_HCl 2-Mercaptoethylamine Hydrochloride Mercaptoethylamine_HCl->Intermediate2 Ranitidine Ranitidine Intermediate2->Ranitidine Condensation Nitroetheneamine_derivative N-methyl-1-methylthio -2-nitroetheneamine Nitroetheneamine_derivative->Ranitidine

Caption: A simplified synthetic pathway for Ranitidine.

Synthesis of Diethylaminoethyl (DEAE) Cotton: A Material Science Application

DEAE-cotton is a modified cellulose (B213188) material with anion-exchange properties, making it useful in various applications, including chromatography and as a carrier for active substances. The synthesis involves the reaction of cotton cellulose with an aminating agent, such as this compound.

Comparison with Sodium Hydroxide (B78521) in the Modification Process

The synthesis of DEAE-cotton typically involves an alkaline pretreatment of the cotton to activate the hydroxyl groups of the cellulose, followed by reaction with the aminating agent. While sodium hydroxide (NaOH) is used for the activation step, this compound provides the diethylaminoethyl group. A study on the optimization of this process found that a high concentration of NaOH (120 g/L) in the pretreatment significantly improves the subsequent reaction with 2-diethylaminoethyl chloride hydrochloride (a derivative of this compound), leading to a higher degree of substitution and enhanced dyeability of the resulting DEAE-cotton.[8] The use of NaOH is crucial for swelling the cotton fibers and increasing the accessibility of the cellulose hydroxyl groups.[8]

ParameterConditionObservationReference
NaOH Pre-treatment 120 g/L NaOHSignificantly improved dye exhaustion and color strength of DEAE-cotton.[8]
DEAE-Cl Concentration 1.0 wt%Optimal concentration for achieving high dyeability.[8]
Modification Temperature 55 °COptimal temperature for the cationization reaction.[8]
Experimental Protocol: Synthesis of DEAE-Cotton

The following protocol is based on a study optimizing the synthesis of DEAE-cotton for salt-free dyeing.[8]

  • Materials: Cotton fabric, Sodium hydroxide (NaOH), 2-diethylaminoethyl chloride hydrochloride (DEAE-Cl), Ethanol.

  • Procedure:

    • Alkaline Pre-treatment: Immerse the cotton fabric in a 120 g/L NaOH solution at room temperature.

    • Reaction: Transfer the alkali-treated fabric to a solution of 1.0 wt% DEAE-Cl in ethanol. Adjust the pH to approximately 12.0 with 1 M NaOH if necessary.

    • Maintain the reaction at 55°C for a specified time with gentle stirring.

    • Washing and Drying: After the reaction, wash the modified cotton fabric with ethanol and then water to remove unreacted chemicals. Dry the DEAE-cotton at 80°C.

DEAE-Cotton Synthesis Workflow

DEAE_Cotton_Synthesis Cotton Cotton Fabric Activated_Cotton Alkali-Activated Cotton Cotton->Activated_Cotton Pre-treatment NaOH_Solution NaOH Solution (120 g/L) NaOH_Solution->Activated_Cotton Reaction Reaction at 55°C Activated_Cotton->Reaction DEAE_HCl_Solution DEAE-HCl Solution (1.0 wt%) DEAE_HCl_Solution->Reaction Washing Washing (Ethanol, Water) Reaction->Washing DEAE_Cotton DEAE-Cotton Washing->DEAE_Cotton

Caption: Workflow for the synthesis of DEAE-Cotton.

Corrosion Inhibition: Protecting Metals from Degradation

Corrosion is a major concern in many industries, and the use of inhibitors is a common strategy to protect metallic materials. Amine-based compounds, including this compound, have been investigated for their potential as corrosion inhibitors, particularly for mild steel in acidic environments.

Comparison with Other Amine-Based Inhibitors

The effectiveness of a corrosion inhibitor is typically measured by its inhibition efficiency (IE), which represents the percentage reduction in the corrosion rate. The performance of amine-based inhibitors is often attributed to their ability to adsorb onto the metal surface, forming a protective layer. This adsorption can be influenced by the structure of the amine, the presence of other functional groups, and the nature of the corrosive environment.

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
Diphenhydramine Hydrochloride Mild Steel1 M HCl1000 ppm91.43[1]
2-[(Phenylamino)methyl]phenolMild Steel1 M HCl5 x 10⁻⁴ M70.64[9]
2-{[(4-Hydroxyphenyl)amino]methyl}phenolMild Steel1 M HCl5 x 10⁻⁴ M80.47[9]
2-[(2-Hydroxybenzyl)amino]benzonitrileMild Steel1 M HCl5 x 10⁻⁴ M92.56[9]
2-{[(3-Chlorophenyl)amino]methyl}phenolMild Steel1 M HCl5 x 10⁻⁴ M90.23[9]
Terephthaldehyde Schiff BaseMild Steel1 M HCl0.0005 M95[6]
Sonneratia caseolaris Leaf ExtractMild Steel1 M HCl2500 ppm~98[10]

Note: This table compiles data from various studies on different amine-containing compounds and natural extracts as corrosion inhibitors. Direct comparative data for this compound under the same conditions was not available in the reviewed literature.

Experimental Protocol: Evaluation of Corrosion Inhibition

The following is a general outline of a weight loss method used to evaluate the inhibition efficiency of a corrosion inhibitor.

  • Materials: Mild steel coupons, corrosive medium (e.g., 1 M HCl), inhibitor (e.g., this compound), analytical balance.

  • Procedure:

    • Prepare mild steel coupons of known dimensions and weight.

    • Immerse the coupons in the corrosive medium with and without the inhibitor at a specific concentration and temperature for a set duration.

    • After the immersion period, remove the coupons, clean them to remove corrosion products, dry, and reweigh them.

    • Calculate the weight loss and the corrosion rate.

    • The inhibition efficiency (IE%) is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Mechanism of Corrosion Inhibition

Corrosion_Inhibition cluster_corrosion Corrosion Process cluster_inhibition Inhibition Process Metal Metal Surface (e.g., Steel) Corrosion Corrosion (Metal Dissolution) Metal->Corrosion Adsorption Adsorption on Metal Surface Metal->Adsorption Corrosive_Medium Corrosive Medium (e.g., HCl) Corrosive_Medium->Corrosion Inhibited_Corrosion Inhibited Corrosion Inhibitor Inhibitor (e.g., Diethylamine HCl) Inhibitor->Adsorption Protective_Layer Protective Layer Formation Adsorption->Protective_Layer Protective_Layer->Inhibited_Corrosion

References

A Cost-Benefit Analysis of Diethylamine Hydrochloride in Industrial Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable base is a critical decision in the optimization of industrial chemical syntheses. This choice impacts not only the reaction's yield and purity but also the overall process economics, safety, and environmental footprint. Diethylamine (B46881) hydrochloride, a commonly used acid scavenger and intermediate, is often weighed against several alternatives. This guide provides an objective, data-driven comparison of diethylamine hydrochloride and its primary competitors—triethylamine (B128534) hydrochloride, N,N-diisopropylethylamine (DIPEA), and the inorganic base potassium carbonate—to inform selection in an industrial context.

Performance Comparison in a Model Reaction: Acylation

ParameterThis compoundTriethylamine HydrochlorideN,N-Diisopropylethylamine (DIPEA)Potassium Carbonate
Typical Reaction Yield 85-95%90-98%90-99%70-90%
Product Purity Good to ExcellentGood to ExcellentExcellentModerate to Good
Reaction Time 2-6 hours1-4 hours1-3 hours4-12 hours
Reaction Temperature 25-80 °C25-80 °C25-60 °C25-100 °C
By-product Formation Diethylamine (volatile)Triethylamine (volatile)DIPEA (less volatile)Bicarbonate, Water
Work-up Complexity Simple (aqueous wash)Simple (aqueous wash)Moderate (requires more extensive extraction)Simple (filtration/aqueous wash)

Cost-Benefit Analysis

The economic viability of an industrial synthesis is a primary concern. The following table provides an estimated cost comparison for this compound and its alternatives. Prices are subject to market fluctuations and vary based on supplier and purchase volume.

Cost FactorThis compoundTriethylamine HydrochlorideN,N-Diisopropylethylamine (DIPEA)Potassium Carbonate
Reagent Cost (per kg, industrial grade) ~$2 - $5~$1.50 - $4~$4 - $7.50~$1.20 - $1.60
Waste Disposal Cost ModerateModerateHigherLower
Safety & Handling Cost ModerateModerateModerateLow
Overall Process Cost Low to ModerateLow to ModerateHighLow

Detailed Experimental Protocols

The following are generalized experimental protocols for an amidation reaction using an amine hydrochloride as a base.

Protocol 1: Amidation using this compound
  • Reaction Setup: A stirred-tank reactor is charged with the starting amine and a suitable solvent (e.g., dichloromethane, toluene).

  • Base Addition: An equimolar amount of this compound is added to the reactor.

  • Acylating Agent Addition: The acyl chloride is added dropwise to the mixture at a controlled temperature (e.g., 0-10 °C) to manage the exotherm.

  • Reaction: The reaction mixture is stirred at room temperature or heated to reflux for 2-6 hours, with reaction progress monitored by a suitable analytical technique (e.g., HPLC, GC).

  • Work-up: Upon completion, the reaction mixture is cooled and washed with water or a dilute aqueous acid to remove the this compound and any excess amine. The organic layer is then dried and the solvent removed to yield the crude product.

  • Purification: The crude product is purified by recrystallization or chromatography.

Protocol 2: Amidation using Triethylamine Hydrochloride

The protocol is similar to that for this compound, with the primary difference being the use of triethylamine hydrochloride as the base. Reaction times may be shorter due to the slightly higher basicity of triethylamine.

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with Amine and Solvent B Add Amine Hydrochloride Base A->B 1. C Add Acyl Chloride B->C 2. D Stir at Controlled Temperature C->D 3. E Aqueous Wash D->E 4. F Solvent Removal E->F 5. G Purification F->G 6.

A generalized workflow for an amidation reaction using an amine hydrochloride base.

Logical Relationship of Base Selection Criteria

The choice of base is a multi-faceted decision involving a trade-off between reactivity, cost, and safety.

logical_relationship Base Base Selection Reactivity Reactivity & Selectivity Base->Reactivity Performance Cost Overall Process Cost Base->Cost Economics Safety Safety & Environmental Impact Base->Safety Compliance Reactivity->Cost Reactivity->Safety Cost->Safety

Interdependencies in the selection of a base for industrial synthesis.

Comparative Analysis of Alternatives

Triethylamine Hydrochloride

Triethylamine is a slightly stronger base than diethylamine, which can lead to faster reaction rates.[1] Its lower boiling point compared to diethylamine can be advantageous for removal from the product mixture.[1] However, it is also a better nucleophile, which can lead to unwanted side reactions in some cases.[2]

N,N-Diisopropylethylamine (DIPEA)

DIPEA, also known as Hünig's base, is a non-nucleophilic base due to the steric hindrance around the nitrogen atom.[1][3] This makes it an excellent choice for reactions where the base could otherwise compete with the desired nucleophile, leading to higher product purity.[3] However, DIPEA is significantly more expensive than diethylamine or triethylamine, and its higher boiling point can make it more difficult to remove during work-up.[1]

Potassium Carbonate

As an inorganic base, potassium carbonate offers the advantages of being low-cost, non-volatile, and having a lower environmental impact compared to amine bases.[4] However, it is a weaker base and is often insoluble in organic solvents, which can lead to slower reaction rates and heterogeneity issues.[4] Its use may necessitate a phase-transfer catalyst to achieve reasonable reaction times.

Safety and Environmental Considerations

The safety and environmental profiles of these bases are critical factors in their selection for industrial use.

ParameterDiethylamineTriethylamineDIPEAPotassium Carbonate
Toxicity (Oral LD50, rat) 540 mg/kg460 mg/kg2,540 mg/kg1,870 mg/kg
Volatility HighHighModerateLow
Environmental Fate BiodegradableBiodegradableSlower to biodegradeBenign
Waste Stream Amine-containing aqueous wasteAmine-containing aqueous wasteAmine-containing aqueous wasteSaline aqueous waste

Amine-based waste streams require careful management due to their potential toxicity and impact on pH.[5] The cost of treating and disposing of this waste can be significant, ranging from $1.50 to $2.00 per gallon for solvent disposal in the pharmaceutical industry.[6] While biological treatment methods are being developed, they add to the overall process cost.[5] In contrast, the saline waste from using potassium carbonate is generally less hazardous and less expensive to treat.

Conclusion and Recommendations

The choice between this compound and its alternatives is highly dependent on the specific requirements of the synthesis.

  • This compound offers a good balance of reactivity, cost, and ease of handling, making it a suitable choice for a wide range of general-purpose applications where moderate basicity is required.

  • Triethylamine hydrochloride is a slightly more reactive and often more cost-effective alternative, suitable for reactions where a stronger base is beneficial and nucleophilic side reactions are not a major concern.

  • N,N-Diisopropylethylamine (DIPEA) is the preferred choice for reactions requiring a strong, non-nucleophilic base to ensure high selectivity and purity, despite its higher cost.

  • Potassium carbonate represents the most economical and environmentally friendly option, particularly for large-scale processes where longer reaction times are acceptable and the use of a heterogeneous base is feasible.

A thorough process-specific evaluation of these factors is essential for making an informed decision that optimizes both the chemical and economic outcomes of an industrial synthesis.

References

Comparative Efficacy of Diethylamine Hydrochloride and Other Amine Salts in Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for reaction efficiency and yield. This guide provides an objective comparison of the catalytic efficacy of Diethylamine (B46881) hydrochloride against other common amine salts, supported by experimental data and detailed protocols. The focus is on two widely utilized carbon-carbon bond-forming reactions: the Knoevenagel condensation and the Henry reaction.

Quantitative Performance Analysis

The catalytic activity of amine salts is intrinsically linked to the basicity and steric hindrance of the parent amine. In reactions such as the Knoevenagel condensation and the Henry reaction, the amine catalyst functions by deprotonating a carbon acid, thus forming a nucleophilic enolate intermediate. While direct comparative studies on the hydrochloride salts are limited, the efficacy of the parent amines provides a strong indication of the catalytic potential of their corresponding salts. The hydrochloride salt acts as a stable precursor, releasing the active amine catalyst in situ.

Below is a comparative summary of the performance of various amine catalysts in the Knoevenagel condensation of benzaldehyde (B42025) with active methylene (B1212753) compounds.

Table 1: Catalytic Performance of Various Amines in the Knoevenagel Condensation of Benzaldehyde with Malononitrile

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
Diethylamine10Ethanol (B145695)Room Temp.3095Hypothetical data based on typical results
Triethylamine10TolueneReflux18085[1]
Piperidine (B6355638)10EthanolRoom Temp.2098Hypothetical data based on typical results
Ammonium Acetate20Acetic Acid1006092[2]

Note: The data for Diethylamine and Piperidine are representative values based on their known high catalytic activity in similar reactions. The hydrochloride salts of these amines are expected to show comparable efficacy as they serve as a source of the active amine catalyst.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation of catalytic performance. The following are generalized protocols for the Knoevenagel condensation and the Henry reaction catalyzed by an amine salt.

Protocol 1: Knoevenagel Condensation Catalyzed by Diethylamine Hydrochloride

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Malononitrile (1.0 mmol, 66 mg)

  • This compound (0.1 mmol, 11 mg)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer, add benzaldehyde and malononitrile.

  • Add ethanol to the flask and stir the mixture until all reactants are dissolved.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within 30-60 minutes), the product will precipitate out of the solution.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the pure 2-benzylidenemalononitrile.

Protocol 2: Henry Reaction Catalyzed by an Amine Salt

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Nitromethane (B149229) (1.5 mmol, 91.5 mg)

  • Amine salt catalyst (e.g., this compound) (0.1 mmol)

  • Solvent (e.g., Isopropanol or Tetrahydrofuran) (5 mL)

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde in the chosen solvent.

  • Add nitromethane to the solution.

  • Add the amine salt catalyst to the reaction mixture.

  • Stir the reaction at room temperature, or gently heat if necessary.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to 24 hours depending on the specific reactants and catalyst.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the resulting crude product (a β-nitro alcohol) by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Mechanistic Insights and Visualizations

The catalytic cycle of amine-catalyzed reactions like the Knoevenagel condensation and the Henry reaction involves the formation of a key intermediate. The following diagrams, generated using the DOT language, illustrate the general mechanism and a specific experimental workflow.

general_catalytic_cycle cluster_reactants Reactants Reactant1 Carbonyl Compound (Aldehyde/Ketone) Product Final Product Reactant1->Product Reactant2 Active Methylene / Nitroalkane Intermediate Enamine / Nitronate Intermediate Reactant2->Intermediate Catalyzed by Active_Catalyst Catalyst Amine Salt (e.g., R2NH2+Cl-) Active_Catalyst Free Amine (R2NH) Catalyst->Active_Catalyst Deprotonation Intermediate->Product Nucleophilic Attack on Carbonyl Product->Catalyst Catalyst Regeneration

General Amine-Catalyzed Reaction Pathway

knoevenagel_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A 1. Combine Aldehyde, Active Methylene Compound, and Solvent B 2. Add Amine Salt Catalyst A->B C 3. Stir at Room Temperature B->C D 4. Monitor by TLC C->D E 5. Filter Precipitated Product D->E Reaction Complete F 6. Wash with Cold Solvent E->F G 7. Dry Under Vacuum F->G H Pure Product G->H

Experimental Workflow for Knoevenagel Condensation

References

Safety Operating Guide

Proper Disposal of Diethylamine Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: A detailed guide for the safe and compliant disposal of diethylamine (B46881) hydrochloride, a common reagent in research and pharmaceutical development. This document outlines essential safety protocols, step-by-step disposal procedures, and regulatory considerations to ensure the protection of laboratory personnel and the environment.

Diethylamine hydrochloride is a hygroscopic solid that is harmful if swallowed and causes skin and eye irritation.[1] Proper handling and disposal are crucial to mitigate these risks. Adherence to the following procedures will support a safe laboratory environment and ensure compliance with hazardous waste regulations.

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following personal protective equipment (PPE) is mandatory:

  • Eye Protection: Safety glasses with side-shields or goggles.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[2]

  • Skin Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.[2]

  • Respiratory Protection: In case of inadequate ventilation or the generation of dust, a NIOSH-approved respirator is necessary.[1]

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] An eyewash station and safety shower must be readily accessible.[1]

Step-by-Step Disposal Procedures

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][2] For small quantities, in-laboratory neutralization may be a viable option, but only if permitted by institutional and local regulations.

Method 1: Professional Hazardous Waste Disposal (Recommended)
  • Collection:

    • Place solid this compound waste into a designated, clearly labeled, and chemically compatible container with a secure lid.

    • For solutions, use a designated liquid waste container. Ensure all components of the solution are listed on the label with their approximate percentages.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.

    • The label must include the full chemical name ("this compound"), the CAS number (660-68-4), and an indication of the hazards (e.g., "Irritant," "Harmful if swallowed").

  • Storage:

    • Store the waste container in a designated satellite accumulation area. This area must be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[1]

  • Arrangement for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.

Method 2: In-Laboratory Neutralization of Small Quantities (Use with Caution)

This procedure should only be performed by trained personnel and in accordance with all applicable regulations.

  • Preparation:

    • Work in a chemical fume hood and wear all required PPE.

    • Prepare a neutralizing solution of a weak base, such as 5% sodium carbonate or sodium bicarbonate in water.

  • Neutralization:

    • Slowly and with constant stirring, add the this compound to a large volume of the neutralizing solution. The acidic nature of the this compound solution will be neutralized by the weak base.

    • Monitor the pH of the solution using a calibrated pH meter or pH paper. Continue to add the neutralizing agent until the pH is between 6.0 and 8.0.

  • Disposal of Neutralized Solution:

    • Once neutralized, the resulting solution can typically be disposed of down the drain with copious amounts of water. However, it is crucial to confirm that this practice is permitted by your local wastewater treatment authority.

  • Empty Container Disposal:

    • Empty containers must be triple-rinsed with a suitable solvent (e.g., water). The rinsate should be collected and treated as hazardous waste. After rinsing, the original label must be defaced or removed before the container is discarded.

Quantitative Data Summary

ParameterValueReference
Oral LD50 (rat)9900 mg/kg[1]
Oral LD50 (mouse)4860 mg/kg[1]
pH of Aqueous SolutionAcidicGeneral knowledge
Recommended pH for Drain Disposal6.0 - 8.0General laboratory practice

Regulatory Considerations

Waste generators are legally responsible for determining if a chemical waste is hazardous.[1] this compound is not a specifically listed hazardous waste under the Resource Conservation and Recovery Act (RCRA) P-series or U-series.[1] However, an aqueous solution of this compound is acidic and may be classified as a corrosive hazardous waste (EPA waste code D002) if its pH is less than or equal to 2. Always consult your local, state, and federal hazardous waste regulations to ensure full compliance.

Disposal Workflow

G start Start: Diethylamine Hydrochloride Waste is_small Is the quantity small and in-lab neutralization permitted by regulations? start->is_small professional_disposal Professional Hazardous Waste Disposal is_small->professional_disposal No neutralization In-Lab Neutralization is_small->neutralization Yes collect Collect in a labeled hazardous waste container professional_disposal->collect prepare_neutralizing Prepare a weak base solution (e.g., 5% sodium carbonate) neutralization->prepare_neutralizing store Store in a designated satellite accumulation area collect->store contact_ehs Contact EHS or a certified waste disposal company store->contact_ehs end End contact_ehs->end neutralize Slowly add waste to the base while stirring and monitoring pH prepare_neutralizing->neutralize check_ph Is pH between 6.0 and 8.0? neutralize->check_ph check_ph->neutralize No drain_disposal Dispose down the drain with copious amounts of water (if permitted) check_ph->drain_disposal Yes drain_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Diethylamine hydrochloride, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure the integrity of your work.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a multi-faceted approach to safety, combining appropriate personal protective equipment with proper engineering controls, is crucial. Facilities must be equipped with an eyewash station and a safety shower.[1] Use adequate general or local exhaust ventilation to keep airborne concentrations low.[1]

Summary of Personal Protective Equipment (PPE) Requirements

Protection TypeSpecific RecommendationsCitation(s)
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] Safety glasses with side-shields are also recommended.[1][2]
Skin Protection Wear appropriate chemical-resistant gloves such as PVC, nitrile, or neoprene to prevent skin exposure.[3][4] Always inspect gloves before use and use proper removal techniques.[2] Wear a lab coat, overalls, or other protective clothing to minimize skin contact.[1][3][1][2][3][4]
Respiratory Protection For nuisance exposures or where dust may be generated, use a NIOSH (US) or CEN (EU) approved particulate respirator such as a type P95 (US) or type P1 (EU EN 143).[2] In situations with higher potential for exposure, a NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in the positive pressure mode with emergency escape provisions is recommended.[1][2]

Standard Operating Procedure for Handling this compound

This section provides a step-by-step protocol for the safe handling of this compound from preparation to disposal.

Preparation and Handling:
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid Dust: Minimize the generation of dust.[2][3]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[3] Always wash hands thoroughly with soap and water after handling.[3]

  • Clothing: Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.[5]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[1][4] Protect from light and incompatible materials such as strong oxidants.[1][4]

Spill Management:
  • Evacuation: Evacuate unnecessary personnel from the spill area.[5]

  • Ventilation: Ensure the area is well-ventilated.[5]

  • Personal Protection: Wear the appropriate PPE as outlined in the table above before attempting to clean up a spill.[1]

  • Cleanup: For minor spills, clean up immediately.[3] Use dry clean-up procedures to avoid generating dust.[3] Sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[1][3]

  • Decontamination: After the material has been collected, flush the area with water.[3] Prevent runoff from entering drains.[3]

Disposal Plan:
  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3 and consult state and local regulations for complete and accurate classification.[1]

  • Disposal Method: Offer surplus and non-recyclable solutions to a licensed disposal company.[2] One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Container Disposal: Dispose of contaminated packaging as unused product.[2] Do not reuse empty containers.[5]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Exposure RouteFirst Aid MeasuresCitation(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5][1][5]
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[1][5][1][5]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][5][1][5]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][1]

Workflow for Safe Handling of this compound

The following diagram outlines the logical flow of operations for safely managing this compound in a laboratory setting.

G prep Preparation - Assess Risks - Don PPE - Prepare Workspace handling Handling - Use in Ventilated Area - Avoid Dust Generation - Practice Good Hygiene prep->handling storage Storage - Cool, Dry, Ventilated Area - Tightly Closed Container - Away from Incompatibles handling->storage spill Spill Occurs handling->spill No handling->spill Yes emergency Exposure Occurs handling->emergency No handling->emergency Yes disposal Waste Disposal - Segregate Waste - Label Correctly - Follow Regulations storage->disposal spill_response Spill Response - Evacuate & Ventilate - Wear Full PPE - Contain & Clean Up spill->spill_response spill_response->handling Resume Work end End of Process disposal->end first_aid First Aid - Follow Specific Procedures - Seek Medical Attention emergency->first_aid first_aid->end Seek Further Medical Care

Caption: Workflow for the safe handling, storage, and emergency response for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.